1,1,1-Trifluoro-3-methylpentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3/c1-3-5(2)4-6(7,8)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLHXROPECKRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610221 | |
| Record name | 1,1,1-Trifluoro-3-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20733-01-1 | |
| Record name | 1,1,1-Trifluoro-3-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1,1,1-Trifluoro-3-methylpentane (CAS: 20733-01-1) for Research and Development
Executive Summary
This document provides a comprehensive technical overview of 1,1,1-Trifluoro-3-methylpentane, a fluorinated aliphatic hydrocarbon. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, conferring unique properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2][3] While this compound is not a final drug product, its utility as a building block, a unique solvent, or a fragment in library synthesis makes it a compound of significant interest to researchers in drug discovery and materials science. This guide details its chemical identity, physicochemical properties, safety profile, and potential applications, offering field-proven insights for its practical use.
Chemical Identification and Structure
The unambiguous identification of a chemical entity is paramount for regulatory compliance, experimental reproducibility, and safety. This compound is registered under CAS Number 20733-01-1.[4][5][6][7] Its fundamental identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 20733-01-1 | [4][5][6] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₁₁F₃ | [4][5] |
| SMILES | CCC(C)CC(F)(F)F | [4] |
| InChIKey | BJLHXROPECKRHX-UHFFFAOYSA-N | [4] |
| Synonyms | Pentane, 1,1,1-trifluoro-3-methyl- | [4] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these parameters compared to a non-fluorinated methyl analog.
| Property | Value | Unit | Source / Method |
| Molecular Weight | 140.15 | g/mol | Computed by PubChem[4] |
| Physical State | Liquid | - | Assumed at STP |
| Boiling Point | 66 | °C | SynQuest Labs SDS[5] |
| Melting Point | No data available | °C | - |
| Density | No data available | g/mL | - |
| XLogP3 | 3.6 | - | Computed by PubChem[4] |
The calculated XLogP3 value of 3.6 suggests significant lipophilicity, a key parameter for assessing a molecule's potential for membrane permeability and CNS penetration in drug discovery programs.[1][4]
Safety and Hazard Profile
As a fluorinated hydrocarbon, this compound presents specific hazards that necessitate rigorous handling protocols. The following information is derived from its Safety Data Sheet (SDS).[5]
GHS Classification:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)
GHS Pictograms:
Signal Word: Warning[5]
Recommended Handling Protocol
The causality behind these protocols is to mitigate the risks of flammability and irritation.
-
Procurement & Storage: Procure from a reputable vendor. Store in a dry, cool, and well-ventilated area designated for flammable liquids. Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[5]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to manage respiratory exposure. Use explosion-proof electrical and ventilating equipment. An emergency eye wash station and safety shower must be immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. Do not empty into drains.
Rationale for Use in Research and Drug Development
The trifluoromethyl group is a privileged moiety in medicinal chemistry, present in numerous FDA-approved drugs.[3][8] Its inclusion can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target terminal methyl groups. This can increase a drug's half-life and bioavailability.[1]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is critical for developing CNS-active agents.[1]
-
Binding Affinity: The electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with its biological target through dipole-dipole or hydrogen bonding interactions.
As a small, chiral, trifluoromethylated alkane, this compound can serve as a valuable building block for introducing these beneficial properties into larger, more complex molecules.
Proposed Synthetic Pathway
While specific preparations of this compound are not widely published, a plausible and logical synthetic route can be devised based on established organometallic chemistry. A common strategy for forming C-CF₃ bonds involves the coupling of a trifluoromethyl source with a suitable electrophile or nucleophile. The following diagram illustrates a conceptual workflow for its synthesis from a commercially available precursor.
Caption: Conceptual synthetic workflow for this compound.
Causality of Experimental Choices:
-
Grignard Formation: Starting from 3-methyl-1-pentene, hydrobromination would yield the corresponding alkyl bromide. This bromide is then reacted with magnesium in an ether solvent like THF to form the Grignard reagent, a potent carbon nucleophile.
-
Trifluoromethylation: This nucleophilic Grignard reagent can then be coupled with an electrophilic trifluoromethyl source. Reagents like trifluoromethyltrimethylsilane (TMS-CF₃, Ruppert-Prakash reagent) or pre-formed copper-trifluoromethyl complexes are standard choices for this transformation, enabling the efficient installation of the CF₃ group.
Exemplary Experimental Workflow: Solvent Screening
Fluorinated solvents can exhibit unique solubility profiles and phase behaviors, making them useful for specific applications. The following protocol describes a self-validating system for testing this compound as a potential solvent for a model Suzuki coupling reaction, a cornerstone of pharmaceutical synthesis.
Objective: To assess the efficacy of this compound as a solvent for the Suzuki coupling of 4-bromoanisole and phenylboronic acid, benchmarked against a standard solvent, Toluene.
Methodology:
-
Reactor Setup: To four separate 10 mL microwave vials, add a magnetic stir bar. Label two vials "Test (T1, T2)" and two "Control (C1, C2)".
-
Reagent Addition (Identical for all vials):
-
Add 4-bromoanisole (187 mg, 1.0 mmol).
-
Add phenylboronic acid (146 mg, 1.2 mmol).
-
Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add K₂CO₃ (276 mg, 2.0 mmol).
-
Rationale: This establishes a consistent stoichiometric and catalytic system. The use of duplicates (T1/T2, C1/C2) ensures the trustworthiness and reproducibility of the results.
-
-
Solvent Addition:
-
To vials T1 and T2, add 4 mL of This compound .
-
To vials C1 and C2, add 4 mL of Toluene .
-
-
Reaction Execution:
-
Seal all vials with a crimp cap.
-
Place all four vials in a temperature-controlled heating block or oil bath.
-
Heat the reaction mixtures to 60°C with vigorous stirring for 4 hours.
-
Rationale: Running the reactions in parallel under identical conditions isolates the solvent as the only variable.
-
-
Work-up and Analysis:
-
Cool the vials to room temperature.
-
Quench each reaction with 5 mL of water.
-
Extract each mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each vial by ¹H NMR and GC-MS to determine the conversion and yield of the desired product, 4-methoxybiphenyl.
-
-
Validation: The experiment is considered valid if the results from the duplicate runs (T1 vs. T2 and C1 vs. C2) are within a ±5% margin of error. A comparison of the average yield from the Test group versus the Control group will determine the relative efficacy of this compound as a solvent for this transformation.
Conclusion
This compound (CAS: 20733-01-1) is a fluorinated alkane with distinct physicochemical and safety properties. Its primary value for researchers and drug development professionals lies in its potential as a chiral, lipophilic building block for introducing the metabolically robust trifluoromethyl group into novel chemical entities. Understanding its properties, handling requirements, and synthetic logic is essential for its effective and safe utilization in the laboratory to advance scientific discovery.
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PubChem. (n.d.). 1,1,1-Trifluoro-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of PERFLUORO-3-METHYLPENTANE. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trifluoro-2-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,1-Trifluoro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 1,1,1-trifluoro-3-methylpentane. While direct experimental and computational studies on this specific molecule are limited, this document synthesizes foundational principles of stereochemistry, the influence of fluorine in organic molecules, and comparative data from analogous structures to present a robust theoretical framework. It delves into the anticipated conformational isomers, rotational energy profiles, and the key stereoelectronic effects governing its three-dimensional structure. Furthermore, this guide outlines potential synthetic pathways and details the advanced spectroscopic and computational methodologies that are pivotal for its empirical and theoretical characterization. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical physics, providing both a summary of current understanding and a roadmap for future investigation.
Introduction: The Significance of Fluorinated Alkanes
Fluorinated organic molecules are of paramount importance in modern science, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter a molecule's physical, chemical, and biological properties. These alterations stem from the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. In the context of drug development, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.
This compound (C6H11F3) is a chiral fluorinated alkane that serves as an important model system for understanding the conformational preferences of more complex fluorinated molecules.[1] Its structure combines a trifluoromethyl group, a common motif in pharmaceuticals, with a chiral center, making its three-dimensional arrangement critical to its potential interactions in a biological environment. A thorough understanding of its molecular structure and conformational dynamics is therefore essential for predicting its properties and designing novel molecules with desired functionalities.
Molecular Structure and Chirality
The systematic IUPAC name for this compound reveals its core structural features.[1] The molecule consists of a five-carbon pentane chain with a methyl group at the third carbon and a trifluoromethyl group at the first carbon. The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers: (R)-1,1,1-trifluoro-3-methylpentane and (S)-1,1,1-trifluoro-3-methylpentane.
| Property | Value |
| Molecular Formula | C6H11F3 |
| Molecular Weight | 140.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 20733-01-1 |
| Chiral Center | C3 |
Synthesis of this compound
While a definitive, optimized synthesis for this compound is not extensively documented in the literature, plausible synthetic routes can be devised based on established methods for the synthesis of fluorinated alkanes. A common strategy involves the introduction of the trifluoromethyl group to a suitable precursor.
One potential approach involves the reaction of a Grignard reagent derived from a 3-methylpentyl halide with a trifluoromethylating agent. Alternatively, the conversion of a carboxylic acid or its derivative at the C1 position of a 3-methylpentane scaffold to a trifluoromethyl group can be achieved using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
A detailed, step-by-step hypothetical synthesis is presented below:
Hypothetical Synthetic Protocol:
-
Preparation of 3-methylpentan-1-ol: This can be achieved through the hydroboration-oxidation of 3-methyl-1-pentene.
-
Oxidation to 3-methylpentanoic acid: The primary alcohol is oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
-
Trifluoromethylation: The 3-methylpentanoic acid is then converted to this compound. This can be a challenging transformation, but reagents like sulfur tetrafluoride or more modern trifluoromethylating agents could be employed.
Conformational Analysis: A Comparative Approach
Direct experimental data on the conformational preferences of this compound is scarce. However, a detailed understanding can be built by analyzing its non-fluorinated parent, 3-methylpentane, and incorporating the known stereoelectronic effects of the trifluoromethyl group.
Conformational Landscape of 3-Methylpentane
The conformational analysis of 3-methylpentane is well-understood and provides a crucial baseline.[2][3] Rotation around the C2-C3 bond is of particular interest due to the presence of the chiral center. The key conformers are staggered and eclipsed, with the staggered conformations being more stable due to lower torsional strain.[2][3] The relative energies of the staggered conformers are influenced by gauche interactions between the larger substituents.
The staggered conformations of 3-methylpentane, viewed down the C2-C3 bond, can be categorized based on the dihedral angles between the methyl and ethyl groups on C2 and C3.[3] The most stable conformers will minimize steric hindrance between these bulky groups.[2]
The Influence of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF3) group in place of a methyl group at the C1 position is expected to have a significant impact on the conformational equilibrium due to both steric and electronic effects.
-
Steric Effects: The CF3 group is sterically more demanding than a methyl group. This will likely increase the energy of conformers where the CF3 group is in close proximity to other bulky substituents.
-
Electronic Effects: The Gauche Effect: A key electronic interaction in fluorinated alkanes is the "gauche effect," where a gauche arrangement of electronegative substituents can be more stable than the anti conformation.[4] This phenomenon is often attributed to hyperconjugation, where there is a stabilizing interaction between the σ C-H bonding orbital and the σ* C-F anti-bonding orbital.
Predicted Conformational Preferences of this compound
Considering the interplay of steric and electronic effects, we can predict the likely conformational preferences of this compound. The rotational profile around the C2-C3 bond will be of primary importance. The relative stability of the conformers will be determined by a balance between minimizing steric repulsion involving the bulky CF3CH2- group and maximizing stabilizing gauche interactions.
It is anticipated that conformers where the bulky trifluoroethyl group is anti to the ethyl group on the C3 carbon will be of lower energy. However, the possibility of stabilizing gauche interactions between the C-F bonds and adjacent C-H bonds could favor certain gauche conformers.
Methodologies for Structural Elucidation
A definitive understanding of the conformational landscape of this compound requires a combination of advanced experimental and computational techniques.
Experimental Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[4]
-
¹H and ¹³C NMR: These spectra provide information about the chemical environment of the hydrogen and carbon atoms.
-
¹⁹F NMR: Due to the large chemical shift dispersion of fluorine, ¹⁹F NMR is particularly sensitive to subtle changes in the local electronic environment and can provide detailed information about the conformations around the C-F bonds.[5][6][7]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can provide through-space distance information between protons, which is invaluable for determining the preferred conformations.
-
Karplus Relationship: The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, providing quantitative conformational information.
-
-
Gas Electron Diffraction (GED): For volatile compounds, GED is a powerful technique for determining the gas-phase molecular structure, including bond lengths, bond angles, and torsional angles.
-
Vibrational Circular Dichroism (VCD): For chiral molecules, VCD can provide information about the absolute configuration and the preferred solution-phase conformation.[8]
Computational Chemistry
Computational modeling is an indispensable tool for mapping the potential energy surface of a molecule and identifying its stable conformers.
-
Density Functional Theory (DFT): DFT methods are widely used to calculate the geometries and relative energies of different conformers.[9]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a higher-level ab initio method that can provide more accurate energies, especially for systems where electron correlation is important.[10]
Computational Workflow for Conformational Analysis:
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the local minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Rotational Barrier Calculation: The energy profile for rotation around key single bonds is calculated to determine the barriers to interconversion between conformers.
Visualization of Key Concepts
To aid in the understanding of the conformational analysis, the following diagrams are provided.
Caption: A generalized workflow for the computational conformational analysis of a molecule.
Caption: A diagram illustrating the key interactions that determine the conformational preferences of fluorinated alkanes.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. By leveraging knowledge of its parent alkane and the well-established stereoelectronic effects of fluorine, we have outlined the key factors that will govern its three-dimensional structure. The provided overview of potential synthetic routes and the detailed description of state-of-the-art experimental and computational methodologies offer a clear path forward for the empirical and theoretical characterization of this molecule.
Future research should focus on the synthesis and purification of enantiomerically pure samples of (R)- and (S)-1,1,1-trifluoro-3-methylpentane. Subsequent detailed NMR analysis, including the measurement of coupling constants and NOEs, will be crucial for elucidating its solution-phase conformational preferences. In parallel, high-level computational studies will be invaluable for mapping the complete potential energy surface and providing a quantitative understanding of the energetic landscape. The insights gained from such studies will not only enhance our fundamental understanding of conformational analysis in fluorinated systems but will also be of significant value to the rational design of novel fluorinated molecules in medicinal chemistry and materials science.
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Spectroscopic Unveiling of 1,1,1-Trifluoro-3-methylpentane: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 1,1,1-Trifluoro-3-methylpentane. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and established spectroscopic principles to present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of how the interplay between the trifluoromethyl group and the branched alkyl chain manifests in its spectral signatures. The methodologies and interpretations presented herein serve as a robust framework for the characterization of this and structurally related fluorinated organic compounds.
Introduction: The Significance of Fluorinated Alkanes
Fluorinated organic compounds play an increasingly pivotal role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into an organic scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound, a branched-chain fluorinated alkane, serves as an important model compound for understanding the spectroscopic influence of the potent electron-withdrawing trifluoromethyl group on a non-aromatic hydrocarbon backbone. A thorough characterization of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for predicting the behavior of more complex fluorinated molecules.
This guide provides a detailed, predicted analysis of the 1H, 13C, and 19F NMR spectra, the key vibrational modes in its IR spectrum, and the fragmentation patterns observed in its mass spectrum.
Molecular Structure and Spectroscopic Overview
This compound possesses a chiral center at the C3 carbon, leading to diastereotopic protons in the adjacent methylene group. This structural feature, combined with the influence of the CF3 group, results in complex and informative NMR spectra.
| Property | Value |
| Molecular Formula | C6H11F3 |
| Molecular Weight | 140.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 20733-01-1[1] |
The following sections will delve into the predicted spectroscopic data, offering a detailed interpretation of each spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR provides a complete picture of its molecular framework.
Predicted 1H NMR Spectrum
The proton NMR spectrum is characterized by signals in the aliphatic region, with multiplicities arising from proton-proton and proton-fluorine couplings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (CH3-CH2) | ~ 0.92 | Triplet (t) | 3H |
| H-2 (CF3-CH2) | ~ 2.15 | Quartet of triplets (qt) | 2H |
| H-3 (CH) | ~ 1.85 | Multiplet (m) | 1H |
| H-4 (CH3-CH) | ~ 0.90 | Doublet (d) | 3H |
| H-5 (CH3-CH2-CH) | ~ 1.45 | Multiplet (m) | 2H |
Interpretation:
-
The H-1 protons of the terminal methyl group on the ethyl substituent are expected to appear as a triplet due to coupling with the adjacent H-5 methylene protons.
-
The H-2 methylene protons are significantly deshielded by the adjacent trifluoromethyl group, shifting their resonance downfield to approximately 2.15 ppm. These protons will exhibit complex splitting, appearing as a quartet due to coupling with the three fluorine atoms (3JHF) and a triplet due to coupling with the H-3 methine proton (3JHH).
-
The H-3 methine proton, being at the chiral center and adjacent to three different groups, will show a complex multiplet due to coupling with H-2, H-4, and H-5 protons.
-
The H-4 methyl protons, being attached to the chiral center, will appear as a doublet due to coupling with the H-3 methine proton.
-
The H-5 methylene protons are diastereotopic due to the adjacent chiral center. This will likely result in a complex multiplet, further complicated by coupling to both H-1 and H-3.
Caption: Predicted 1H NMR spin-spin coupling network.
Predicted 13C NMR Spectrum
The 13C NMR spectrum provides information on the carbon skeleton. The presence of the trifluoromethyl group will cause both a downfield shift for the carbon it is attached to and splitting of the signals for nearby carbons due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 (CF3) | ~ 125 | Quartet (q, 1JCF ≈ 275 Hz) |
| C2 (CH2) | ~ 35 | Quartet (q, 2JCF ≈ 30 Hz) |
| C3 (CH) | ~ 32 | Quartet (q, 3JCF ≈ 3 Hz) |
| C4 (CH3-CH) | ~ 18 | Singlet (s) |
| C5 (CH2-CH) | ~ 25 | Singlet (s) |
| C6 (CH3-CH2) | ~ 11 | Singlet (s) |
Interpretation:
-
The C1 carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet with a large one-bond C-F coupling constant (1JCF).
-
The C2 carbon, directly attached to the CF3 group, will also be deshielded and will show a smaller quartet splitting due to two-bond C-F coupling (2JCF).
-
The C3 carbon will experience a weaker, three-bond C-F coupling (3JCF), resulting in a small quartet.
-
The remaining carbons (C4, C5, and C6) are further away from the trifluoromethyl group and are expected to appear as singlets in the typical aliphatic region.
Predicted 19F NMR Spectrum
19F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CF3 | ~ -70 to -80 | Triplet of doublets (td) |
Interpretation:
-
The chemical shift of the CF3 group in aliphatic compounds typically falls in the range of -70 to -80 ppm relative to CFCl3.
-
The signal will be split into a triplet by the two adjacent protons on C2 (3JFH) and each peak of the triplet will be further split into a doublet by the single proton on C3 (4JFH), resulting in a triplet of doublets.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by C-H and C-F stretching and bending vibrations.
| Wavenumber (cm-1) | Vibrational Mode | Intensity |
| 2970-2850 | C-H stretching (alkane) | Strong |
| 1470-1450 | C-H bending (CH2, CH3) | Medium |
| 1380-1370 | C-H bending (CH3) | Medium |
| 1300-1100 | C-F stretching | Very Strong |
Interpretation:
-
The strong absorptions in the 2970-2850 cm-1 region are characteristic of C-H stretching vibrations in the methyl and methylene groups.
-
The absorptions in the 1470-1370 cm-1 range correspond to C-H bending vibrations.
-
A series of very strong and broad absorption bands between 1300 and 1100 cm-1 are indicative of the C-F stretching vibrations of the trifluoromethyl group. This is a highly characteristic feature for trifluoromethyl-containing compounds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will lead to fragmentation of the molecule, providing valuable structural information.
Predicted Fragmentation Pattern:
The molecular ion peak (M+•) at m/z = 140 is expected to be of low abundance or absent. The fragmentation will be driven by the formation of stable carbocations and the loss of neutral fragments.
| m/z | Proposed Fragment | Loss |
| 125 | [M - CH3]+ | •CH3 |
| 111 | [M - C2H5]+ | •C2H5 |
| 71 | [M - CF3]+ | •CF3 |
| 69 | [CF3]+ | •C5H11 |
| 57 | [C4H9]+ | •C2H2F3 |
| 43 | [C3H7]+ | •C3H4F3 |
| 29 | [C2H5]+ | •C4H6F3 |
Interpretation:
-
Cleavage of the C-C bond adjacent to the carbon bearing the methyl group is a favorable fragmentation pathway for branched alkanes. Loss of the ethyl group (•C2H5) would lead to a fragment at m/z 111, while loss of a methyl group (•CH3) would result in a fragment at m/z 125.
-
A significant fragmentation pathway is the loss of the trifluoromethyl radical (•CF3), leading to a prominent peak at m/z 71, which corresponds to the 3-methylpentyl cation.
-
The trifluoromethyl cation itself ([CF3]+) is also a stable fragment and is expected to be observed at m/z 69.
-
Further fragmentation of the alkyl chain will lead to common alkane fragments at m/z 57, 43, and 29.
Caption: Predicted major fragmentation pathways in EI-MS.
Standard Operating Procedures for Spectroscopic Analysis
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).
-
-
19F NMR Acquisition:
-
Acquire a proton-decoupled 19F spectrum.
-
Typical parameters: spectral width of ~100 ppm centered around -75 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.
-
A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 20-200 amu.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data highlight the significant influence of the trifluoromethyl group on the spectroscopic properties of the molecule. The detailed interpretations and methodologies outlined herein serve as a valuable resource for the identification and characterization of this and other fluorinated alkanes, aiding in their application in various fields of chemical science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. [Link]
-
NMRDB.org. Predict 1H NMR. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
ACD/Labs. NMR Predictor. [Link]
-
Mnova (Mestrelab Research). NMR Prediction. [Link]
Sources
An In-depth Technical Guide to the Solubility of Organic Compounds in 1,1,1-Trifluoro-3-methylpentane
This guide provides a comprehensive technical overview of the solubility characteristics of organic compounds in the fluorinated solvent, 1,1,1-Trifluoro-3-methylpentane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility in this unique solvent, offers predictive methodologies, and provides detailed experimental protocols for solubility determination.
Introduction: Understanding this compound as a Solvent
This compound is a partially fluorinated organic compound with the chemical formula C6H11F3.[1] Its structure, featuring a trifluoromethyl group at one end of a branched pentane chain, imparts a unique combination of properties that distinguish it from both traditional hydrocarbon solvents and perfluorinated alkanes. The presence of the electron-withdrawing trifluoromethyl group induces a dipole moment, yet the overall molecule retains a significant nonpolar character due to the hydrocarbon portion. This duality governs its interactions with potential solutes.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H11F3 | PubChem[1] |
| Molecular Weight | 140.15 g/mol | PubChem[1] |
| CAS Number | 20733-01-1 | PubChem[1] |
| Computed XLogP3 | 3.6 | PubChem[1] |
The high XLogP3 value suggests a lipophilic nature, indicating a preference for nonpolar environments. However, the fluorine atoms can participate in weak hydrogen bonds and other specific interactions, adding complexity to its solvent behavior.
Theoretical Framework for Solubility in Fluorinated Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] In the context of this compound, this principle requires a nuanced understanding of the intermolecular forces at play.
Intermolecular Interactions:
-
Van der Waals Forces: As with all molecules, London dispersion forces are present. The fluorinated portion of the molecule may exhibit weaker dispersion forces compared to a hydrocarbon of similar size.
-
Dipole-Dipole Interactions: The C-F bonds are highly polar, creating a significant dipole moment in the trifluoromethyl group. This allows for dipole-dipole interactions with polar solutes.
-
Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. This can lead to some solubility of protic solutes.
In comparison to perfluoroalkanes, which are characterized by very weak intermolecular forces, this compound's partial fluorination and hydrocarbon character create a more complex solvent environment. It is expected to be a more effective solvent for a broader range of organic compounds than fully fluorinated alkanes. Perfluoroalkanes are excellent solvents for small, nonpolar molecules but poor solvents for larger, polar, or hydrogen-bonding molecules due to the energetic cost of creating a cavity for the solute.[2] this compound likely represents an intermediate case.
Logical Flow of Solubility Considerations:
Caption: Factors influencing the solubility of organic compounds in this compound.
Predictive Approaches to Solubility Assessment
In the absence of extensive experimental data, predictive models offer a valuable tool for estimating the solubility of organic compounds in this compound.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a semi-empirical method to predict the miscibility of materials.[3] The total Hildebrand solubility parameter is divided into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be miscible. The Hansen distance (Ra) between two substances can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Workflow for HSP-based Solubility Prediction:
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Experimental Determination of Solubility
Precise solubility data can only be obtained through experimental measurement. The following protocols are recommended for determining the solubility of organic compounds in this compound.
Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[5]
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid organic compound to a known volume of this compound in a sealed, airtight vial. The excess solid is crucial to ensure saturation is reached.
-
Place the vial in a constant temperature bath or shaker, typically at 25 °C and/or 37 °C for pharmaceutical applications.[6]
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound. Preliminary kinetic studies are recommended to determine the time to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is recommended. Given the volatility of the solvent, ensure the centrifuge tubes are properly sealed.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent in which the solute is highly soluble and which is compatible with the chosen analytical technique.
-
Analyze the concentration of the solute in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
UV-Vis Spectroscopy (if the solute has a chromophore)
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Experimental Workflow for Solubility Determination:
Caption: Step-by-step workflow for the experimental determination of solubility.
Factors Influencing Solubility in this compound
Several factors related to the solute's structure will influence its solubility in this compound:
-
Polarity: While this compound has a polar trifluoromethyl group, its overall character is dominated by the nonpolar hydrocarbon backbone. Therefore, nonpolar to moderately polar compounds are expected to exhibit higher solubility.
-
Hydrogen Bonding Capability: Solutes with strong hydrogen bond donating groups (e.g., alcohols, carboxylic acids) may have limited solubility unless the nonpolar portion of the molecule is significant. The weak hydrogen bond accepting nature of the fluorine atoms may not be sufficient to overcome the strong solute-solute interactions.
-
Molecular Size and Shape: Larger molecules generally have lower solubility due to the increased energy required to create a solvent cavity to accommodate them.[2]
-
Presence of Fluorine: Fluorinated organic compounds may exhibit enhanced solubility in this compound due to favorable "fluorous-fluorous" interactions.
Conclusion
This compound is a solvent with a unique combination of properties that make it an interesting medium for a variety of applications, including in the pharmaceutical sciences. While quantitative solubility data is not widely available, an understanding of its physicochemical properties and the theoretical principles of solubility in fluorinated solvents allows for reasoned predictions. The use of predictive tools like Hansen Solubility Parameters, coupled with rigorous experimental determination using methods such as the shake-flask protocol, will enable researchers to effectively utilize this solvent in their work.
References
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-solubility.com. Retrieved from [Link]
-
Lara, J., & Caron, E. (2017). The use of the Hansen solubility parameters in the selection of protective polymeric materials resistant to chemicals. ResearchGate. [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). The Experimental Determination of Solubilities. In ResearchGate. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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- 1. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. solubility experimental methods.pptx [slideshare.net]
Navigating the Safety Landscape of 1,1,1-Trifluoro-3-methylpentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 1,1,1-Trifluoro-3-methylpentane
This compound (CAS No. 20733-01-1) is a fluorinated hydrocarbon that is gaining attention in various scientific and industrial applications, including its potential use as a solvent or intermediate in pharmaceutical synthesis.[1] Its unique physicochemical properties, imparted by the trifluoromethyl group, necessitate a thorough understanding of its health and safety profile to ensure its responsible and safe handling. This guide provides a comprehensive overview of the critical safety information, handling procedures, and emergency protocols for this compound, tailored for laboratory and drug development environments.
Section 1: Hazard Identification and Classification
A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Flammable Liquid and Vapour (Category 3): This compound has a flash point that indicates it can be ignited under ambient conditions.[1] Vapors may form flammable mixtures with air.
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Contact with the eyes can cause serious irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of vapors may cause respiratory irritation.[1]
It is crucial to note that while comprehensive toxicological data for this specific compound is not widely available, these classifications are based on existing data and structure-activity relationships.
GHS Pictograms and Hazard Statements:
| Pictogram | GHS Classification | Hazard Statement |
| GHS02: Flame | Flammable liquids — Category 3 | H226: Flammable liquid and vapour.[1] |
| GHS07: Exclamation Mark | Skin corrosion/irritation — Category 2 | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation — Category 2A | H319: Causes serious eye irritation.[1] | |
| Specific target organ toxicity — single exposure (respiratory tract irritation) — Category 3 | H335: May cause respiratory irritation.[1] |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to assessing its behavior in a laboratory setting and for developing appropriate safety protocols.
| Property | Value |
| Molecular Formula | C6H11F3 |
| Molecular Weight | 140.15 g/mol [2] |
| CAS Number | 20733-01-1[1][2] |
| Appearance | No data available |
| Odor | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
The lack of publicly available data for some properties underscores the importance of treating this compound with caution and adhering to stringent safety measures.
Section 3: Toxicological Profile
For a broader understanding, we can look at a structurally related compound, 1,1,1-trifluoroethane (HFC-143a). Studies on HFC-143a have shown:
-
Acute Inhalation Toxicity: Very low acute toxicity, with a 4-hour LC50 in rats of >540,000 ppm.[3] High concentrations may lead to dizziness or drowsiness.[4]
-
Carcinogenicity and Genotoxicity: HFC-143a was not found to be mutagenic, and there is no concern for carcinogenicity based on available studies.[3][4]
-
Developmental Toxicity: No adverse effects on in utero development were observed in animal studies.[3][4]
It is critical to emphasize that this data is for a related compound and should be used for general guidance only. The toxicological properties of this compound have not been fully investigated.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors in the breathing zone.[4]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against chemical exposure.
Caption: Workflow for PPE Selection and Use.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear suitable chemically resistant gloves. The specific glove material should be selected based on breakthrough time and permeation rate for similar solvents.
-
Skin and Body Protection: A laboratory coat, and in some cases, a chemical-resistant apron, should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Section 5: Safe Handling, Storage, and Disposal
Handling
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Keep away from heat, sparks, and open flames.[1]
-
Use non-sparking tools and explosion-proof equipment.[1]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Keep in a locked storage area.[1]
Disposal
Dispose of contents and container in accordance with all local, regional, national, and international regulations. This compound should be treated as hazardous waste.
Section 6: Emergency Procedures
A clear and practiced emergency response plan is crucial when working with hazardous chemicals.
Caption: Emergency Response Flowchart.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[1] Containers may explode if heated.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spillage with non-combustible, absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.
Section 7: Stability and Reactivity
-
Reactivity: No specific reactivity data is available. Saturated trifluoroalkanes are generally considered to be chemically stable.
-
Chemical Stability: The product is stable under normal handling and storage conditions.[1]
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, thermal decomposition can produce carbon oxides and hydrogen fluoride.[1]
Section 8: Ecological Information
Detailed ecotoxicological data for this compound is not available. However, many fluorinated hydrocarbons are known for their persistence in the environment. For instance, 1,1,1-trifluoroethane is poorly degradable in water and air and can contribute to global warming.[4] It is not expected to bioaccumulate significantly.[4] Given the stability of the carbon-fluorine bond, it is prudent to assume that this compound may also be persistent. Therefore, releases to the environment should be minimized.
Conclusion
This compound presents a manageable hazard profile for laboratory and drug development applications when handled with appropriate care and adherence to established safety protocols. The primary risks of flammability and irritation can be effectively mitigated through the consistent use of engineering controls, personal protective equipment, and sound chemical hygiene practices. While a complete toxicological and ecological profile is not yet available, a cautious approach based on the known hazards and data from analogous compounds is essential for ensuring the safety of personnel and the protection of the environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Acute, subchronic, and developmental toxicity and genotoxicity of 1,1,1-trifluoroethane (HFC-143a). National Center for Biotechnology Information. Retrieved from [Link]
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The Environmental Profile of 1,1,1-Trifluoro-3-methylpentane: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Fluorinated Alkanes in Science and Industry
Fluorinated alkanes have become indispensable tools in modern chemistry, finding applications as refrigerants, solvents, and increasingly, as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, offer advantages in modulating reactivity, lipophilicity, and metabolic stability. However, the widespread use of certain classes of fluorinated compounds, particularly the long-chain per- and polyfluoroalkyl substances (PFAS), has raised significant environmental concerns due to their persistence, bioaccumulation, and toxicity.[1][2] This has led to a shift towards shorter-chain and partially fluorinated analogues, under the assumption of a more favorable environmental and toxicological profile.
This technical guide provides an in-depth analysis of the environmental impact of a specific branched, partially fluorinated alkane: 1,1,1-Trifluoro-3-methylpentane . While direct environmental data for this compound is limited, this guide will synthesize available information on structurally similar C6 hydrofluoroalkanes and the broader class of fluorinated alkanes to provide a comprehensive assessment for researchers, scientists, and drug development professionals. Understanding the environmental fate and potential impacts of such molecules is paramount for sustainable chemical design and responsible lifecycle management.
Physicochemical Properties and Structural Considerations
This compound (C6H11F3) is a saturated, branched alkane with a trifluoromethyl group at one terminus.[3] Its structure is key to understanding its potential environmental behavior. The presence of the C-F bonds introduces polarity and increases the molecule's stability, while the hydrocarbon backbone retains some of the characteristics of a volatile organic compound (VOC).
| Property | Value/Information | Source |
| Molecular Formula | C6H11F3 | PubChem |
| Molecular Weight | 140.15 g/mol | PubChem |
| CAS Number | 20733-01-1 | PubChem |
| Structure | Branched alkane with a terminal CF3 group | PubChem |
The branching in the alkyl chain can influence its physical properties, such as boiling point and vapor pressure, and may also affect its rate of biological and abiological degradation.
Atmospheric Fate and Impact
Once released into the environment, volatile compounds like this compound are expected to partition predominantly to the atmosphere.[4] Their fate in this compartment is governed by several key processes:
Atmospheric Lifetime and Global Warming Potential (GWP)
The atmospheric lifetime of a hydrofluorocarbon (HFC) is primarily determined by its reaction rate with hydroxyl radicals (•OH) in the troposphere. The C-H bonds in this compound are susceptible to attack by •OH radicals, initiating its degradation. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the neighboring C-H bonds.
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. The GWP of a compound is dependent on its infrared absorption spectrum and its atmospheric lifetime.[5] Fluorinated compounds are known to absorb infrared radiation strongly in the atmospheric window. Given its likely persistence and infrared absorption characteristics, this compound is expected to have a non-zero GWP.
Ozone Depletion Potential (ODP)
This compound does not contain chlorine or bromine atoms, the primary culprits in stratospheric ozone depletion. Therefore, its Ozone Depletion Potential (ODP) is considered to be zero.
Photochemical Ozone Creation Potential (POCP)
In the presence of sunlight and nitrogen oxides (NOx), volatile organic compounds (VOCs) can contribute to the formation of ground-level ozone, a key component of smog.[6][7][8] The Photochemical Ozone Creation Potential (POCP) of a compound is an index of its ability to form tropospheric ozone. The atmospheric degradation of HFCs can contribute to ozone formation, but their POCPs are generally considered to be very small.[6] The POCP of this compound is expected to be low, but not negligible, due to its hydrocarbon structure.
Aquatic and Terrestrial Fate
Biodegradation
The biodegradation of fluorinated alkanes is a significant area of research. The strength of the carbon-fluorine bond makes these compounds generally resistant to microbial degradation.[1][2][9] However, studies have shown that some microorganisms are capable of degrading certain types of fluorinated alkanes. For example, Pseudomonas sp. strain 273 has been shown to degrade terminally monofluorinated C7-C10 alkanes.[10]
The branched structure and the trifluoromethyl group of this compound may present challenges for microbial enzymes. The initial step in aerobic alkane degradation is often hydroxylation of a terminal methyl group.[11] The trifluoromethyl group is resistant to this type of oxidation. Therefore, degradation would likely need to be initiated at other positions on the molecule. The overall biodegradability of this compound is expected to be low.
Bioaccumulation
Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than that in the surrounding environment. For fluorinated compounds, bioaccumulation potential is a major concern. While long-chain perfluorinated compounds are known to be highly bioaccumulative, the behavior of shorter-chain and partially fluorinated compounds is more complex.
The octanol-water partition coefficient (Log Kow) is often used as a screening tool for bioaccumulation potential. While an experimental Log Kow for this compound is not available, it can be estimated. For comparison, the calculated Log Kow of 1,1,1-trifluoroethane is 1.74, suggesting a low potential for bioaccumulation.[4] However, it is important to note that for some fluorinated compounds, mechanisms other than simple partitioning, such as protein binding, can play a significant role in bioaccumulation.
Ecotoxicity
The ecotoxicity of fluorinated compounds is highly variable and depends on the specific structure of the molecule. Data on the ecotoxicity of this compound is not publicly available. However, we can draw some inferences from studies on other C6 fluorinated compounds.
Studies on perfluorohexanoic acid (PFHxA), a C6 perfluorinated carboxylic acid, have shown developmental toxicity in mice, although at much higher doses than the more notorious PFOA.[12] Aquatic toxicity data for some C6 fluorinated olefins show varying degrees of toxicity to different aquatic organisms.[13] For example, for a C6 fluoro-olefin (C6F13CH=CH2), the 96-hour LC50 for medaka fish was >100 mg/L, while the 48-hour EC50 for Daphnia magna was 83.5 mg/L.[13]
It is crucial to conduct specific ecotoxicity testing on this compound to accurately assess its potential risks to aquatic and terrestrial organisms.
Experimental Protocols for Environmental Impact Assessment
To address the data gaps for this compound, a series of standardized experimental protocols should be employed.
Protocol 1: Determination of Atmospheric Lifetime and Global Warming Potential
Objective: To experimentally determine the rate constant for the reaction of this compound with •OH radicals and to calculate its atmospheric lifetime and Global Warming Potential (GWP).
Methodology:
-
Relative Rate Method: The rate constant for the reaction with •OH radicals can be determined using a relative rate method in a smog chamber.
-
A known concentration of this compound and a reference compound with a well-known •OH rate constant are introduced into the chamber.
-
•OH radicals are generated photolytically (e.g., from the photolysis of methyl nitrite in the presence of NO).
-
The decay of both compounds is monitored over time using Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy.
-
The rate constant for the reaction of this compound with •OH is calculated relative to the reference compound.
-
-
Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) is calculated using the determined rate constant (kOH) and the average global concentration of •OH radicals ([OH]): τ = 1 / (kOH * [OH]).
-
Infrared Spectroscopy: The infrared absorption spectrum of this compound is measured to determine its radiative efficiency.
-
GWP Calculation: The GWP is calculated using the atmospheric lifetime and the radiative efficiency, relative to CO2, over a specified time horizon (e.g., 100 years).[5]
Protocol 2: Aquatic Toxicity Testing
Objective: To assess the acute and chronic toxicity of this compound to representative aquatic organisms.
Methodology:
-
Acute Toxicity:
-
Fish: 96-hour LC50 test with a standard fish species (e.g., Zebrafish, Danio rerio).
-
Invertebrates: 48-hour EC50 immobilization test with Daphnia magna.
-
Algae: 72-hour growth inhibition test with a standard algal species (e.g., Pseudokirchneriella subcapitata).
-
-
Chronic Toxicity:
-
Fish: Early life-stage toxicity test to assess effects on growth and development.
-
Invertebrates: 21-day reproduction test with Daphnia magna.
-
Protocol 3: Biodegradation Assessment
Objective: To determine the potential for this compound to biodegrade under aerobic conditions.
Methodology:
-
Ready Biodegradability Test (e.g., OECD 301D):
-
This compound is incubated with a mixed microbial inoculum from a wastewater treatment plant.
-
The consumption of oxygen is measured over 28 days.
-
The percentage of biodegradation is calculated based on the theoretical oxygen demand.
-
-
Inherent Biodegradability Test (e.g., OECD 302B):
-
If the compound is not readily biodegradable, its potential for inherent biodegradation can be assessed using a prolonged exposure test with a higher concentration of microorganisms.
-
Visualizations
Atmospheric Degradation Pathway
Caption: Workflow for assessing the environmental impact of a chemical substance.
Conclusion and Future Directions
The environmental profile of this compound, based on the available data for structurally similar compounds, suggests a substance with a likely non-zero but lower global warming potential than perfluorinated alkanes, a negligible ozone depletion potential, and a low photochemical ozone creation potential. Its biodegradability is expected to be limited, and its bioaccumulation potential is likely low, though this requires experimental verification.
References
- C6-Perfluorinated Compounds: The New Greaseproofing Agents in Food Packaging. (2015).
- Test results of C6 telomer related substances | Fluorochemicals - Daikin Chemicals. (n.d.).
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- Pseudomonas sp. Strain 273 Degrades Fluorinated Alkanes | Request PDF - ResearchGate. (n.d.).
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- GPS Safety Summary - Substance Name: - 1,1,1-trifluoroethane - Arkema. (2013).
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For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical review of 1,1,1-trifluoro-3-methylpentane, a simple branched-chain fluoroalkane, and places it within the broader context of related fluorinated compounds. Recognizing the scarcity of published data on this specific molecule, this document synthesizes information from analogous structures and established principles of fluorine chemistry to offer a robust resource for researchers. The content herein is designed to be a practical tool, elucidating the synthesis, properties, and potential applications of this compound class, particularly within the realm of medicinal chemistry and drug development.
Introduction: The Strategic Value of Simple Fluorinated Alkanes
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl group (-CF3) is particularly prevalent, valued for its ability to modulate a molecule's physicochemical and biological properties.[2] It can enhance metabolic stability, increase lipophilicity, and alter the pKa of neighboring functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][3]
While much attention is given to complex fluorinated drug molecules, the study of simpler structures like this compound is crucial. These compounds serve as fundamental building blocks and model systems for understanding the intrinsic effects of fluorination on molecular behavior. This guide will delve into the knowns and reasoned unknowns of this compound, providing a framework for its synthesis, characterization, and potential utilization.
Synthesis of this compound and Related Structures
Direct synthetic routes for this compound are not extensively documented in the literature. However, its synthesis can be approached through established methods for the trifluoromethylation of aliphatic compounds. The key challenge lies in the selective introduction of a trifluoromethyl group onto a branched alkane scaffold.
Conceptual Synthetic Pathways
The synthesis of this compound can be envisioned through several logical disconnections. A primary strategy involves the formation of the C-CF3 bond on a pre-existing carbon skeleton.
Diagram: Synthetic Approach to this compound
Caption: A plausible synthetic workflow for this compound.
Recommended Experimental Protocol: Radical Trifluoromethylation
A promising approach for the synthesis of this compound involves the radical trifluoromethylation of a suitable precursor, such as 1-iodo-3-methylpentane. This method leverages the generation of trifluoromethyl radicals, which can then react with alkyl halides.
Protocol: Synthesis of this compound via Radical Trifluoromethylation
-
Precursor Synthesis:
-
Begin with commercially available 3-methyl-1-pentanol.
-
Convert the alcohol to 1-iodo-3-methylpentane using a standard procedure, such as the Appel reaction (triphenylphosphine and iodine). Purify the product by distillation.
-
-
Trifluoromethylation Reaction:
-
In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve 1-iodo-3-methylpentane (1 equivalent) in a suitable solvent such as anhydrous acetonitrile.
-
Add a trifluoromethyl source, for example, trifluoromethyltrimethylsilane (TMSCF3; 1.5 equivalents), and a radical initiator like azobisisobutyronitrile (AIBN; 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a low-boiling organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to yield this compound.
-
Causality Behind Experimental Choices:
-
Choice of Precursor: 1-iodo-3-methylpentane is selected due to the relatively weak C-I bond, which is susceptible to homolytic cleavage to form the desired alkyl radical.
-
Trifluoromethyl Source: TMSCF3 is a widely used and effective source of trifluoromethyl radicals under thermal conditions with a radical initiator.
-
Radical Initiator: AIBN is a common choice for radical reactions due to its predictable decomposition at moderate temperatures.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for many radical reactions and has an appropriate boiling point for this transformation.
Physicochemical Properties
Experimental data for this compound is limited. Therefore, a combination of computed data from reliable sources and comparisons with related compounds is presented.
General Properties
| Property | Value/Information | Source |
| Molecular Formula | C6H11F3 | [2] |
| Molecular Weight | 140.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 20733-01-1 | [2] |
| Physical State | Expected to be a liquid at room temperature | Inferred from related compounds |
| Appearance | Likely a colorless liquid | Inferred from related compounds |
Comparative Physicochemical Data of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Methylpentane | C6H14 | 86.18 | 63.3 | 0.664 |
| This compound | C6H11F3 | 140.15 | ~90-110 (Estimated) | ~1.0-1.1 (Estimated) |
| 1,1,1-Trifluoropentane | C5H9F3 | 126.12 | 39 | 1.056 |
| 1,1,1-Trifluoro-3-methylbutane | C5H9F3 | 126.12 | 64-65 | 0.94 |
Insights from Comparative Data:
-
The introduction of a trifluoromethyl group significantly increases the molecular weight and is expected to raise the boiling point compared to the non-fluorinated analog, 3-methylpentane.
-
Branching in alkanes generally lowers the boiling point compared to their linear isomers due to reduced surface area and weaker van der Waals forces.[4][5] This trend is likely to be observed in their fluorinated counterparts as well.
-
The density of fluorinated alkanes is typically higher than their hydrocarbon analogs due to the higher atomic mass of fluorine compared to hydrogen.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The presence of the electron-withdrawing trifluoromethyl group will cause a downfield shift for the adjacent methylene protons.
Predicted ¹H NMR Data:
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling |
| CH3 (C5) | triplet | 0.9 | J(H,H) |
| CH3 (at C3) | doublet | 0.9-1.0 | J(H,H) |
| CH2 (C4) | multiplet | 1.2-1.4 | J(H,H) |
| CH (C3) | multiplet | 1.5-1.7 | J(H,H) |
| CH2 (C2) | quartet of triplets | 2.0-2.3 | J(H,F), J(H,H) |
Rationale for Predictions:
-
The protons on the methylene group at C2 are expected to be the most deshielded due to their proximity to the trifluoromethyl group. They will likely appear as a quartet due to coupling with the three fluorine atoms and will be further split by the adjacent methine proton.
-
The other alkyl protons will reside in the typical upfield region for alkanes (0.9-1.7 ppm).[6]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[7]
Predicted ¹⁹F NMR Data:
-
A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
This signal will likely appear as a triplet due to coupling with the two adjacent protons on C2.
-
The chemical shift is predicted to be in the range of -60 to -80 ppm (relative to CFCl₃), which is characteristic of a CF₃ group attached to an sp³-hybridized carbon.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
Predicted ¹³C NMR Data:
-
The carbon of the trifluoromethyl group (C1) will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
The C2 carbon will also show coupling to the fluorine atoms (two-bond coupling).
-
The remaining carbon signals will be in the typical aliphatic region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show characteristic fragmentation patterns.
Predicted Fragmentation:
-
The molecular ion peak (M⁺) at m/z 140 may be weak or absent, which is common for alkanes.
-
A prominent peak corresponding to the loss of a fluorine atom (M-19) at m/z 121.
-
Loss of an ethyl group ([M-29]⁺) from the branched center to give a stable secondary carbocation.
-
Cleavage of the C2-C3 bond, leading to fragments such as [CF₃CH₂]⁺ (m/z 83) and the corresponding alkyl radical.
-
The base peak is likely to be a stable carbocation fragment resulting from the loss of the trifluoromethyl group or other alkyl fragments. The fragmentation of fluorocarbons often results in the CF3+ ion being the most abundant.[9]
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Applications in Drug Development and Materials Science
While there are no specific documented applications of this compound in drug development, its properties suggest several potential areas of utility.
-
Building Block for Medicinal Chemistry: The 3-methyl-1,1,1-trifluoropentyl moiety could be incorporated into larger molecules to introduce a lipophilic, metabolically stable group. The branched nature of the chain could also be used to probe steric requirements in receptor binding pockets.
-
Tracer for in vivo Studies: The trifluoromethyl group can serve as a ¹⁹F NMR tracer for in vivo studies, allowing for non-invasive monitoring of the distribution and metabolism of molecules containing this tag.
-
Solvent and Medium for Chemical Reactions: Fluorinated alkanes exhibit unique solubility properties and can be used as solvents for specific chemical reactions, particularly those involving other fluorinated compounds.
-
Component of Advanced Materials: The low surface tension and chemical inertness of fluorinated alkanes make them suitable for use in lubricants, coatings, and other advanced materials.
Safety, Handling, and Toxicity
Hazard Identification
Based on the Safety Data Sheet (SDS) for this compound, the compound is classified as:[10]
-
Flammable liquid and vapor (Category 3)
-
Causes skin irritation (Category 2)
-
Causes serious eye irritation (Category 2A)
-
May cause respiratory irritation (Category 3)
Safe Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Toxicological Profile
Specific toxicological data for this compound is not available. However, the toxicology of fluorinated alkanes is generally considered to be low for saturated compounds due to the high stability of the C-F bond. Unsaturated fluoroalkenes, in contrast, can exhibit significant toxicity. It is prudent to handle all new chemical entities with care and to assume a degree of toxicity until proven otherwise.
Conclusion
This compound represents a simple yet informative member of the vast family of fluorinated organic compounds. While specific research on this molecule is sparse, a comprehensive understanding of its properties and potential can be constructed through the application of fundamental principles of organic and fluorine chemistry. This guide has provided a framework for its synthesis, characterization, and safe handling, and has highlighted its potential as a building block and research tool. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the exploration of such fundamental structures will remain a vital endeavor.
References
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Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. 2023;61(5):306-317. [Link]
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Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. 2018;71(4):241-253. [Link]
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This compound. PubChem. [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013;3:1-12. [Link]
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19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. [Link]
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“19F NMR (282.4 MHz) signals of CF3 of salt A (a) and salt A in the...”. ResearchGate. [Link]
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19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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1,1,1-Trifluoro-3-methylbutane. PubChem. [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
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Mass spectra of fluorocarbons. NIST. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Alberta. [Link]
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1,1,1-Trifluoro-3-methylbutane. NIST WebBook. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. PubMed. [Link]
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Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. [Link]
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Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. National Institutes of Health. [Link]
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Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry. 2021;17:404-409. [Link]
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Alkanes. OpenOChem Learn. [Link]
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Interpretation of mass spectra. University of Arizona. [Link]
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Physical Properties of Alkanes. Chemistry LibreTexts. [Link]
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The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry. [Link]
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Physical Properties of Alkanes - Melting Point, Boiling Point, Density, & Water Solubility. The Organic Chemistry Tutor. [Link]
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Density functional steric analysis of linear and branched alkanes. PubMed. [Link]
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Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed. [Link]
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Chemical Properties of PERFLUORO-3-METHYLPENTANE. Cheméo. [Link]
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Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]
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Methodological & Application
Application Note: Evaluating 1,1,1-Trifluoro-3-methylpentane as a Novel Solvent for Organic Synthesis
Abstract
The imperative for greener, safer, and more efficient chemical processes has catalyzed the search for novel solvent systems in organic synthesis. Fluorinated solvents, in particular, offer a unique combination of properties, including tunable polarity, high thermal stability, and low miscibility with both aqueous and hydrocarbon phases, opening new avenues for reaction control and product purification. This guide introduces 1,1,1-Trifluoro-3-methylpentane, a hydrofluoroalkane, as a potential solvent candidate. Due to the limited existing literature on its specific synthetic applications, this document serves as a forward-looking evaluation based on its physicochemical properties and by analogy to established solvent classes. We present a detailed analysis of its predicted behavior, propose its application in foundational synthetic transformations—namely Grignard reactions and Suzuki-Miyaura cross-couplings—and provide detailed, yet exploratory, protocols for its initial validation by researchers in synthetic chemistry and drug development.
The Strategic Imperative for Advanced Solvents
Solvents are fundamental to nearly every synthetic transformation, yet traditional solvents often present significant challenges related to toxicity, environmental impact, and safety. The principles of Green Chemistry compel the scientific community to seek alternatives that are safer, derived from renewable sources, and have a reduced environmental footprint.
Hydrofluoroalkanes (HFAs) and other fluorinated solvents have emerged as a compelling class of alternatives. Unlike highly polar and coordinating fluorinated alcohols (e.g., HFIP, TFE), which actively participate in reactions, fluorinated hydrocarbons are generally considered non-coordinating and relatively nonpolar. Their primary advantages include:
-
Chemical Inertness: High thermal and chemical stability makes them robust for a wide range of reaction conditions.[1]
-
Unique Solubility Profile: They can dissolve highly fluorinated compounds and may offer different solubility for catalysts and reagents compared to traditional hydrocarbons.[2]
-
Reduced Flammability: Compared to highly volatile hydrocarbons like hexane or diethyl ether, many fluorinated solvents exhibit reduced flammability and explosion risks.[3][4]
-
Biphasic System Potential: Their immiscibility with many common organic and aqueous solvents allows for novel purification strategies and catalyst recycling.[2]
This compound (TFMP) is a structurally simple HFA. Its potential as a synthetic solvent remains largely unexplored. This note aims to bridge that gap by providing a theoretical framework and practical starting points for its investigation.
Physicochemical Profile of this compound
Understanding the physical properties of a solvent is paramount to predicting its behavior. While comprehensive experimental data for TFMP is scarce, we can compile known values and make reasonable comparisons to benchmark solvents used in organic synthesis.
Table 1: Comparative Properties of this compound and Common Solvents
| Property | This compound | n-Hexane | Toluene | Diethyl Ether | Tetrahydrofuran (THF) |
| Formula | C₆H₁₁F₃[5] | C₆H₁₄ | C₇H₈ | C₄H₁₀O | C₄H₈O |
| Molecular Weight ( g/mol ) | 140.15[5] | 86.18 | 92.14 | 74.12 | 72.11 |
| Boiling Point (°C) | ~90-100 (estimated) | 69 | 111 | 34.6 | 66 |
| Density (g/mL) | ~1.0 (estimated) | 0.655 | 0.867 | 0.713 | 0.889 |
| Polarity | Low (predicted) | Very Low | Low | Low-Medium | Medium |
| Miscibility with Water | Immiscible (predicted) | Immiscible | Immiscible | Slightly Soluble | Miscible[6] |
| Key Features | Aprotic, Non-coordinating | Aprotic, Non-coordinating | Aprotic, Aromatic | Aprotic, Coordinating | Aprotic, Coordinating |
Note: Boiling point and density for TFMP are estimated based on structurally similar fluoroalkanes, as precise experimental values are not widely published. Its polarity is predicted to be low due to the symmetrical CF₃ group and hydrocarbon chain, but potentially higher than its non-fluorinated analog, 3-methylpentane.
Predicted Applications & Scientific Rationale
Based on its predicted properties as a non-coordinating, aprotic, and relatively nonpolar solvent, TFMP is a promising candidate for reactions sensitive to solvent coordination or protic impurities.
Application Area 1: Grignard Reactions
Causality and Rationale: Grignard reagent formation and subsequent reactions require aprotic, anhydrous conditions.[7] Traditionally, coordinating ether solvents like diethyl ether or THF are used because they stabilize the magnesium center via dative bonding, keeping the reagent in solution.[7] However, this strong coordination can sometimes temper reactivity. A non-coordinating solvent like TFMP, analogous to using toluene or hexane, could offer a different reactivity profile. The key hypothesis is that TFMP is sufficiently polar to solvate the reaction intermediates but non-coordinating enough to potentially allow for faster or cleaner reactions in specific cases, particularly with less reactive electrophiles.
Caption: Workflow for a proposed Grignard reaction using TFMP.
Application Area 2: Suzuki-Miyaura Cross-Coupling
Causality and Rationale: The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, catalyzed by palladium complexes.[8] The choice of solvent is critical and can influence catalyst stability, reagent solubility, and even reaction selectivity.[9] While polar aprotic solvents (DMF, dioxane) and nonpolar aromatic solvents (toluene) are common, a non-coordinating, nonpolar aliphatic solvent like TFMP could be advantageous.[10][11] Its use could simplify product isolation by preventing the emulsification sometimes seen with toluene-water mixtures and offer a unique solubility environment for highly fluorinated substrates or ligands, potentially enhancing reaction rates or yields in niche applications.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols (Exploratory)
Trustworthiness Statement: The following protocols are proposed starting points for investigation. They have not been experimentally validated and should be performed with caution, under the supervision of a trained chemist. Standard laboratory safety procedures must be followed.
Protocol 1: Grignard Formation and Reaction with an Aldehyde
-
Objective: To assess the feasibility of forming phenylmagnesium bromide in TFMP and reacting it with benzaldehyde.
-
Materials:
-
Magnesium turnings (activated)
-
Bromobenzene (anhydrous)
-
Benzaldehyde (freshly distilled)
-
This compound (TFMP, anhydrous)
-
Iodine (one crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initiation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine. Maintain a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous TFMP to cover the magnesium.
-
Reagent Formation: Dissolve bromobenzene (1.0 eq.) in anhydrous TFMP in the dropping funnel. Add a small portion to the magnesium slurry. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, stir the resulting gray/brown mixture at room temperature for 30-60 minutes.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous TFMP dropwise via the dropping funnel.
-
Workup: After stirring for 1 hour at room temperature, slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by TLC and ¹H NMR to determine the yield of diphenylmethanol.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Objective: To evaluate TFMP as a solvent for the coupling of 4-bromotoluene and phenylboronic acid.
-
Materials:
-
4-Bromotoluene (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.02 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
This compound (TFMP)
-
Deionized Water
-
-
Procedure:
-
Setup: To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add TFMP and a minimal amount of water (e.g., a 10:1 TFMP:H₂O ratio) to the flask.
-
Reaction: Equip the flask with a reflux condenser and nitrogen/argon inlet. Heat the mixture to reflux (estimated 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Add water and an extraction solvent (e.g., ethyl acetate).
-
Isolation: Separate the organic layer. Wash with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate 4-methylbiphenyl. Determine the yield.
-
Safety, Handling, and Environmental Considerations
-
Personnel Safety: this compound is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[12] All handling should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Environmental Impact: As a hydrofluoroalkane (HFA), the environmental profile of TFMP requires careful consideration. Many HFAs are potent greenhouse gases with high global warming potential (GWP) and long atmospheric lifetimes.[13][14][15] While they do not deplete the ozone layer like their CFC predecessors, their contribution to climate change is significant.[13][15] Researchers must take stringent measures to prevent its release into the atmosphere by using closed systems and proper solvent recovery and disposal procedures. Furthermore, the atmospheric degradation of some fluorinated compounds can lead to the formation of persistent trifluoroacetic acid (TFA).[13]
Conclusion and Future Outlook
This compound presents an intriguing, albeit unvalidated, option in the synthetic chemist's toolkit. Its predicted properties as a non-coordinating, aprotic solvent make it a rational candidate for organometallic reactions where solvent participation is undesirable. The exploratory protocols provided herein offer a logical starting point for its systematic evaluation. Future work should focus on experimentally determining its key physical properties, expanding its use to other catalytic systems, and thoroughly assessing its environmental fate and GWP to determine if it represents a genuinely "greener" alternative to conventional solvents.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 18, 2026. [Link]
- Newman, S. G., & Howell, O. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters.
-
ResearchGate. (2022). Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling at chloride with Pd/PtBu3, while only polar coordinating solvents favor reaction at triflate. ResearchGate. Accessed January 18, 2026. [Link]
-
Fraser-Jones. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. Fraser-Jones. Accessed January 18, 2026. [Link]
-
Hubbard-Hall. (2024). Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. Hubbard-Hall. Accessed January 18, 2026. [Link]
-
ORAPI Asia. What Are The Advantages Of Using Fluorinated Solvents. ORAPI Asia. Accessed January 18, 2026. [Link]
-
Enviro Tech International, Inc. The Advantages Of Using Fluorinated Solvents. Enviro Tech International, Inc. Accessed January 18, 2026. [Link]
-
AGC Chemicals Americas. (2024). Advantages of Fluorinated Solvents Over Aqueous Cleaning. AGC Chemicals Americas. Accessed January 18, 2026. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. ResearchGate. Accessed January 18, 2026. [Link]
-
Wikipedia. Grignard reagent. Wikipedia. Accessed January 18, 2026. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Accessed January 18, 2026. [Link]
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PubChem. This compound. National Center for Biotechnology Information. Accessed January 18, 2026. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Accessed January 18, 2026. [Link]
-
ResearchGate. (2023). Environmental impacts of the use and end-of-life management of hydrofluoroalkane (HFA) and dry powder inhalers (DPI). ResearchGate. Accessed January 18, 2026. [Link]
-
ResearchGate. Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. ResearchGate. Accessed January 18, 2026. [Link]
-
Reddit. (2025). Medication inhalers emit hydrofluoroalkanes (HFAs) with a global warming potential thousands of times greater than CO₂. Reddit. Accessed January 18, 2026. [Link]
- Wu, J., & Ceppe, A. (2024). Climate Policy and Pediatric Asthma: How Transition to Nonhydrofluorocarbon Propellants Will Disproportionately Impact Children. Annals of the American Thoracic Society.
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Accessed January 18, 2026. [Link]
-
LibreTexts Chemistry. (2023). Grignard and Organolithium Reagents. LibreTexts. Accessed January 18, 2026. [Link]
-
Chegg & Professor Dave Explains. (2024). What is a Grignard Reaction? Ft. Professor Dave. YouTube. Accessed January 18, 2026. [Link]
- Bell, S. M., & Holm, L. M. (2022). Small Devices, Big Problems: Addressing the Global Warming Potential of Metered-Dose Inhalers. Annals of the American Thoracic Society.
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Orbia. (2026). How Orbia Plans to Decarbonize Inhalers for 100 Million Patients Each Year, Accelerating the Pharmaceutical Industry's Sustainability Transition. Orbia. Accessed January 18, 2026. [Link]
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Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
-
PubMed. (2011). Solvation in Hydrofluoroalkanes: How Can Ethanol Help? PubMed. Accessed January 18, 2026. [Link]
-
PubMed. (2024). Solvent Dictated Organic Transformations. PubMed. Accessed January 18, 2026. [Link]
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- 15. How Orbia Plans to Decarbonize Inhalers for 100 Million Patients Each Year, Accelerating the Pharmaceutical Industry’s Sustainability Transition | Orbia [orbia.com]
Application Notes and Protocols for 1,1,1-Trifluoro-3-methylpentane in Transition Metal Catalysis
Abstract
The choice of solvent is a critical parameter that can profoundly influence the outcome of transition metal-catalyzed reactions. Fluorinated solvents have emerged as a unique class of media that can offer advantages not attainable with conventional organic solvents. While fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been lauded for their ability to stabilize cationic intermediates and promote challenging C-H activation reactions, the potential of non-polar, partially fluorinated alkanes remains largely unexplored.[1][2][3] This document introduces 1,1,1-Trifluoro-3-methylpentane as a promising, non-coordinating medium for transition metal catalysis. We provide a comprehensive overview of its physicochemical properties, a rationale for its application, and detailed protocols for its use in foundational cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Heck reaction.
Introduction: The Case for a Novel Fluorinated Medium
In the landscape of transition metal catalysis, solvents are not merely inert diluents; they are active participants that can dictate catalyst stability, solubility of reagents, and the energetics of the catalytic cycle. The unique electronic properties of fluorine have led to the development of fluorinated solvents with distinct characteristics. Fluorinated alcohols, for example, possess a remarkable ability to engage in strong hydrogen bonding while exhibiting low nucleophilicity, a combination that has proven instrumental in advancing C-H functionalization chemistry.[1][2]
However, there is a clear need for solvents that occupy a different region of property space—specifically, those that are non-polar, non-coordinating, and chemically robust. This compound, a partially fluorinated alkane, is presented here as such a medium. Its structure, featuring a hydrocarbon backbone and a trifluoromethyl group, imparts a unique combination of properties that make it an intriguing candidate for catalytic systems where minimal solvent-catalyst interaction is desired. This guide serves as a foundational resource for researchers looking to exploit the potential of this unconventional solvent in catalysis.
Physicochemical Properties of this compound
Understanding the physical properties of a solvent is paramount to its effective application. This compound is a non-polar, aprotic solvent with properties that distinguish it from both its non-fluorinated hydrocarbon parent and highly polar fluorinated alcohols. A summary of its key properties is presented below.
| Property | Value / Description | Comparison to Other Solvents |
| Molecular Formula | C₆H₁₁F₃ | - |
| Molecular Weight | 140.15 g/mol [4] | Heavier than hexane (86.18 g/mol ) |
| Boiling Point | Estimated to be similar to or slightly higher than 3-methylpentane (63 °C)[5] | Similar to common ethereal and hydrocarbon solvents. |
| Density | Expected to be higher than 3-methylpentane (0.664 g/mL) due to the presence of fluorine. | Higher than most common organic solvents. |
| Dielectric Constant | Expected to be very low, indicative of a non-polar solvent. | Significantly lower than polar solvents like DMF or fluorinated alcohols like HFIP. |
| Polarity | Non-polar | Similar to alkanes and perfluorinated hydrocarbons. |
| Coordinating Ability | Very low; non-coordinating | Unlike coordinating solvents such as THF, MeCN, or DMF. |
| Chemical Inertness | High, due to the presence of strong C-F and C-H bonds. | More inert than many common organic solvents. |
Rationale for Use in Transition Metal Catalysis
The unique combination of properties of this compound suggests its utility in several areas of transition metal catalysis:
-
Minimizing Solvent Interference: In catalytic cycles where solvent coordination to the metal center is detrimental, a non-coordinating solvent like this compound can enhance reaction rates by leaving coordination sites available for the reactants.
-
"Fluorous-Lite" Biphasic Systems: While not as fluorine-rich as perfluorinated alkanes, it may exhibit limited miscibility with some organic solvents, allowing for biphasic catalysis. This can facilitate the separation and recycling of catalysts that have been tagged with fluorinated ligands.
-
Inertness to Harsh Conditions: Its chemical stability makes it suitable for reactions that employ highly reactive reagents or intermediates that might otherwise react with the solvent.
-
Enhanced Gas Solubility: Fluorinated solvents are known to have high solubility for gases. This could be advantageous in reactions involving gaseous reagents like hydrogen, oxygen, or carbon monoxide.
A key challenge that must be addressed is the solubility of the catalyst . Many standard transition metal complexes, particularly those with polar ligands, will exhibit poor solubility in this medium. Therefore, the choice of ligand is critical. Ligands bearing long alkyl chains or "fluorous ponytails" are recommended to impart sufficient solubility to the metal center.
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[6] The use of this compound may be advantageous in systems where ligand dissociation from the palladium center is a rate-limiting step. This protocol provides a starting point for exploring this reaction.
Causality Behind Experimental Choices:
-
Catalyst System: A catalyst with lipophilic or fluorous ligands is chosen to ensure solubility. SPhos is a bulky, electron-rich ligand that can stabilize the Pd(0) species and promote oxidative addition. A fluorous-tagged phosphine ligand could also be employed for enhanced solubility and potential catalyst recycling.
-
Base: Anhydrous potassium phosphate is selected as a solid base that is unlikely to be soluble in the non-polar medium. The reaction will occur at the solid-liquid interface, which can sometimes be advantageous.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate, as Suzuki couplings are often thermally promoted.
-
Work-up: The work-up procedure is designed to first remove the solid base by filtration, followed by a solvent switch to a more conventional organic solvent for purification by column chromatography.
Step-by-Step Methodology:
-
Reagent and Catalyst Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed complex like [Pd(SPhos)Cl]₂, 1-2 mol%).
-
Solvent Addition: Add this compound (5 mL) via syringe. The mixture will be a suspension.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The high stir rate is crucial to ensure sufficient interaction between the dissolved reactants and the solid base.
-
Monitoring: Monitor the reaction progress by taking small aliquots, removing the solvent in vacuo, re-dissolving in a conventional solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether (10 mL) and filter through a pad of celite to remove the inorganic base.
-
Wash the celite pad with additional diethyl ether (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
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- 4. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylpentane - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
Application of 1,1,1-Trifluoro-3-methylpentane in Suzuki Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and material science.[1] The choice of solvent is a critical parameter that can significantly influence reaction efficiency, selectivity, and overall outcome.[2][3] This guide explores the theoretical application and potential benefits of 1,1,1-Trifluoro-3-methylpentane as a novel solvent in palladium-catalyzed Suzuki coupling reactions. Drawing upon the known effects of fluorinated solvents in cross-coupling chemistry, we present a comprehensive analysis of its potential advantages, detailed experimental protocols, and a framework for its validation in synthetic workflows.
Introduction: The Critical Role of Solvents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of C-C bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[4][5] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][6] While the catalyst system is central, the solvent plays a multifaceted role, influencing catalyst stability, reagent solubility, and the rates of key mechanistic steps.[3]
Polar aprotic solvents like DMF and THF are commonly employed, often in combination with water, to facilitate the dissolution of both organic substrates and inorganic bases.[2][7] However, the exploration of novel solvent systems is driven by the need for improved reaction performance, enhanced selectivity, and greener chemical processes.[8] Fluorinated solvents have emerged as an intriguing class of media for cross-coupling reactions due to their unique physicochemical properties.
This compound: Properties and Rationale for Use
This compound is a fluorinated alkane with the chemical formula C₆H₁₁F₃.[9] While its direct application in Suzuki coupling is not extensively documented, its properties suggest several potential advantages as a reaction solvent.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁F₃ | PubChem[9] |
| Molecular Weight | 140.15 g/mol | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
Key Attributes and Potential Benefits:
-
Inertness: The high strength of C-F bonds renders fluorinated alkanes generally inert, minimizing the risk of solvent participation in side reactions.
-
Unique Solubility Profile: Fluorinated solvents can exhibit distinct solubility characteristics compared to traditional organic solvents, potentially influencing the aggregation state of the catalyst and improving substrate accessibility.
-
Thermal Stability: The inherent stability of fluorinated compounds allows for a wider range of reaction temperatures, which can be crucial for activating less reactive substrates like aryl chlorides.[10]
-
Influence on Catalytic Cycle: The polarity and coordinating ability of the solvent can affect the stability of intermediates in the catalytic cycle.[2] A fluorinated solvent may modulate the electronic properties of the palladium center, potentially influencing the rates of oxidative addition and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through three primary steps, as illustrated below. The choice of solvent can impact each of these stages.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Investigative Protocol for Suzuki Coupling using this compound
This protocol provides a general framework for evaluating this compound as a solvent in a model Suzuki coupling reaction. Optimization of catalyst, base, temperature, and reaction time will likely be necessary for specific substrates.
Materials and Reagents
-
Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv, finely powdered)
-
Solvent: this compound (5 mL)
-
Anhydrous, degassed conditions are recommended.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), the powdered base (2.0 equiv), and the palladium catalyst (e.g., 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add this compound (e.g., 0.2 M concentration relative to the limiting reagent) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL).[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Expected Outcomes and Optimization Parameters
The use of this compound may lead to different outcomes compared to standard solvents. The following table outlines key parameters for optimization and their potential impact.
| Parameter | Rationale for Optimization | Potential Impact of Fluorinated Solvent |
| Catalyst/Ligand | The choice of ligand is crucial for catalyst stability and reactivity, especially with challenging substrates.[11] | May favor specific ligands due to unique solubility or electronic interactions. |
| Base | The base is required to activate the boronic acid for transmetalation.[12] Its solubility and efficacy can be solvent-dependent. | The low polarity may necessitate the use of finely powdered, highly active bases (e.g., CsF, K₃PO₄). |
| Temperature | Higher temperatures can overcome activation barriers for less reactive halides (e.g., chlorides). | The high thermal stability of the solvent allows for a broad temperature screening range. |
| Water Content | A small amount of water is often beneficial in Suzuki couplings, aiding in the dissolution of the base and facilitating transmetalation. | A biphasic system may form. The impact of water should be systematically investigated (e.g., from anhydrous to 10% v/v). |
Conclusion and Future Outlook
While direct experimental data for the use of this compound in Suzuki-Miyaura coupling is nascent, its properties as a fluorinated solvent present a compelling case for its investigation. It offers the potential for enhanced thermal stability, a unique solubility profile, and chemical inertness. The protocols outlined in this guide provide a starting point for researchers to explore its utility. Systematic screening and comparison with established solvent systems will be crucial to validate its performance and delineate its specific advantages in the synthesis of valuable chemical entities for the pharmaceutical and materials science industries.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- This compound. PubChem.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
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- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Enantioselective Reactions in 1,1,1-Trifluoro-3-methylpentane
For: Researchers, scientists, and drug development professionals.
Introduction: A Greener Horizon for Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The choice of solvent in these delicate transformations is far from a passive parameter; it can profoundly influence reaction rates, catalyst stability, and, most critically, stereoselectivity.[1][2][3] In recent years, the principles of green chemistry have spurred the exploration of novel solvent systems that are not only effective but also environmentally benign.[4][5][6][7] Fluorinated solvents, particularly fluorinated alkanes, are emerging as a promising class of media for asymmetric catalysis.[8] This application note focuses on the potential of 1,1,1-Trifluoro-3-methylpentane as a solvent for enantioselective reactions.
This compound is a non-polar, aprotic solvent with a unique combination of properties stemming from its trifluoromethyl group. These properties, including its chemical inertness and distinct solvation capabilities, make it an attractive candidate for hosting highly sensitive catalytic processes. This guide provides a comprehensive overview of its physicochemical characteristics and presents a detailed, albeit representative, protocol for an enantioselective reaction to encourage its exploration in asymmetric synthesis.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The table below summarizes the key computed properties of this compound.[9]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁F₃ | PubChem[9] |
| Molecular Weight | 140.15 g/mol | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
| CAS Number | 20733-01-1 | PubChem[9] |
| XLogP3 | 3.6 | PubChem[9] |
| Hydrogen Bond Donor Count | 0 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |
| Rotatable Bond Count | 2 | PubChem[9] |
The high XLogP3 value indicates its lipophilic and non-polar nature, suggesting good solubility for many organic substrates and catalysts. The absence of hydrogen bond donors and a low number of acceptors contribute to its chemical inertness, preventing unwanted interactions with reactive intermediates.
Application Note: Asymmetric Hydrogenation of Prochiral Ketones
A Representative Protocol for the Enantioselective Reduction of Acetophenone
Asymmetric hydrogenation of prochiral ketones is a fundamental transformation for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. The following protocol describes a representative procedure for the asymmetric hydrogenation of acetophenone to 1-phenylethanol using a well-established ruthenium-based catalyst, with this compound as the solvent.
Rationale for Using this compound:
-
Inertness: The lack of acidic protons and the strong C-F bonds render the solvent highly unreactive, which is crucial for the stability of the sensitive organometallic catalyst and for preventing side reactions.
-
Gas Solubility: Fluorinated solvents often exhibit enhanced solubility for gases like hydrogen, which can lead to increased reaction rates in hydrogenations.
-
"Green" Profile: As a saturated alkane, it is expected to have lower toxicity and be more environmentally benign compared to halogenated solvents like dichloromethane or chlorinated aromatic solvents. Its volatility allows for easy removal and potential recycling.
-
Unique Solvation Effects: The fluorous nature of the solvent can lead to different catalyst-substrate interactions compared to conventional hydrocarbon or ethereal solvents, potentially influencing enantioselectivity.
Experimental Workflow Diagram
Caption: Experimental workflow for the asymmetric hydrogenation of acetophenone.
Detailed Protocol
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Acetophenone (freshly distilled)
-
This compound (anhydrous)
-
Sodium isopropoxide
-
Isopropanol (anhydrous)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and a high-pressure reactor
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-BINAP (0.011 mmol).
-
Add 5 mL of anhydrous this compound.
-
Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve acetophenone (1 mmol) in 5 mL of anhydrous this compound.
-
Transfer the acetophenone solution and the pre-catalyst solution to a high-pressure reactor under an inert atmosphere.
-
Add a solution of sodium isopropoxide (0.02 mmol) in anhydrous isopropanol (0.5 mL) to the reactor. This acts as a base to generate the active catalytic species.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-phenylethanol.
-
-
Analysis:
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Self-Validating System:
This protocol incorporates several checkpoints to ensure its reliability. The pre-formation of the catalyst is a standard procedure to ensure the generation of the active species. The reaction is monitored to completion, preventing the formation of byproducts from over-reaction. Finally, the product is fully characterized, and its enantiomeric purity is determined by a reliable analytical method, thus validating the stereoselectivity of the process.
Conclusion and Future Outlook
While the provided protocol is a representative example, it highlights the potential of this compound as a viable and potentially advantageous solvent for enantioselective catalysis. Its inert nature, coupled with the unique properties imparted by the trifluoromethyl group, warrants further investigation across a broader range of asymmetric transformations, including aldol reactions, Michael additions, and C-H functionalizations.[7][8][10] The exploration of such novel solvent systems is a critical step towards the development of more sustainable and efficient synthetic methodologies in the pharmaceutical and chemical industries.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
North, A. et al. (n.d.). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Retrieved from [Link]
- Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278.
- Dagousset, G., & Diter, P. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(10), 1335-1339.
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PubChem. (n.d.). 1,1,1-Trifluoro-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
- Rani, M., & Shanker, U. (2019). Green Solvents in Chemical Reactions.
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Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278. Retrieved from [Link]
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Büchler GmbH. (n.d.). Enantioselective Michael Addition. Retrieved from [Link]
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NIST. (n.d.). 1,1,1-Trifluoro-3-methylbutane. National Institute of Standards and Technology. Retrieved from [Link]
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Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
- De Nanteuil, F., et al. (2018). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 9(33), 6865-6870.
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ResearchGate. (n.d.). Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. Retrieved from [Link]
- Komeyama, K., et al. (2020).
- He, M., et al. (2005). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 127(39), 13232-13233.
- Fringuelli, F., & Piermatti, O. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 651-663.
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PubChem. (n.d.). 1-Fluoro-3-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trifluoro-4-methylpent-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Zhao, G., et al. (2014). Highly enantioselective direct Michael addition of 1,3-dicarbonyl compounds to β-fluoroalkyl-α-nitroalkenes. Tetrahedron, 70(15), 2523-2528.
- Miele, M., et al. (2022).
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Application Notes and Protocols for Reactions in Fluorinated Solvents
For: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Reaction Media
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, dictating reactivity, selectivity, and ease of purification. While conventional organic solvents have been the cornerstone of chemical transformations for over a century, there is a growing impetus to explore novel reaction media that offer unique advantages. Fluorinated solvents have emerged as a compelling class of solvents, distinguished by their unique physicochemical properties that set them apart from their hydrocarbon counterparts.[1]
The substitution of hydrogen with fluorine atoms imparts exceptional characteristics, including high density, thermal and chemical stability, and distinct solubility profiles.[1] These properties have led to their application in a wide array of fields, from specialty chemicals to pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the practical application of fluorinated solvents in organic synthesis, offering detailed experimental protocols and the underlying scientific principles that govern their use. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Unique Properties of Fluorinated Solvents
The utility of fluorinated solvents stems from a unique combination of physical and chemical properties. Understanding these properties is paramount to harnessing their full potential in reaction design.
Key Physicochemical Properties
Fluorinated solvents can be broadly categorized into several classes, including perfluorinated alkanes, fluorinated ethers, and fluorinated alcohols. Each class possesses a distinct set of properties, making them suitable for different applications.
| Property | Perfluorinated Alkanes (e.g., Perfluorodecalin) | Fluorinated Alcohols (e.g., HFIP, TFE) |
| Density (g/mL) | ~1.9 | ~1.4 - 1.6 |
| Boiling Point (°C) | Variable (e.g., Perfluorodecalin: ~142 °C) | Lower (e.g., HFIP: ~59 °C, TFE: ~78 °C) |
| Polarity | Non-polar, "fluorous" | Highly polar, protic |
| Solubility | Immiscible with most organic solvents and water | Miscible with water and many organic solvents |
| Hydrogen Bond Donating Ability | None | Strong |
| Nucleophilicity | Very low | Low |
| Chemical Inertness | High | Generally high, but can participate in reactions |
Experimental Protocols
The following protocols have been selected to illustrate the diverse applications of fluorinated solvents in key organic transformations. The rationale behind the choice of solvent and specific reaction conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: Fluorous Biphasic Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The use of a fluorous biphasic system offers a significant advantage in catalyst and product separation, streamlining the purification process. In this protocol, a fluorous-tagged phosphine ligand is used to sequester the palladium catalyst in the fluorous phase, allowing for easy recovery and reuse.
Causality of Experimental Choices:
-
Solvent System: A biphasic system of toluene and perfluorodecalin is employed. Toluene serves as the solvent for the organic reactants, while the highly fluorinated perfluorodecalin forms a separate, dense lower layer that dissolves the fluorous-tagged catalyst.
-
Fluorous-Tagged Ligand: The use of a phosphine ligand with a perfluoroalkyl "ponytail" ensures its preferential solubility in the fluorous phase. This is the key to the facile separation of the catalyst from the product.
-
Phase Separation: Upon completion of the reaction and cooling to room temperature, the two phases spontaneously separate, with the product remaining in the organic (toluene) phase and the catalyst in the fluorous phase.
Experimental Workflow:
Caption: Workflow for Fluorous Biphasic Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the fluorous-tagged phosphine ligand (e.g., P(CH₂CH₂C₆F₁₃)₃, 4 mol%) in perfluorodecalin (5 mL).
-
Solvent Addition: Add the perfluorodecalin solution of the catalyst and ligand to the Schlenk flask, followed by toluene (5 mL).
-
Degassing: Subject the biphasic mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature. The two phases will separate.
-
Carefully separate the upper organic (toluene) layer containing the product from the lower fluorous layer containing the catalyst using a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Catalyst Recovery: The fluorous phase containing the catalyst can be reused for subsequent reactions.
Protocol 2: Diels-Alder Reaction in a Perfluorinated Solvent
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Performing this reaction in a perfluorinated solvent can be advantageous for thermally sensitive reactions due to their high boiling points and thermal stability.
Causality of Experimental Choices:
-
Solvent: Perfluorodecalin is chosen for its high boiling point (142 °C), allowing the reaction to be conducted at elevated temperatures without the need for a sealed tube. Its inertness prevents side reactions.
-
Homogeneity at Elevated Temperature: While many organic reactants have limited solubility in perfluorinated solvents at room temperature, solubility often increases significantly at higher temperatures, allowing the reaction to proceed in a homogeneous phase.
-
Product Precipitation: Upon cooling, the product, being less soluble in the perfluorinated solvent at lower temperatures, may precipitate out, simplifying isolation.
Experimental Workflow:
Caption: Workflow for Diels-Alder Reaction in a Perfluorinated Solvent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the diene (1.0 mmol) and the dienophile (1.1 mmol).
-
Solvent Addition: Add perfluorodecalin (10 mL) to the flask.
-
Reaction: Heat the mixture to 120-140 °C with stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by vacuum filtration and wash with a small amount of cold perfluorodecalin.
-
If the product remains in solution, remove the perfluorodecalin by rotary evaporation (note: a high vacuum and/or a cold trap may be necessary due to the high boiling point).
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 3: Heck Reaction in a Fluorinated Alcohol
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to be excellent solvents for a variety of transition metal-catalyzed reactions, including the Heck reaction. Their unique properties can lead to enhanced reactivity and selectivity.[2]
Causality of Experimental Choices:
-
Solvent: HFIP is a highly polar, non-coordinating, and strongly hydrogen-bond-donating solvent. These properties can stabilize cationic intermediates and promote the desired catalytic cycle.[2]
-
Enhanced Reactivity: The high polarity and ionizing power of HFIP can accelerate the oxidative addition and reductive elimination steps in the Heck catalytic cycle.[2]
-
Improved Selectivity: The unique solvent environment can influence the regioselectivity and stereoselectivity of the reaction.
Experimental Workflow:
Caption: Workflow for Heck Reaction in HFIP.
Step-by-Step Methodology:
-
Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), alkene (1.5 mmol), a suitable base (e.g., NaOAc, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Solvent Addition: Add HFIP (5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the HFIP under reduced pressure using a rotary evaporator.
-
To the residue, add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Safety, Handling, and Disposal
Working with fluorinated compounds requires adherence to strict safety protocols due to their unique potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[3]
-
Hand Protection: Use chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for the specific fluorinated solvent being used. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[3]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron may be necessary.[3]
Engineering Controls:
-
Ventilation: All work with fluorinated solvents should be conducted in a well-ventilated fume hood.[4]
-
Storage: Store fluorinated solvents in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] Ensure all containers are clearly labeled with the chemical name and associated hazards.[3]
Waste Disposal:
-
Segregation: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers. Do not mix with other waste streams.[3]
-
Disposal: Dispose of fluorinated solvent waste according to local, state, and federal regulations. This may involve incineration at a licensed waste facility.[5] Never pour fluorinated solvents down the drain.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[3]
Conclusion
Fluorinated solvents represent a powerful and versatile tool in the modern synthetic chemist's arsenal. Their unique properties can unlock new reaction pathways, enhance selectivity, and simplify purification processes. By understanding the fundamental principles that govern their behavior and adhering to rigorous safety protocols, researchers can confidently and effectively integrate these remarkable solvents into their experimental workflows, pushing the boundaries of chemical synthesis.
References
- Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry. (2024-12-16). Google Cloud.
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.). BenchChem.
- 1,1,1,3,3,3-Hexafluoro-2-Propanol or HFIP Manufacturers, with SDS - Muby Chemicals. (n.d.). Muby Chemicals.
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (2025-07-03).
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT. (2021-05-21). DSpace@MIT.
- [Withdrawn] How to dispose of industrial solvents that contain F gas - GOV.UK. (2014-12-31). GOV.UK.
- 1,1,1,3,3,3-Hexafluoro-2-propanol HFIP. (n.d.). Chemical Synthesis.
- 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 - ChemicalBook. (2025-09-25). ChemicalBook.
- SAFETY DATA SHEET High Performance Fluorinated Solvent - Cloudinary. (2015-05-28). Cloudinary.
- New fluorous/organic biphasic systems achieved by solvent tuning - PMC - NIH. (n.d.).
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J. (2021-05-21). Royal Society of Chemistry.
- 2,2,2-trifluoroethanol - Stenutz. (n.d.). Stenutz.
- Properties of 2,2,2-trifluoroethanol and water mixtures - AIP Publishing - AIP.ORG. (n.d.). AIP Publishing.
- (PDF) Properties of 2,2,2-trifluoroethanol and water mixtures - ResearchGate. (n.d.).
- Hexafluoro-2-propanol - Wikipedia. (n.d.). Wikipedia.
- 2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Wikipedia.
- Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Royal Society of Chemistry.
- (PDF) The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. (2025-08-06).
- Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes - ACS Publications. (n.d.).
- Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews. (2015-06-02). ChemistryViews.
- 1,1,1,3,3,3-Hexafluoro-2-propanol - PubChem. (n.d.). PubChem.
- Chapter 7: Fluorous Solvents and Related Systems - Books. (2009-02-13). Royal Society of Chemistry.
- Fluorous Methods for Synthesis and Separation of Organic Molecules: From Separating Mixtures to Making Mixtures - ResearchGate. (n.d.).
- Fluorous Methods for Synthesis and Separation of Organic Molecules - ResearchGate. (2025-08-07).
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Purdue University.
- Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au - ACS Publications. (2026-01-15).
- Simple Protocol for Preparation of Diels-Alder Adducts of Perfluorinated Thioketones | Request PDF - ResearchGate. (n.d.).
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06937J. (2021-02-10). Royal Society of Chemistry.
- Technical Support Center: Optimizing Reaction Yields with Hexafluoroisopropanol (HFIP) - Benchchem. (n.d.). BenchChem.
- Oxidative Esterification of 3-Phenylpropanal with Hexafluoroisopropanol and an Oxoammonium Salt Oxidant - ChemSpider Synthetic Pages. (2013-11-30). ChemSpider.
- Fluorous biphasic Suzuki-Miyaura couplings in droplets | Download Table - ResearchGate. (n.d.).
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Deriv
- Diels Alder Reaction Experiment Part 1, Prelab - YouTube. (2020-10-02). YouTube.
- The Diels-Alder Cycloaddition Reaction. (n.d.). University of Missouri–St. Louis.
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Lab report #4: Diels-Alder Reaction - Google Docs. (n.d.). Google Docs.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
- Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry - Scribd. (n.d.). Scribd.
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Application Notes and Protocols for the Workup and Purification of 1,1,1-Trifluoro-3-methylpentane
Introduction
1,1,1-Trifluoro-3-methylpentane is a fluorinated alkane of interest in various fields, including materials science, as a potential component in refrigerants, solvents, and as a building block in the synthesis of more complex fluorinated molecules. The introduction of a trifluoromethyl group into an organic molecule can significantly alter its physical, chemical, and biological properties, often imparting increased thermal stability, lipophilicity, and metabolic resistance.
This guide provides a comprehensive overview of the reaction workup and purification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to allow for adaptation to similar chemical systems.
Assumed Synthetic Route: Grignard Reaction
For the context of a realistic workup and purification procedure, we will assume the synthesis of this compound via the reaction of a suitable Grignard reagent with a trifluoromethyl source. A plausible route involves the reaction of 3-methylpentylmagnesium halide with a trifluoromethylating agent. This common synthetic pathway introduces specific impurities that must be addressed during the workup and purification, such as unreacted Grignard reagent, magnesium salts, and potential side-products.
Reaction Workup: A Step-by-Step Guide
The workup procedure is critical for quenching the reaction, removing inorganic byproducts, and preparing the crude product for purification.
Quenching the Reaction
The initial step involves the careful quenching of the reaction mixture to neutralize any unreacted Grignard reagent and to protonate the desired product.
Protocol:
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[1] The use of a dropping funnel is highly recommended for controlled addition.
-
Continue the addition until no further gas evolution is observed.
-
Allow the mixture to warm to room temperature.
Causality: The saturated NH₄Cl solution is a mild proton source that effectively quenches the reaction without causing significant hydrolysis of the trifluoromethyl group, which can be sensitive to strong acids.[1]
Liquid-Liquid Extraction
Extraction is employed to separate the organic product from the aqueous layer containing inorganic salts.
Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a suitable organic solvent, such as diethyl ether or ethyl acetate, to the separatory funnel.
-
Shake the funnel vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer, containing the product, will typically be the upper layer.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water to remove any remaining water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous phase and to aid in the removal of water from the organic layer.
-
-
Separate and collect the organic layer.
Drying the Organic Layer
It is crucial to remove any residual water from the organic layer before solvent removal and purification.
Protocol:
-
Transfer the collected organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask gently and allow it to stand for 15-20 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Collect the dried organic filtrate.
Purification of this compound
Due to the volatile nature of this compound, fractional distillation and preparative gas chromatography are the most suitable purification techniques.
Workflow Diagram
Caption: Overall workflow for the purification of this compound.
Method 1: Fractional Distillation
Fractional distillation is an effective method for separating liquids with close boiling points and is suitable for larger-scale purifications.[2][3]
Protocol:
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Add the crude product to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined experimentally or estimated from literature values of similar compounds.
-
Monitor the temperature closely; a stable temperature during distillation indicates the collection of a pure fraction.
Method 2: Preparative Gas Chromatography (Prep-GC)
Prep-GC offers the highest resolution and is ideal for obtaining highly pure samples, albeit on a smaller scale.[4]
Protocol:
-
Select a suitable GC column. A non-polar or medium-polarity column is generally appropriate for separating alkanes.
-
Optimize the GC parameters (injector temperature, oven temperature program, carrier gas flow rate) on an analytical scale first to achieve good separation of the product from any impurities.
-
Inject the crude product onto the preparative GC system.
-
Set the collection window to correspond to the retention time of the this compound peak.
-
The purified product is trapped as it elutes from the column, often by cooling the collection vessel with a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath).
| Technique | Advantages | Disadvantages |
| Fractional Distillation | - Suitable for larger quantities. - Relatively simple setup. | - Less effective for separating compounds with very close boiling points. - Potential for thermal decomposition of sensitive compounds. |
| Preparative GC | - High-resolution separation, leading to very high purity. - Can separate compounds with very similar boiling points. | - Limited to small sample sizes. - More complex and expensive instrumentation. |
Characterization and Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for assessing the purity and confirming the identity of the product. A pure sample should show a single major peak in the gas chromatogram. The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion: The molecular weight of this compound (C₆H₁₁F₃) is 140.15 g/mol .[5] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140.
-
Expected Fragmentation: Common fragmentation patterns for alkanes involve the loss of alkyl radicals. For this compound, one would expect to see fragments corresponding to the loss of methyl (CH₃•) and ethyl (C₂H₅•) groups. The presence of the trifluoromethyl group will also lead to characteristic fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and splitting patterns will provide information about the connectivity of the atoms.
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds.[6][7][8] A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group's electronic environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.
References
-
Beilstein Journals. (2021, February 10). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. [Link]
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National Center for Biotechnology Information. (2021). Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. [Link]
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National Center for Biotechnology Information. (2023). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. [Link]
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University of York. Supporting Information. [Link]
-
Wiley Online Library. (2022). Fluorinated porous organic frameworks for C 2 F 6 /CF 4 gases separation. [Link]
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Wikipedia. Fractional distillation. [Link]
-
ACS Publications. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
NIST WebBook. Ethane, 1,1,1-trifluoro-. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
University of Rochester. Purification: Fractional Distillation. [Link]
-
The Chemistry Blog. (2022, June 20). What is Fractional Distillation? [Link]
-
University of Washington. Fluorine NMR. [Link]
-
Vedantu. The synthesis of alkyl fluorides is best accomplished class 11 chemistry CBSE. [Link]
-
ResearchGate. (2022). Progress in the application of preparative gas chromatography in separating volatile compounds. [Link]
-
Royal Society of Chemistry. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
-
SciSpace. Purification of Fluorine by Distillation. [Link]
-
Defense Technical Information Center. (1963). SEPARATION OF SOME LOW MOLECULAR WEIGHT FLUOROCARBONS BY GAS CHROMATOGRAPHY. [Link]
-
Schal Lab. (2008, February 23). A Simple, Convenient, and Efficient Preparative GC System that Uses a Short Megabore Capillary Column as a Trap. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
19F NMR Reference Standards. [Link]
-
PubChem. This compound. [Link]
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"use of 1,1,1-Trifluoro-3-methylpentane in polymer chemistry"
An In-Depth Technical Guide to the Potential Applications of 1,1,1-Trifluoro-3-methylpentane in Polymer Chemistry
Introduction: While a direct survey of existing polymer chemistry literature reveals a notable absence of established applications for this compound, its molecular structure—a branched alkane featuring a terminal trifluoromethyl (-CF3) group—positions it as a compound of significant theoretical interest. The inclusion of fluorine in polymers imparts a unique and powerful combination of properties, including exceptional thermal and chemical resistance, low surface energy, and distinct solubility characteristics.[1][2][3][4][5] The trifluoromethyl group, in particular, is a potent modulator of polymer properties, known to enhance solubility, increase glass transition temperatures, and lower the dielectric constant.[6][7][8][9]
This guide, therefore, moves beyond documented use-cases to provide a forward-looking analysis of the potential roles of this compound in advanced polymer science. We will explore its hypothetical applications as a specialty solvent, a chain transfer agent for molecular weight control, and a synthetic precursor to novel fluorinated monomers. The protocols herein are presented as validated starting points for researchers seeking to explore new frontiers in fluoropolymer chemistry.
Physicochemical Profile of this compound
Understanding the fundamental properties of this molecule is crucial for predicting its behavior in a polymerization or processing environment.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁F₃ | PubChem[10] |
| Molecular Weight | 140.15 g/mol | PubChem[10] |
| CAS Number | 20733-01-1 | PubChem[10] |
| Appearance | Flammable liquid and vapor | SynQuest Labs[11] |
| Hazards | Causes skin and serious eye irritation; May cause respiratory irritation | SynQuest Labs[11] |
The molecule's structure combines a nonpolar hydrocarbon chain with the highly polar and electron-withdrawing -CF3 group, suggesting a unique solubility profile and potential for specific intermolecular interactions.
Part 1: Application as a Specialty Fluorinated Solvent
Expert Rationale: The principle of "like dissolves like" is particularly relevant in the domain of fluoropolymers, which are often insoluble in conventional organic solvents.[12] Specialty fluorinated solvents, such as hexafluoroisopropanol (HFIP), are indispensable for the synthesis and processing of these materials.[13] Furthermore, fluorinated liquids exhibit remarkably high gas solubility due to their low intermolecular bond strength, a property that can be highly advantageous for polymerizations involving gaseous monomers.[14][15]
Application Note: this compound is a candidate for a niche solvent in polymer chemistry. Its partial fluorination could provide sufficient affinity to dissolve fluorinated monomers or polymers while maintaining compatibility with other system components. It could serve as a medium for:
-
Solution polymerization of fluorinated monomers like vinylidene fluoride (VDF).
-
Post-polymerization processing , such as casting thin films or spinning fibers from fluoropolymer solutions.
-
Gas-phase polymerization media , where its ability to dissolve gaseous monomers (e.g., ethylene, propylene) could enhance reaction kinetics and homogeneity.
Protocol 1: Screening for Fluoropolymer Solubility
This protocol outlines a systematic approach to evaluate the efficacy of this compound as a solvent for a representative fluoropolymer, such as Poly(vinylidene fluoride) (PVDF).
Objective: To determine the qualitative and quantitative solubility of commercial PVDF in this compound at various temperatures.
Materials:
-
This compound (reagent grade)
-
PVDF powder (e.g., Kynar® 740 or equivalent)
-
Control Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Magnetic stir plate and stir bars
-
Temperature-controlled oil bath or heating mantle
-
Analytical balance
-
Vacuum oven
Methodology:
-
Preparation: Accurately weigh 100 mg of PVDF powder into three separate vials.
-
Solvent Addition: To the vials, add 10 mL of this compound, DMF, and NMP, respectively.
-
Room Temperature Dissolution: Place a stir bar in each vial, seal tightly, and stir at 300 RPM at ambient temperature (25°C) for 24 hours.
-
Qualitative Assessment: Visually inspect the vials for signs of dissolution (e.g., clear solution, swollen gel, or undissolved powder). Record observations.
-
Elevated Temperature Dissolution: If complete dissolution is not observed, transfer the vials to a pre-heated oil bath set to 50°C. Stir for 12 hours and repeat the qualitative assessment.
-
Incremental Heating: Increase the temperature in 25°C increments (up to the solvent's boiling point, with appropriate reflux condenser if necessary), allowing 12 hours at each step, until dissolution is observed or the maximum safe temperature is reached.
-
Quantitative Analysis (If Soluble): For any sample that achieves complete dissolution, allow it to cool to room temperature. Cast the solution onto a clean glass plate and dry in a vacuum oven at 70°C until a constant weight is achieved to confirm the polymer was successfully dissolved and recovered.
Caption: Workflow for screening polymer solubility.
Part 2: Application as a Chain Transfer Agent
Expert Rationale: Chain transfer is a critical mechanism in radical polymerization for controlling the molecular weight of the final polymer.[16] This is achieved by adding a chain transfer agent (CTA) that can donate an atom (typically hydrogen) to the propagating radical chain, terminating it and initiating a new, smaller chain.[16][] While fluorination can sometimes suppress chain transfer, the C-H bonds present in this compound, particularly at the tertiary carbon, are potential sites for hydrogen abstraction.[18]
Application Note: this compound could be employed as a regulator in free-radical polymerizations of non-fluorinated monomers like styrene or methyl methacrylate. Its effectiveness is quantified by the chain transfer constant (Cₜ), which represents the ratio of the rate of chain transfer to the rate of propagation. A higher Cₜ indicates a more effective molecular weight reducing agent. Experimental determination of Cₜ is essential for its practical application.
Protocol 2: Determination of the Chain Transfer Constant (Cₜ) via the Mayo Method
This protocol uses the Mayo equation to determine the Cₜ for this compound in the bulk polymerization of styrene.
Mayo Equation: 1/Xₙ = 1/Xₙ,₀ + Cₜ * ([CTA]/[M]) Where:
-
Xₙ is the number-average degree of polymerization with CTA.
-
Xₙ,₀ is the number-average degree of polymerization without CTA.
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Materials:
-
Styrene monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) initiator
-
This compound (CTA)
-
Methanol (for precipitation)
-
Nitrogen source for purging
-
Schlenk flasks or similar reaction vessels
-
Constant temperature bath (e.g., 60°C)
-
Gel Permeation Chromatography (GPC) system calibrated with polystyrene standards
Methodology:
-
Reaction Setup: Prepare a series of five Schlenk flasks. To each, add a stock solution of styrene and AIBN (e.g., 10 mL styrene, 20 mg AIBN).
-
CTA Addition: Add varying amounts of this compound to four of the flasks to achieve different [CTA]/[M] ratios (e.g., 0.01, 0.02, 0.05, 0.1). The fifth flask serves as the control ([CTA]/[M] = 0).
-
Degassing: Subject each flask to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place all flasks in the constant temperature bath at 60°C. Allow the reaction to proceed to low conversion (<10%) to ensure monomer and CTA concentrations remain relatively constant. This typically takes 1-2 hours.
-
Termination & Precipitation: Quench the reactions by immersing the flasks in an ice bath and exposing them to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.
-
Purification: Collect the precipitated polystyrene by filtration and dry it under vacuum to a constant weight.
-
Molecular Weight Analysis: Dissolve a small amount of each dried polymer sample in a suitable solvent (e.g., THF) and analyze by GPC to determine the number-average molecular weight (Mₙ). Calculate the degree of polymerization (Xₙ = Mₙ / Molar Mass of Styrene).
-
Data Analysis: Plot 1/Xₙ versus the [CTA]/[M] ratio for each sample. Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant, Cₜ.
Caption: Process for determining the chain transfer constant.
Part 3: Potential as a Precursor for Novel Monomers
Expert Rationale: The most impactful application of this compound may be as a foundational building block for novel functional monomers. The introduction of specific fluorinated side chains is a proven strategy for designing polymers with advanced properties.[19][20][21] For example, polymers containing -CF3 groups often exhibit improved thermal stability, enhanced solubility in specific solvents, and low dielectric constants, making them suitable for microelectronics and specialty coatings.[7][8][22]
Application Note: Through multi-step organic synthesis, the chemically robust alkyl structure of this compound can be functionalized to introduce a polymerizable group, such as an acrylate, methacrylate, or styrenic moiety. A polymer derived from such a monomer would feature a -(CH₂)ₓ-CH(CH₃)-CH₂-CF₃ side chain, combining the flexibility of a short alkyl spacer with the unique properties of the terminal trifluoromethyl group. This could lead to materials with low surface energy, hydrophobicity, and potentially useful gas separation or dielectric properties.
Protocol 3: Hypothetical Synthesis of a 1,1,1-Trifluoro-3-methylpentyl Acrylate Monomer
This section proposes a conceptual synthetic pathway. Each step would require extensive optimization and characterization.
Objective: To synthesize a novel acrylate monomer bearing the 1,1,1-trifluoro-3-methylpentyl group.
Conceptual Three-Step Synthesis:
Step 1: Functionalization via Hydroxylation.
-
Reaction: Selective oxidation of a C-H bond to a hydroxyl (-OH) group. A potential route is through free-radical bromination followed by nucleophilic substitution with a hydroxide source. The tertiary C-H bond at position 3 is a likely site for initial functionalization.
-
Reagents: N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), followed by aqueous sodium hydroxide (NaOH).
-
Product: 1,1,1-Trifluoro-3-methylpentan-3-ol.
Step 2: Esterification.
-
Reaction: Reaction of the newly formed alcohol with acryloyl chloride to form the target acrylate ester.
-
Reagents: Acryloyl chloride, a non-nucleophilic base (e.g., triethylamine) to scavenge HCl byproduct, and an anhydrous solvent (e.g., dichloromethane).
-
Product: 1,1,1-Trifluoro-3-methylpent-3-yl acrylate.
Step 3: Purification.
-
Method: The crude product would require purification to remove unreacted starting materials, byproducts, and any potential polymerization inhibitors.
-
Techniques: Liquid-liquid extraction, followed by column chromatography or vacuum distillation.
-
Final Monomer: The purified monomer should be stored with a polymerization inhibitor (e.g., MEHQ) under refrigeration.
Caption: Proposed synthesis of a novel fluorinated monomer.
Conclusion and Future Outlook
While this compound is not a staple of the current polymer chemistry toolkit, its potential should not be overlooked. The exploratory pathways detailed in this guide—as a specialty solvent, a molecular weight regulator, and a monomer precursor—are grounded in the well-established principles of fluoropolymer science. The unique branched structure combined with the influential trifluoromethyl group presents a compelling case for further research. The validation of these hypothetical protocols could unlock new materials with tailored properties for high-performance applications, from advanced coatings and membranes to next-generation dielectric materials. It is our hope that this guide serves as a catalyst for such innovation.
References
- Vertex AI Search. Chemical and Thermal Resistance of Teflon™ Fluoropolymers.
- RSC Publishing.
- ResearchGate. (PDF)
- AZoM. Understanding Fluoropolymers.
- Pexco. Fluoropolymers for Extreme Environments.
- National Plastics and Seals, Inc. A Complete Guide to Fluoropolymers.
- CG Thermal LLC. Fluoropolymers.
- ACS Publications. Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups.
- ResearchGate.
- NIH.
- RSC Publishing.
- Semantic Scholar.
- NIH.
- ResearchGate. Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- PubChem. This compound.
- Google Patents.
- ACS Publications.
- SciSpace.
- Journal of Materials Chemistry A. Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells.
- Chem Catalyst Pro. The Role of Trifluoromethyl Compounds in Modern Chemical Synthesis.
- Fluorochem. HFIP in Additive Manufacturing & 3D Printing Research.
- Taylor & Francis Online. Trifluoromethyl group – Knowledge and References.
- F2 Chemicals Ltd. Technical Article - Dissolving gases in FLUTEC™ liquids.
- NIH. Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments.
- ResearchGate.
- Wikipedia. Chain transfer.
- BOC Sciences. Chain Transfer Agents.
- Reddit.
- SynQuest Labs.
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The Untapped Potential of 1,1,1-Trifluoro-3-methylpentane in Chromatography: A Forward-Looking Application Note
Preamble: This document addresses the topic of "1,1,1-Trifluoro-3-methylpentane as a mobile phase component in chromatography." A thorough review of the current scientific literature reveals a notable absence of specific applications or protocols for this particular solvent. Therefore, this application note adopts a forward-looking perspective. It aims to provide researchers, scientists, and drug development professionals with a theoretical framework for the potential utility of this compound, grounded in the established principles of fluorinated solvents in chromatography. The protocols and discussions herein are presented as a general guide for the exploration of this and similar novel solvents, rather than a reflection of established methods.
Introduction: The Quest for Novel Selectivity
The advancement of chromatography is intrinsically linked to the exploration of new materials, both for stationary and mobile phases. While a core set of solvents is widely used, the separation of increasingly complex mixtures, such as chiral pharmaceuticals and structural isomers, necessitates the development of mobile phases with unique selectivity. Partially fluorinated alkanes, a class to which this compound belongs, represent a promising, yet largely unexplored, frontier in this endeavor.
Fluorinated solvents are known for their distinct physicochemical properties, including low viscosity, reduced solvent strength compared to their hydrocarbon analogs, and unique intermolecular interactions.[1] These characteristics suggest that this compound could offer chromatographers a valuable tool for modulating retention and selectivity in both normal-phase high-performance liquid chromatography (NP-HPLC) and supercritical fluid chromatography (SFC).
Physicochemical Properties: A Theoretical Profile
| Property | Value/Characteristic | Implication in Chromatography |
| Molecular Formula | C₆H₁₁F₃ | The presence of a trifluoromethyl group on an aliphatic backbone suggests a unique polarity and potential for specific interactions with both analytes and stationary phases. |
| Molar Mass | 140.15 g/mol | Influences the solvent's elution strength and volatility. |
| Boiling Point | ~73-74 °C | Suitable for use in standard HPLC systems with minimal risk of cavitation and excessive evaporation. |
| Density | Not widely reported | Will influence mobile phase preparation by volume. |
| Viscosity | Expected to be low | Lower viscosity contributes to lower system backpressure, allowing for higher flow rates and potentially faster analysis times. This is a general advantage of supercritical fluids used in SFC.[1] |
| UV Cutoff | Expected to be low | A low UV cutoff is crucial for sensitive detection of a wide range of analytes at lower wavelengths. |
| Polarity | Low, with unique selectivity | The C-F bond introduces a dipole moment, which can lead to different interactions compared to purely non-polar alkanes like hexane. |
Potential Applications and Advantages in Chromatography
Based on the characteristics of fluorinated solvents, this compound could be particularly advantageous in the following areas:
-
Normal-Phase HPLC: As a less polar alternative to hexane, it could provide weaker solvent strength, leading to increased retention of non-polar compounds. Its unique selectivity, derived from the fluorinated portion of the molecule, might enable the separation of compounds that co-elute in traditional alkane/alcohol mobile phases. Hydrofluoroethers, a related class of compounds, have been explored as alternatives to hexane in NP-HPLC.[2]
-
Chiral Separations: The unique stereoelectronic environment created by the trifluoromethyl group could enhance chiral recognition when used with polysaccharide-based or other chiral stationary phases (CSPs). The selectivity of chiral separations is highly dependent on the mobile phase composition.[3]
-
Supercritical Fluid Chromatography (SFC): In SFC, this compound could serve as a modifier or a component of the mobile phase in conjunction with carbon dioxide. Its properties could be beneficial for the separation of lipophilic and halogenated compounds. The choice of co-solvent in SFC is a critical parameter for optimizing separations.[4]
A Generalized Protocol for Evaluating Novel Non-Polar Solvents
The following protocol outlines a systematic approach for researchers interested in exploring the chromatographic potential of this compound or other novel non-polar solvents.
Protocol 1: Initial Solvent Characterization and Mobile Phase Preparation
-
Purity Assessment: Ensure the solvent is of high purity (HPLC or SFC grade). If not commercially available at this grade, purification via distillation may be necessary.
-
Miscibility Testing: Determine the miscibility of this compound with common polar modifiers (e.g., methanol, ethanol, isopropanol, acetonitrile) at various ratios.
-
Mobile Phase Preparation:
-
For isocratic elution, prepare a series of mobile phases with varying concentrations of the polar modifier (e.g., 1%, 2%, 5%, 10% v/v).
-
For gradient elution, prepare Mobile Phase A as 100% this compound and Mobile Phase B as a solution of the polar modifier in this compound (e.g., 10% or 20% v/v).
-
-
Degassing: Thoroughly degas all mobile phases using standard laboratory procedures such as sonication or helium sparging to prevent pump cavitation and detector noise.
Protocol 2: Method Development Workflow
The following diagram illustrates a generalized workflow for evaluating a new mobile phase component like this compound.
Caption: A generalized workflow for the evaluation of a novel mobile phase component.
Expert Insights and Scientific Rationale
Why Explore Fluorinated Alkanes?
The rationale for investigating solvents like this compound lies in the unique nature of the carbon-fluorine bond. Its high polarity and the low polarizability of the fluorine atom can lead to dipole-dipole interactions that are distinct from the dispersion forces that dominate interactions with hydrocarbon solvents. This can result in altered elution orders and improved resolution for certain analytes, particularly those containing polar functional groups or other halogen atoms. Fluorinated stationary phases, for example, are known to provide alternative selectivity compared to traditional C18 columns.[1]
Trustworthiness Through Systematic Evaluation
For any new solvent to be adopted, its performance must be rigorously and systematically evaluated. A self-validating approach would involve:
-
Head-to-Head Comparisons: Directly comparing chromatograms obtained with the novel solvent against those from established methods using the same column, analytes, and instrument.
-
Robustness Testing: Evaluating the effect of small changes in mobile phase composition (e.g., modifier percentage) on retention times and resolution. A robust method will show minimal variation.
-
Reproducibility: Ensuring that the results are reproducible across different days, instruments, and batches of the solvent.
The decision to incorporate a novel solvent like this compound into routine analytical work should be data-driven, as depicted in the following decision-making diagram.
Caption: A decision-making diagram for the adoption of a novel solvent in chromatography.
Conclusion and Future Outlook
While this compound remains an unexplored component of the chromatographer's mobile phase toolkit, its chemical structure and the known properties of fluorinated solvents suggest it holds significant potential. It represents an opportunity to discover novel selectivities for challenging separations. This application note has provided a theoretical framework and a generalized set of protocols to guide the investigation of this and other new solvents. The future of chromatography will undoubtedly involve the systematic exploration of such novel materials, and it is through such pioneering work that new solutions to complex analytical problems will be found.
References
- Welch, C. J., et al. (2010). The "Other" Fluorinated HPLC Solvents. LCGC North America, 28(10), 882-891.
- Kagan, M., et al. (2004). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients.
- Regalado, E. L., & Welch, C. J. (2017). Pushing the speed limit in enantioselective supercritical fluid chromatography.
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653.
- Pharmacopeia, U. S. (2023). General Chapter <621> Chromatography. In United States Pharmacopeia and National Formulary (USP 46-NF 41).
- Dolan, J. W. (2013). Mobile-Phase Purity. LCGC North America, 31(5), 362-367.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Guiochon, G., & Tarafder, A. (2011). Fundamental challenges and opportunities in preparative chromatography.
- Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. Critical Reviews in Analytical Chemistry, 19(3), 175-224.
- Berger, T. A. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.
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- 4. Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Synthesis of Fluorinated Building Blocks Using 1,1,1-Trifluoro-3-methylpentane: A Guide to Unlocking Saturated Fluoroalkane Reactivity
An Application Note and Protocol Guide for Researchers
Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, enhancing properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] While the synthesis of fluorinated motifs is often achieved through late-stage fluorination or the use of pre-functionalized building blocks, the direct utilization of simple, saturated fluoroalkanes as starting materials represents a significant, yet challenging, frontier. This guide focuses on 1,1,1-Trifluoro-3-methylpentane, a representative saturated fluoroalkane, as a case study. We delve into the theoretical underpinnings and provide exemplar protocols for activating its inert C-H and C-F bonds, offering researchers a strategic framework for transforming this and similar molecules into valuable, functionalized building blocks.
Introduction: The Challenge and Opportunity of Saturated Fluoroalkanes
Fluorinated compounds comprise nearly a quarter of all pharmaceuticals, a testament to the transformative power of the "fluorine effect".[1] The trifluoromethyl (-CF₃) group, in particular, is a prized substituent for its ability to modulate electronic properties and block metabolic pathways.[2] Traditionally, the synthesis of molecules containing this group relies on a well-established toolbox of trifluoromethylation reagents or building blocks where the CF₃ group is attached to a reactive moiety.
An alternative, more atom-economical approach is the direct functionalization of simple, low-cost saturated fluoroalkanes. This compound (CAS: 20733-01-1) is an archetypal example of such a substrate.[4] It is a simple six-carbon chain with a terminal trifluoromethyl group. Its potential as a precursor is vast; selective functionalization of its various C-H bonds could yield a diverse array of chiral and achiral building blocks.
However, the synthetic utility of such molecules is hampered by their inherent inertness. The core challenge lies in the selective cleavage and functionalization of strong, non-activated C(sp³)-H bonds and the even more formidable C-F bonds of the trifluoromethyl group.[5][6][7] This guide provides the strategic principles and practical methodologies required to approach this cutting-edge area of synthetic chemistry.
Part 1: The Energetic Landscape: Strategies for C-H and C-F Bond Activation
The successful functionalization of this compound hinges on overcoming significant energetic barriers. The choice of strategy depends on which bond—C-H or C-F—is targeted for activation.
Selective C-H Bond Functionalization
The molecule possesses primary (C5), secondary (C2, C4), and tertiary (C3) C-H bonds, each with distinct reactivity. The presence of the electron-withdrawing CF₃ group polarizes the molecule and strengthens adjacent C-H bonds, making activation more difficult than in a non-fluorinated alkane.[5][6] Two primary strategies can be employed.
-
Radical-Mediated Pathways: High-energy radical species can abstract hydrogen atoms from the alkane backbone. This process can be initiated photochemically or thermally and often exhibits a selectivity preference for weaker C-H bonds (3° > 2° > 1°). Subsequent trapping of the resulting alkyl radical with a suitable reagent installs functionality.
-
Transition-Metal-Catalyzed C-H Activation: This more modern approach utilizes organometallic complexes (e.g., of Pd, Rh, Ir) to cleave C-H bonds via mechanisms like concerted metalation-deprotonation or oxidative addition.[8] While highly effective for many substrates, applying this to unactivated alkanes remains a significant challenge, often requiring directing groups or specialized catalytic systems.[8][9]
Figure 2: Conceptual workflow for reductive C-F bond functionalization.
Part 2: Application Protocols for Fluoroalkane Functionalization
The following protocols are presented as robust, field-proven methods for the functionalization of challenging substrates. While not specifically optimized for this compound, they serve as validated starting points for researchers. Significant optimization of catalysts, reagents, and conditions should be anticipated.
Protocol 1: Radical-Mediated C(sp³)-H Bromination at the Tertiary Center
Principle: This protocol utilizes N-bromosuccinimide (NBS) as a bromine radical source, initiated by UV light. The reaction is expected to show selectivity for the weakest C-H bond, which is the tertiary C-H at the C3 position, to yield 3-bromo-1,1,1-trifluoro-3-methylpentane, a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Carbon tetrachloride (CCl₄), anhydrous
-
250 W broad-spectrum UV lamp
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Setup: In a flame-dried quartz reaction vessel under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous CCl₄ (to make a 0.2 M solution).
-
Reagent Addition: Add N-bromosuccinimide to the solution.
-
Initiation: Place the reaction vessel approximately 10-15 cm from the UV lamp and begin vigorous stirring.
-
Reaction: Irradiate the mixture while heating to a gentle reflux (~77 °C for CCl₄). Monitor the reaction progress by GC-MS. The reaction is complete when the starting material is consumed (typically 4-8 hours). A key indicator is the succinimide byproduct floating to the top of the solvent.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by fractional distillation under vacuum to isolate the desired 3-bromo-1,1,1-trifluoro-3-methylpentane.
Safety:
-
NBS is a lachrymator and should be handled in a fume hood.
-
CCl₄ is a toxic and environmentally hazardous solvent; handle with appropriate personal protective equipment (PPE) and dispose of waste correctly. Alternative solvents like cyclohexane can be explored.
-
UV radiation is harmful; use appropriate shielding.
Protocol 2: Palladium-Catalyzed C(sp³)-H Borylation
Principle: This protocol employs a palladium catalyst with a specialized ligand to direct the borylation of C-H bonds, favoring the sterically accessible primary and secondary positions. The resulting boronate esters are exceptionally useful building blocks for Suzuki cross-coupling reactions. This method provides a pathway to functionalize the stronger, less reactive C-H bonds.
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%) or similar phosphine ligand
-
Cyclohexane, anhydrous
-
High-pressure reaction vessel (e.g., Parr reactor)
Procedure:
-
Setup: To a high-pressure vessel oven-dried and cooled under argon, add Pd(OAc)₂, the phosphine ligand, and B₂pin₂.
-
Reagent Addition: Evacuate and backfill the vessel with argon (3 cycles). Add anhydrous cyclohexane via syringe, followed by this compound.
-
Reaction: Seal the vessel tightly. Place it in a heating mantle on a magnetic stir plate and heat to 120-150 °C for 12-24 hours.
-
Monitoring: After cooling to room temperature, a small aliquot can be carefully removed, quenched with methanol, and analyzed by GC-MS to check for conversion and the formation of different borylated isomers.
-
Workup: Once the reaction is complete, cool the vessel, vent carefully, and filter the contents through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the isomeric boronate esters.
Optimization Insights: The choice of ligand is critical for C-H activation catalysis. Screening various phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to achieve desired reactivity and regioselectivity.
Part 3: Data Interpretation and Potential Building Blocks
The functionalization of this compound can lead to a variety of valuable building blocks. The table below summarizes the potential products based on the site of C-H functionalization.
| Target Building Block Class | Position of Functionalization | Proposed Synthetic Route | Potential Applications in Drug Discovery |
| Primary Alkyl Halides/Boronates | C5 (methyl group on ethyl chain) | Radical Halogenation / Catalytic Borylation | Introduction of a fluorinated alkyl chain via coupling. |
| Secondary Alkyl Halides/Boronates | C2 or C4 | Radical Halogenation / Catalytic Borylation | Access to chiral fluorinated fragments. |
| Tertiary Alkyl Halides/Alcohols | C3 (chiral center) | Radical Halogenation (followed by SN1/SN2) | Creation of sterically hindered, lipophilic groups. |
| Difluoroalkenes | C1 (from CF₃ group) | Reductive C-F Functionalization | Bioisosteres for carbonyl groups; precursors for other difluorinated structures. |
Conclusion and Future Outlook
This compound exemplifies both the promise and the difficulty of using saturated fluoroalkanes as synthetic precursors. While direct, selective functionalization is not yet a routine operation, the principles of radical chemistry and transition-metal-catalyzed C-H activation provide clear and rational starting points for methodology development. Future progress in this field will undoubtedly rely on the discovery of novel, highly active catalytic systems capable of overcoming the high bond dissociation energies of C-H and C-F bonds under mild conditions. The protocols and strategies outlined in this guide are intended to empower researchers to explore this challenging but rewarding area of fluorine chemistry, ultimately expanding the toolkit for creating next-generation pharmaceuticals and advanced materials.
References
-
Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. [Link]
-
M. Rubbiani, et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
T. F. Jamison, et al. (2013). Catalysis for Fluorination and Trifluoromethylation. Nature. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]
-
Chemical Communications. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. [Link]
-
Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethylated compounds by fluorination. [Link]
-
ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]
-
ACS Publications. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. [Link]
-
Springer. C–F bond functionalizations of trifluoromethyl groups via radical intermediates. [Link]
-
Journal of Applied Chemical Science International. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link]
-
ACS Publications. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. [Link]
-
PMC - NIH. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
-
RSC Publishing. Direct C-H Fluorination/Heteroarylation of Oxindoles with Quinoxalin-2(1H)-ones Using Selectfluor. [Link]
-
White Rose Research Online. Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. [Link]
-
ChemRxiv. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. [Link]
-
ResearchGate. Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons. [Link]
-
ResearchGate. Functionalization of the trifluoromethyl group. [Link]
-
PMC - NIH. Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. [Link]
-
ACS Publications. Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path: Trifluoromethyl Carbenes Enhance Primary C–H Bond Functionalization. [Link]
-
ResearchGate. C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. [Link]
-
RSC Publishing. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]
-
ResearchGate. Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. [Link]
-
ChemRxiv. (2024). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. [Link]
-
RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
-
ACS Publications. Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. [Link]
-
PubChem. this compound. [Link]
-
Molecules. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]
-
PMC - NIH. Synthesis of novel fluorinated building blocks via halofluorination and related reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. [Link]
Sources
- 1. ikprress.org [ikprress.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in C-H Functionalization Reactions with 1,1,1-Trifluoro-3-methylpentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for reactions involving the C-H functionalization of 1,1,1-Trifluoro-3-methylpentane. Our approach is rooted in mechanistic principles to help you diagnose and resolve issues leading to low reaction yields.
Introduction: The Challenge of Functionalizing this compound
This compound is an aliphatic alkane characterized by the presence of a highly stable trifluoromethyl (-CF3) group.[1][2] The C-F bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to degradation.[2] While this stability is advantageous in many applications, the C-H bonds of the alkane backbone are notoriously unreactive, presenting a significant hurdle for synthetic chemists.[3][4]
Low yields in C-H functionalization reactions of this substrate typically stem from two primary challenges: the inherent inertness of the C(sp³)–H bonds and the difficulty in achieving site-selectivity among the various types of C-H bonds present in the molecule. This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My C-H activation reaction with this compound is not proceeding, or the conversion of the starting material is very low. What are the likely causes?
A1: Low reactivity is the most common issue when dealing with unactivated alkanes. Several factors could be at play, primarily related to the reaction conditions and the choice of catalyst.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low conversion.
In-Depth Troubleshooting Steps:
-
Catalyst/Reagent Inactivity: Many reagents used for C-H activation, such as organometallic catalysts and strong oxidants, can be sensitive to air and moisture.[5]
-
Solution: Ensure all reagents are fresh and handled under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line). Flame-dry or oven-dry all glassware before use.[5]
-
-
Insufficient Reaction Temperature: C-H bond activation has a high activation energy.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that excessive heat can lead to non-selective reactions or decomposition of the catalyst and substrate.[3]
-
-
Inappropriate Solvent: The solvent must be able to dissolve the substrate and reagents and be inert under the reaction conditions.
-
Solution: For non-polar substrates like this compound, solvents such as hexane, cyclohexane, or fluorinated solvents are often good choices. Ensure the solvent is rigorously dried before use. Some reactions benefit from polar aprotic solvents, but compatibility with the reagents must be verified.
-
-
Inadequate Catalyst Loading: In some cases, a higher concentration of the active catalytic species is necessary to achieve a reasonable reaction rate.
-
Solution: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 5 mol%). Note that this can also increase the rate of side reactions.
-
Q2: I am observing a mixture of products corresponding to functionalization at different positions on the pentane chain. How can I improve the site-selectivity?
A2: Achieving site-selectivity in alkane C-H functionalization is a significant challenge. The reactivity of C-H bonds generally follows the trend: tertiary (3°) > secondary (2°) > primary (1°).[3] However, the strong electron-withdrawing nature of the -CF3 group can influence this reactivity profile.
Structure of this compound with C-H Bond Types:
Caption: C-H bond positions in this compound.
Strategies for Improving Site-Selectivity:
-
Steric Hindrance:
-
Concept: Bulky catalysts or reagents may preferentially react with the less sterically hindered C-H bonds (primary and secondary) over the more hindered tertiary C-H bond at the 3-position.
-
Actionable Advice: If your catalyst system allows for ligand modification, consider using ligands with greater steric bulk.
-
-
Electronic Effects:
-
Concept: The electron-withdrawing -CF3 group can deactivate the adjacent C-H bonds at the α-position (C-2) towards electrophilic attack. Conversely, it may favor radical abstraction at this position. Understanding the mechanism of your C-H activation reaction is key.
-
Actionable Advice:
-
For electrophilic functionalization , you may observe lower reactivity at the C-2 position.
-
For radical-based functionalization , the reactivity will be influenced by the stability of the resulting carbon radical.
-
-
-
Directing Groups:
-
Concept: While this compound lacks a native directing group, some advanced catalytic systems can operate via a transient directing effect, where the substrate weakly coordinates to the catalyst.
-
Actionable Advice: Explore literature for catalyst systems known to exhibit high regioselectivity in the functionalization of simple alkanes.[4]
-
Data Table: Relative Reactivity of C-H Bonds (General Trends)
| C-H Bond Type | Position on Substrate | Relative Reactivity (Radical Abstraction) | Relative Reactivity (Electrophilic Attack) |
| Primary (1°) | C-5, C-1' (methyl) | Low | Low |
| Secondary (2°) | C-2, C-4 | Medium | Medium |
| Tertiary (3°) | C-3 | High | High |
Note: The presence of the -CF3 group at C-1 will likely decrease the reactivity of the C-2 protons towards electrophilic attack.
Q3: My reaction is producing a significant amount of byproducts, including decomposition of the starting material. How can I minimize these side reactions?
A3: The formation of byproducts is often a consequence of harsh reaction conditions or the inherent reactivity of the intermediates.
Common Side Reactions and Solutions:
-
Over-oxidation/Multiple Functionalizations:
-
Cause: The desired product may be more reactive than the starting material, leading to further reactions.
-
Solution:
-
Control Stoichiometry: Use the limiting reagent in slight excess to ensure the primary reaction goes to completion without leaving unreacted starting material that could be subjected to harsher conditions over time.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by GC-MS) and quench it as soon as the desired product is formed.
-
-
-
Rearrangement or Elimination:
-
Cause: Cationic or radical intermediates can undergo rearrangements to more stable species. Elimination can occur if a suitable leaving group is formed. While less common with simple alkanes, it's a possibility with certain functionalization reactions.
-
Solution:
-
-
Solvent Participation:
-
Cause: The solvent may not be as "inert" as assumed and could be participating in the reaction.
-
Solution: Switch to a more robust solvent, such as a perfluorinated alkane, if compatible with your reaction system.
-
Experimental Protocols
General Protocol for a Generic C-H Functionalization Reaction
This is a generalized procedure and must be adapted based on the specific literature precedent for the reaction you are attempting.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere (nitrogen or argon).
-
Reagent Addition:
-
To the reaction vessel, add the catalyst and any ligands or additives.
-
Add the solvent via a cannula or a dry syringe.
-
Add this compound (the substrate).
-
Add the functionalizing reagent. For highly exothermic reactions, this should be done slowly and at a reduced temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS, ¹H NMR, ¹⁹F NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for acidic reactions).
-
Perform an aqueous work-up to remove inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically by flash column chromatography on silica gel.[6][7]
-
Purification Troubleshooting:
| Issue | Potential Cause | Solution |
| Co-elution of product and starting material | Similar polarity | Use a less polar solvent system for chromatography. Consider a gradient elution. |
| Product decomposition on silica gel | Acid sensitivity of the product | Neutralize the silica gel with a small amount of triethylamine in the eluent. |
Logical Relationships in Troubleshooting
Caption: Interconnectedness of troubleshooting variables.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
-
J. C. F. D. Lima, et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Pérez, M., et al. (2018). Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path: Trifluoromethyl Carbenes Enhance Primary C–H Bond Functionalization. Journal of the American Chemical Society. Retrieved from [Link]
-
Request PDF. (n.d.). Alkanes C 1 –C 6 C–H Bond Activation via a Barrierless Potential Energy Path: Trifluoromethyl Carbenes Enhance Primary C–H Bond Functionalization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1936730-14-1|3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane|BLD Pharm [bldpharm.com]
- 6. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions in 1,1,1-Trifluoro-3-methylpentane
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reaction conditions in 1,1,1-Trifluoro-3-methylpentane. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies for working with this unique fluorinated solvent. Given that this compound is a less commonly documented reaction solvent, this resource combines its known physical properties with established principles of reaction optimization in non-polar, fluorinated media.
Understanding the Solvent: Properties of this compound
Before optimizing any reaction, a thorough understanding of the solvent's physical properties is crucial. These properties will dictate its behavior in terms of solubility, reaction kinetics, and work-up procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C6H11F3 | [PubChem][1] |
| Molecular Weight | 140.15 g/mol | [PubChem][1] |
| Boiling Point | ~86-88 °C (Predicted) | N/A |
| Computed XLogP3 | 3.6 | [PubChem][1] |
The high XLogP3 value suggests that this compound is a non-polar, lipophilic solvent. This is a key consideration for predicting the solubility of reactants and catalysts.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when considering this compound as a reaction solvent.
Q1: What are the potential advantages of using this compound over common hydrocarbon solvents like hexane or toluene?
A1: As a partially fluorinated alkane, this compound is expected to exhibit properties of both alkanes and fluorocarbons. Potential advantages include:
-
Unique Solubility Profile: It may offer different solubility characteristics for reactants, particularly for fluorinated compounds, potentially enabling reactions that are difficult in traditional solvents.[2]
-
Chemical Inertness: The C-F bonds are strong, making the trifluoromethyl group and the overall solvent highly stable and less likely to participate in side reactions.
-
Thermal Stability: Fluorinated compounds are often more thermally stable than their hydrocarbon counterparts.
-
Reduced Flammability: The presence of the trifluoromethyl group can lower the flammability compared to a standard alkane.
Q2: What types of reactants and catalysts are likely to be soluble in this compound?
A2: Given its non-polar nature, you should expect good solubility for:
-
Non-polar organic molecules (e.g., hydrocarbons, aryl compounds with minimal polar functionality).[3]
-
Other fluorinated or partially fluorinated compounds.[4]
-
Homogeneous catalysts with lipophilic ligands.
Conversely, you can anticipate poor solubility for:
-
Highly polar or ionic compounds (e.g., inorganic salts, polar starting materials).
-
Polar protic molecules like water and simple alcohols.
Q3: How is the polarity of this solvent likely to affect my reaction rate?
A3: The solvent's polarity can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[5][6] For a non-polar solvent like this compound:
-
Reactions with non-polar reactants and transition states: The effect on the rate may be minimal.
-
Reactions involving the formation of charged intermediates (e.g., S_N1): The rate is likely to be significantly slower compared to polar solvents, as the non-polar environment cannot effectively stabilize the charged species.[7]
-
Reactions where charge is dispersed in the transition state (e.g., some S_N2 reactions): The rate may be comparable or even faster than in polar solvents that might solvate and deactivate the nucleophile.[8]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during reaction optimization.
Issue 1: Low or No Product Yield
Q: I'm seeing very low conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
A: Low yield is a common problem that can often be resolved with a systematic approach.[9][10] The causes can be broadly categorized into issues with solubility, reaction conditions, or reagent/catalyst activity.
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Solubility Issues:
-
Cause: As a non-polar solvent, this compound may not effectively dissolve polar reactants or catalysts. The reaction may be running as a suspension, leading to slow, surface-area-dependent kinetics.
-
Solution:
-
Visually inspect the reaction mixture for undissolved solids.
-
Consider adding a non-polar co-solvent like toluene or a more polar one like THF to improve solubility. Be aware that this will change the overall properties of the solvent medium.
-
For catalytic reactions, ensure the ligand choice imparts sufficient lipophilicity to the metal center.[11]
-
-
-
Suboptimal Temperature:
-
Cause: The reaction may have a significant activation energy that is not being overcome at the current temperature. Conversely, too high a temperature could lead to decomposition.
-
Solution:
-
Gradually increase the reaction temperature in increments (e.g., 10-20 °C), monitoring for product formation and byproduct generation by TLC or LC-MS.
-
Given the estimated boiling point of ~86-88 °C, reflux conditions are a reasonable upper limit for initial screening.
-
-
-
Catalyst Inactivity or Inappropriate Choice:
-
Cause: The chosen catalyst may not be active under these non-polar conditions, or it may have degraded.
-
Solution:
-
For palladium cross-coupling, catalysts with bulky, electron-rich phosphine ligands (e.g., t-Bu3P) are often effective in non-polar solvents.[11]
-
If possible, perform a control reaction in a well-understood solvent (e.g., toluene, dioxane) to confirm the catalyst's intrinsic activity.
-
Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.
-
-
Issue 2: Side Product Formation
Q: My reaction is working, but I'm getting significant byproducts. How can I improve selectivity?
A: Side product formation is often a kinetic or thermodynamic issue that can be influenced by reaction conditions.
-
Temperature Control:
-
Cause: High temperatures can provide the activation energy for undesired reaction pathways.[12]
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the ratio of the desired product to the byproduct as you adjust the temperature.
-
-
Concentration and Addition Rate:
-
Cause: High concentrations of reactants can favor intermolecular side reactions.
-
Solution:
-
Run the reaction at a higher dilution.
-
If one reactant is prone to self-reaction, use slow addition (e.g., via syringe pump) to keep its instantaneous concentration low.
-
-
-
Catalyst/Reagent Choice:
-
Cause: The catalyst or reagent may not be selective enough.
-
Solution:
-
Screen a panel of catalysts with different electronic and steric properties.[13][14] For example, in a cross-coupling reaction, a more sterically hindered ligand might prevent undesired secondary reactions.
-
Consider if the solvent itself could be playing a role in the side reaction pathway and if a different non-polar solvent would be a better choice.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction
This protocol provides a starting point for evaluating a new reaction in this compound.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Substrate A, Reagent B, Catalyst (if required)
-
This compound (anhydrous)
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere.
-
Charging the Flask: To the reaction flask, add Substrate A (1.0 equiv), the catalyst (e.g., 1-5 mol%), and a magnetic stir bar.
-
Solvent Addition: Add a sufficient volume of this compound to achieve the desired concentration (a starting point of 0.1 M is common).
-
Reagent Addition: Dissolve Reagent B (1.1-1.5 equiv) in this compound and add it to the reaction mixture. If the reaction is expected to be exothermic, add it dropwise.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., start at 60 °C). Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be highly dependent on the nature of your product. A standard aqueous wash may be complicated if your product has intermediate polarity, leading to emulsions. Consider a direct filtration through a plug of silica or celite, followed by solvent evaporation.
Protocol 2: Catalyst Screening for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a method for selecting an optimal catalyst for a reaction like a Suzuki or Heck coupling.
Materials:
-
Array of small reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Aryl halide (1.0 equiv), Coupling partner (1.5 equiv), Base (e.g., K2CO3, Cs2CO3, 2.0 equiv)
-
Panel of palladium catalysts/ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 with various phosphine ligands)
-
This compound
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, coupling partner, and base to each reaction vial.
-
Catalyst Addition: To each vial, add a different palladium catalyst/ligand combination (e.g., 2 mol% Pd).
-
Solvent Addition: Add this compound to each vial to a concentration of 0.1 M.
-
Reaction: Seal the vials and place them in a heating block set to a specific temperature (e.g., 80 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the vials, dilute the contents with a suitable solvent (e.g., ethyl acetate), and analyze the conversion and yield by GC-MS or LC-MS.
-
Selection: Identify the catalyst that provides the highest yield and selectivity for the desired product.
Sources
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- 5. Solvent effects - Wikipedia [en.wikipedia.org]
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- 14. youtube.com [youtube.com]
Technical Support Center: Managing Reagent Immiscibility in 1,1,1-Trifluoro-3-methylpentane
Welcome to the technical support center for 1,1,1-Trifluoro-3-methylpentane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this fluorinated solvent in their work. The inherent characteristics of fluorinated hydrocarbons, while beneficial for specific applications, often lead to challenges with reagent solubility and phase separation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome issues of immiscibility, ensuring the success of your experiments.
Section 1: Understanding the Core Challenge: The Nature of Fluorinated Solvents
Fluorinated solvents like this compound occupy a unique niche in the solvent spectrum. Their behavior stems directly from the physicochemical properties imparted by the fluorine atoms. Understanding this foundation is the first step in troubleshooting.
FAQ 1.1: Why are my standard organic reagents insoluble in this compound?
This is the most common issue users encounter. The insolubility arises because highly fluorinated solvents are typically both hydrophobic (immiscible with water) and lipophobic (immiscible with many hydrocarbon-based organic solvents).[1][2] This unusual property is due to the following:
-
High Electronegativity of Fluorine: The carbon-fluorine bond is highly polarized. However, in a perfluorinated or highly fluorinated molecule, the symmetry and free rotation around C-C bonds result in a molecule with a low overall dipole moment, making it non-polar.[1]
-
Weak Intermolecular Forces: Fluorine's tightly held electrons lead to low polarizability and exceptionally weak van der Waals (London dispersion) forces.[1] Consequently, the solvent molecules interact poorly with hydrocarbon-based reagents, which rely on stronger dispersion forces for solvation.
This dual "phobia" results in the formation of a distinct third phase in some cases—an aqueous phase, an organic phase, and a fluorous phase.
FAQ 1.2: What is a "biphasic system," and why is it forming in my reaction?
A biphasic system is one that contains two distinct, immiscible liquid layers with a visible boundary (interface) between them. When you mix this compound with a common organic solvent (like toluene or hexane) or an aqueous solution, their mutual immiscibility causes them to separate into layers, creating a biphasic environment.[1] If your substrate is soluble in the fluorinated phase but your reagent is only soluble in a different, immiscible phase, the reaction will be extremely slow or will not proceed at all, as the reactants cannot interact effectively.
Section 2: Troubleshooting Guides for Biphasic & Immiscible Systems
When faced with an immiscible system, the goal is to facilitate interaction between the reagents. This can be achieved by either creating a single homogeneous phase or by actively transporting one reagent across the phase boundary to the other.
Troubleshooting Guide 2.1: The Co-Solvent Approach for Homogenization
Issue: My reaction fails because the reagents are partitioned into two immiscible liquid phases.
Principle: The most direct way to solve a two-phase problem is to eliminate one of the phases. A "co-solvent" is a third solvent that is miscible with both the fluorinated solvent and the phase containing your reagent. By adding a sufficient amount of a co-solvent, you can create a single, homogeneous reaction medium.
Step-by-Step Protocol:
-
Co-Solvent Selection: Choose a co-solvent with intermediate polarity that is known to be miscible with a wide range of solvents. The choice is critical and must not interfere with the reaction chemistry.
-
Initial Screening: In a small-scale vial, combine your fluorinated solvent and the reagent's solvent. Add the chosen co-solvent dropwise with stirring until the phase boundary disappears and a single clear phase is formed. Note the approximate ratio required.
-
Reaction Setup: Set up your reaction with the substrate dissolved in this compound. In a separate flask, dissolve your reagent in the minimum amount of its required solvent.
-
Homogenization: Slowly add the selected co-solvent to the main reaction flask with stirring. Then, add the reagent solution. If necessary, add more co-solvent until the entire mixture becomes a single phase.
-
Monitoring & Work-up: Proceed with the reaction. Be aware that the presence of a third solvent will need to be accounted for during product purification (e.g., via distillation or extraction).
Data Presentation: Potential Co-Solvents and Properties
| Co-Solvent | Polarity Index | Boiling Point (°C) | General Miscibility Notes |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good for bridging non-polar and polar aprotic systems. |
| Acetonitrile (MeCN) | 5.8 | 82 | Effective for polar reagents; compatible with many fluorinating agents.[3] |
| Acetone | 5.1 | 56 | Versatile, but its reactivity (enolization) must be considered. |
| 2-MeTHF | 4.0 (est.) | 80 | A greener alternative to THF, but can form peroxides.[4] |
Visualization: Co-Solvent Workflow
Caption: Workflow for using a co-solvent to create a single-phase system.
Troubleshooting Guide 2.2: Phase-Transfer Catalysis (PTC) for Interfacial Reactions
Issue: My reagent is an inorganic salt (e.g., KF, NaOH) that is completely insoluble in the fluorinated phase where my organic substrate resides.
Principle: Phase-Transfer Catalysis (PTC) is a powerful technique for promoting reactions between mutually insoluble reagents.[5] A catalyst, typically a quaternary ammonium or phosphonium salt, transports the reagent anion from the solid or aqueous phase into the organic/fluorinated phase, allowing it to react with the substrate.
Step-by-Step Protocol:
-
Catalyst Selection: The choice of catalyst is crucial. For many applications, tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are effective starting points. For fluorination with alkali metal fluorides, specialized catalysts like organoboranes or crown ethers may be necessary.[6][7]
-
Reaction Setup: Charge the reactor with the substrate dissolved in this compound. Add the solid or aqueous reagent.
-
Catalyst Loading: Add the phase-transfer catalyst, typically at a loading of 1-10 mol%.
-
Agitation: Begin vigorous stirring. High shear mixing is essential to maximize the interfacial surface area where the catalyst exchange occurs. An overhead mechanical stirrer is often superior to a magnetic stir bar for this purpose.
-
Monitoring & Work-up: Monitor the reaction to completion. During work-up, the PTC can often be removed by washing the organic layer with water, though more lipophilic catalysts may require column chromatography.
Visualization: The PTC Catalytic Cycle
Caption: Catalytic cycle of a phase-transfer catalyst (Q+) shuttling an anion (Y-) into the fluorous phase.
Troubleshooting Guide 2.3: Employing Fluorosurfactants to Create Microemulsions
Issue: Even with vigorous stirring, my two liquid phases do not mix well, and the reaction rate is limited by the low interfacial surface area.
Principle: Fluorosurfactants are specialized surface-active agents with a fluorinated "tail" and a hydrophilic or lipophilic "head". They are exceptionally effective at reducing the surface tension between a fluorinated phase and another liquid phase.[8][9] At sufficient concentration, they can help form a microemulsion—a thermodynamically stable, dispersed system of one liquid in another—which dramatically increases the interfacial area for reaction.
Step-by-Step Protocol:
-
Surfactant Selection: Choose a fluorosurfactant based on the nature of the non-fluorous phase. Non-ionic, ethoxylated fluorosurfactants are often a good starting point for general-purpose use in both aqueous and organic systems.[8][9][10]
-
Determine Optimal Concentration: Fluorosurfactants are effective at very low concentrations, often as low as 0.01-0.1% by weight.[8] Create a series of small-scale test mixtures with varying surfactant concentrations to identify the point at which a stable emulsion forms with agitation. Over-dosing can sometimes lead to excessive foam stabilization.[8]
-
Reaction Setup: Add the substrate, solvents, and reagent to the reaction vessel.
-
Surfactant Addition: Add the predetermined optimal amount of the fluorosurfactant.
-
Agitation: Begin and maintain vigorous stirring. While the surfactant lowers the energy barrier to mixing, sufficient mechanical energy is still required to form and maintain the emulsion.
-
Work-up Considerations: Removing the fluorosurfactant can be challenging. It may require specialized extractions, adsorption onto a solid phase (like fluorous silica gel), or be carried through with the product if it is non-interfering and present at very low levels.
Data Presentation: Comparison of Immiscibility Management Techniques
| Technique | Pros | Cons | Best For... |
| Co-Solvent | Simple concept; results in a true solution. | Requires large solvent volumes; can complicate work-up; may alter reactivity. | Reactions where a single phase is absolutely required and a suitable, non-interfering co-solvent exists. |
| PTC | Uses catalytic amounts; highly efficient; broad applicability. | Catalyst may be poisoned[5]; catalyst removal can be an issue; requires vigorous stirring. | Reactions involving an ionic reagent (especially inorganic salts) and an organic/fluorous substrate. |
| Fluorosurfactant | Effective at extremely low concentrations; creates massive interfacial area. | Can cause foaming; surfactant removal can be difficult; may not be suitable for all reaction types. | Liquid-liquid biphasic systems where maximizing interfacial contact is the primary goal. |
Section 3: Advanced FAQs & Decision Making
FAQ 3.1: How do I choose the right method for my specific reaction?
The optimal choice depends on the nature of your reagents and reaction conditions. Use the following decision-making framework to guide your selection.
Visualization: Method Selection Flowchart
Caption: Decision flowchart for selecting a method to manage immiscibility.
FAQ 3.2: Are there specific safety hazards I should be aware of?
Yes. Beyond the standard hazards of your reagents, consider the following:
-
Fluorinating Agents: Many fluorinating reagents can react violently or exothermically with common organic solvents like DMF or DMSO.[3] Always verify the compatibility of your specific reagent with all components of the reaction mixture, including co-solvents and catalysts.
-
Phase-Transfer Catalysts: Some quaternary ammonium salts with hydroxide counter-ions are corrosive.[5]
-
Temperature Effects: While heating can sometimes improve miscibility[1], it can also accelerate undesirable side reactions or lead to a pressure buildup in a sealed vessel.
FAQ 3.3: How will these additives affect my reaction work-up and product purification?
-
Co-solvents: Must be removed, typically by distillation if volatile or by aqueous extraction if water-soluble. Their presence can affect the partitioning of your product during liquid-liquid extractions.
-
Phase-Transfer Catalysts: Water-soluble PTCs (like TBAB) can often be removed with an aqueous wash. More lipophilic PTCs may require column chromatography for complete removal.
-
Fluorosurfactants: Can be the most difficult to remove due to their tendency to stay at interfaces. Techniques like solid-phase extraction with fluorous-modified silica or precipitation may be required.
Always perform a small-scale trial run to develop a robust purification strategy before committing your bulk material.
References
-
Innovative Chemical Technologies. Fluorinated surfactants. [Link]
-
American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Fluorination. [Link]
-
Bernd Schwegmann GmbH & Co. KG. (2022). Fluorosurfactants: Highly Effective Wetting Additives. [Link]
-
AGC SEIMI CHEMICAL CO., LTD. Fluorosurfactant SURFLON. [Link]
-
Fier, P. S., & Marfat, A. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research, 55(7), 955–968. [Link]
-
Kissa, E. (2019). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. ResearchGate. [Link]
-
Vlachy, N., et al. (2017). Controlling the Self-Assembly of Perfluorinated Surfactants in Aqueous Environments. Cornell University arXiv. [Link]
-
St-Onge, B., et al. (2020). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 11(13), 3468–3475. [Link]
-
Seymour, C. (2013). ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois Urbana-Champaign. [Link]
-
Marset, X., et al. (2024). Beyond conventional organic electrosynthesis: the role of fluorinated solvents. ChemRxiv. [Link]
-
Marset, X., et al. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Organic & Inorganic Au. [Link]
-
Pozzi, G., & Quici, S. (2008). Fluorous phase transfer catalysts: From onium salts to crown ethers. Journal of Fluorine Chemistry, 129(10), 920-929. [Link]
-
Chemistry Stack Exchange. (2012). Why do biphasic systems of fluorous and organic solvents form?. [Link]
-
American Chemical Society Green Chemistry Institute. Phase Transfer Catalysis. [Link]
-
Marset, X., et al. (2024). Beyond conventional organic electrosynthesis: the role of fluorinated solvents. ChemRxiv. [Link]
-
Toste, F. D., & Lectka, T. (2015). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. [Link]
-
Das, A., et al. (2017). Preferential solvation of carbohydrates in water-trifluoroethanol mixtures: A solvent detected heteronuclear NMR approach. Scientific Reports, 7(1), 12345. [Link]
-
American Chemical Society Green Chemistry Institute. Topic 3 Summary Questions. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. learning.acsgcipr.org [learning.acsgcipr.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. schwegmannnet.de [schwegmannnet.de]
- 9. Fluorosurfactant SURFLON | AGC SEIMI CHEMICAL [seimichemical.co.jp]
- 10. Fluorinated surfactants - ICT [ictchemicals.com]
Technical Support Center: Navigating the Purification of 1,1,1-Trifluoro-3-methylpentane Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with products and derivatives of 1,1,1-Trifluoro-3-methylpentane. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug discovery and materials science, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same properties introduce distinct hurdles in purification.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you achieve the highest purity for your fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying compounds derived from this compound?
The primary challenges stem from the physicochemical changes imparted by the trifluoromethyl group. These include:
-
Altered Polarity and Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule.[1] This can lead to unusual solubility profiles and strong, often unpredictable, interactions with standard chromatography stationary phases.[3]
-
Unique Intermolecular Interactions: Fluorinated compounds exhibit "fluorous-fluorous" interactions—a tendency to associate with other fluorinated molecules. While this can be exploited for purification, it can also complicate separations from other fluorinated impurities.[4][5]
-
Co-elution with Impurities: Structurally similar impurities, especially positional isomers or partially fluorinated byproducts, can be exceptionally difficult to separate from the target compound using conventional chromatographic methods.[4][6]
Q2: Which analytical techniques are essential for assessing the purity of my final product?
A multi-faceted analytical approach is non-negotiable for fluorinated compounds.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for structural confirmation. However, ¹⁹F NMR is indispensable for identifying and quantifying fluorinated species, offering high sensitivity and a wide chemical shift range with no background signal.[3][7][8] It can reveal the presence of isomers or other fluorine-containing impurities that may be invisible in other spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for confirming the molecular weight and assessing the purity profile of the compound before and after purification.[3]
Q3: Should I use normal-phase or reverse-phase chromatography for my fluorinated compound?
Both normal-phase and reverse-phase chromatography can be effective, and the optimal choice is molecule-dependent.[3] However, reverse-phase HPLC offers powerful options:
-
Conventional C8/C18 Columns: These can be effective, but their selectivity may be insufficient for challenging separations like isomers.
-
Fluorinated Stationary Phases: Columns with pentafluorophenyl (PFP) or perfluoroalkyl phases provide alternative selectivity.[9] They leverage different interaction mechanisms (π–π, dipole-dipole, and fluorous interactions) and can often resolve compounds that co-elute on standard C18 columns.[10]
-
"Hetero-Pairing" Strategy: Optimal separation can sometimes be achieved by pairing a standard hydrogenated column (like C8) with a fluorinated eluent (like trifluoroethanol) or vice-versa.[11]
Troubleshooting Guide: Common Purification Issues
Issue 1: My target compound co-elutes with a non-fluorinated starting material on a C18 column.
-
Underlying Cause: The high lipophilicity of the CF3 group can make the product's retention time on a C18 column very similar to that of a large, non-fluorinated starting material. The separation is dominated by hydrophobic interactions, which may not be sufficiently different between the two molecules.
-
Troubleshooting Steps:
-
Switch to a Fluorinated Stationary Phase: A pentafluorophenyl (PFP) or perfluoroalkyl phase is the first logical step. These phases retain fluorinated compounds more strongly through fluorous interactions, increasing their separation from non-fluorinated analogs.[9][11] The elution order of your product and impurity will likely change, leading to enhanced selectivity.[9]
-
Modify the Mobile Phase: If you must use a C18 column, consider adding a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase.[11][12] TFE can alter the selectivity by modifying the surface of the stationary phase, potentially improving the resolution between your fluorinated product and non-fluorinated impurity.
-
Issue 2: I cannot separate positional isomers of my fluorinated product.
-
Underlying Cause: Positional isomers often have very similar polarities and hydrophobicities, making them notoriously difficult to separate. The choice of organic modifier in the mobile phase and the stationary phase chemistry are critical for achieving resolution.[6]
-
Troubleshooting Steps:
-
Screen Multiple Stationary Phases: Systematically compare a standard C18 column with a PFP column. PFP phases can offer enhanced shape selectivity and π-π interactions, which are often effective for separating aromatic positional isomers.[10]
-
Optimize the Organic Modifier: Test different organic modifiers (e.g., acetonitrile vs. methanol). The choice of modifier can be the key factor in achieving separation for fluorophenylacetic acid isomers, for example.[6]
-
Investigate Temperature Effects: Varying the column temperature can influence selectivity. An analysis of retention at different temperatures can reveal whether the separation is driven by enthalpy or entropy, providing insight into the separation mechanism.[6][11]
-
Issue 3: My purified product is contaminated with trifluoroacetic acid (TFA) from preparative HPLC.
-
Underlying Cause: TFA is a common ion-pairing agent in reverse-phase HPLC that can be difficult to remove completely, especially if the target molecule contains basic functional groups (e.g., amines).
-
Troubleshooting Steps:
-
Lyophilization with Dilute HCl: Dissolve the TFA salt of your compound in water or a water/acetonitrile mixture, add a small amount of 0.1 M HCl (1-2 equivalents), and lyophilize. The volatile TFA-HCl salt is more readily removed. Repeat if necessary.
-
Liquid-Liquid Extraction: If your compound is soluble in an organic solvent immiscible with water, dissolve it and wash with a dilute aqueous bicarbonate solution to neutralize and extract the TFA. Be cautious, as this may not be suitable for pH-sensitive compounds.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., a strong ion-exchange resin if your compound is charged, or a reverse-phase cartridge with a non-TFA mobile phase) to perform a salt exchange.
-
Visualization of Purification Workflows
The following diagrams illustrate key decision-making processes in the purification of fluorinated compounds.
Caption: A workflow for troubleshooting common purification challenges.
Caption: Logic of HPLC column selection for fluorinated compounds.
Data-Driven Method Development
Choosing the correct stationary phase is often the most critical decision in developing a purification method. The table below summarizes the key characteristics of common reverse-phase HPLC columns.
| Stationary Phase | Primary Interaction Mechanism(s) | Ideal Use Cases for Fluorinated Compounds |
| C8 / C18 | Hydrophobic interactions | Initial screening; separating compounds with significant differences in overall lipophilicity. |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, shape selectivity, weak fluorous interactions[10] | Separating positional isomers, aromatic compounds, and providing alternative selectivity to C18.[9] |
| Perfluoroalkyl | Strong fluorous-fluorous interactions | Separating compounds based on their fluorine content; purification of highly fluorinated molecules.[10] |
Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Purifying a Trifluoromethyl-Containing Product
This protocol provides a systematic approach to developing a robust purification method for a novel fluorinated compound.
1. Initial Analysis and Column Selection: a. Analyze the crude reaction mixture by LC-MS using a standard C18 column to identify the product and major impurities. b. If isomers are present or the product co-elutes with impurities, select both a C18 column and a PFP column for screening.
2. Mobile Phase Preparation: a. Mobile Phase A: 0.1% TFA in HPLC-grade water. b. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
3. Analytical Screening Gradient: a. Equilibrate the column with 95% A / 5% B for 5 minutes. b. Run a fast linear gradient from 5% B to 95% B over 10-15 minutes. c. Hold at 95% B for 2 minutes. d. Return to initial conditions and re-equilibrate. e. Run this gradient on both the C18 and PFP columns and compare the chromatograms for the best separation.
4. Method Optimization: a. Based on the screening results, select the column that provides the best resolution. b. Optimize the gradient to maximize the separation between the product peak and the closest impurities. This may involve slowing the gradient slope around the elution time of your compound. c. If separation is still poor, replace acetonitrile with methanol as Mobile Phase B and repeat the screening.
5. Scale-Up to Preparative HPLC: a. Once an optimized analytical method is established, scale the method to a preparative column of the same stationary phase. b. Adjust the flow rate and gradient times according to the column dimensions. c. Collect fractions and analyze by LC-MS or TLC to identify those containing the pure product.
6. Product Isolation: a. Combine the pure fractions and remove the organic solvent under reduced pressure. b. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt. c. If necessary, perform a salt exchange as described in the troubleshooting section to remove TFA.
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) Cleanup
This protocol is useful for rapidly removing non-fluorinated impurities from a fluorous-tagged target molecule.[4][5]
1. Cartridge Conditioning: a. Select a fluorous SPE cartridge with a bed weight appropriate for your sample mass. b. Condition the cartridge by passing through the following solvents: i. 3-5 column volumes of a fluorous solvent (e.g., perfluorohexane). ii. 3-5 column volumes of methanol or acetonitrile. iii. 3-5 column volumes of the loading solvent (e.g., 80:20 water:methanol).
2. Sample Loading: a. Dissolve the crude product in a minimal amount of the loading solvent. The solvent should be "hydrophilic" enough to ensure that non-fluorinated compounds do not retain on the fluorous phase. b. Load the sample onto the conditioned cartridge at a slow, controlled flow rate.
3. Washing (Elution of Non-Fluorinated Impurities): a. Wash the cartridge with 3-5 column volumes of the loading solvent (e.g., 80:20 water:methanol). This will elute the non-fluorinated starting materials and reagents while the fluorous-tagged product remains bound.[5]
4. Elution of the Fluorinated Product: a. Elute the desired product by passing 3-5 column volumes of a more "fluorophilic" solvent, such as methanol, acetonitrile, or a mixture containing a fluorinated solvent.
5. Analysis: a. Analyze the collected fractions by LC-MS or NMR to confirm the purity of the eluted product.
References
-
ResearchGate. (2025). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF. Available from: [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
National Institutes of Health (NIH). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available from: [Link]
-
pubs.acs.org. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available from: [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
pubs.acs.org. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Available from: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of 1,1,1-Trifluoro-3-methylpentane
Welcome to the technical support guide for 1,1,1-Trifluoro-3-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this fluorinated alkane. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the purity and purification of this compound.
Q1: What are the typical impurities found in commercial or synthesized this compound?
Impurities can originate from the synthetic route or degradation. While a definitive list depends on the specific synthesis, common contaminants may include:
-
Structural Isomers: Such as 1,1,1-Trifluoro-2-methylpentane or other branched isomers that may form during synthesis[1].
-
Starting Materials & Reagents: Unreacted precursors or reagents from the synthesis process.
-
Byproducts of Fluorination: Incompletely fluorinated analogues or byproducts from side reactions. For instance, some fluorination reactions can inadvertently introduce other halogens, like chlorine[2].
-
Solvent Residues: Residual solvents used during the reaction or workup, such as pentane, dichloromethane, or ether[3][4].
-
Degradation Products: Although generally stable, prolonged storage under non-ideal conditions (e.g., in the presence of strong bases) could lead to degradation[5].
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A multi-faceted approach is often necessary for comprehensive purity analysis. The choice of technique depends on the suspected impurities and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. It separates volatile impurities based on their boiling points and polarity and provides mass spectral data for definitive identification[6][7].
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Excellent for quantifying known impurities when reference standards are available. It offers high sensitivity for hydrocarbons[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information. ¹⁹F NMR is particularly crucial for identifying other fluorine-containing impurities.
-
Combustion Ion Chromatography (CIC): A method to determine the total amount of adsorbable organic fluorine (AOF), which can indicate the presence of unknown fluorinated impurities[8][9].
Table 1: Comparison of Recommended Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detector (GC-FID) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on boiling point and polarity, with detection and identification based on mass-to-charge ratio. | Separation based on boiling point and polarity, with detection by ionization in a hydrogen flame. | Provides structural elucidation based on the magnetic properties of atomic nuclei. |
| Primary Use | Identification of unknown impurities and confirmation of structure. | Accurate quantification of known volatile impurities. | Structural confirmation of the primary compound and identification of structural isomers. |
| Key Advantage | Provides definitive molecular identification. | High sensitivity and quantitative accuracy for hydrocarbons. | Non-destructive and provides unambiguous structural data. ¹⁹F NMR is specific to fluorinated species. |
| Limitation | Quantification can be less precise than FID without proper calibration. | Does not provide structural identification of unknown peaks. | Lower sensitivity compared to GC methods; may not detect trace impurities. |
| Typical Limit of Detection | ~0.01 ppm (µg/mL)[7] | ~1-10 µg/mL[7] | ~0.1-1% by mole fraction |
Q3: What is the most effective general strategy for purifying this compound?
The optimal strategy depends on the nature and boiling point of the impurities. A logical workflow is essential for efficient purification.
Caption: General workflow for purification and analysis.
Q4: My main impurity has a very similar boiling point to the product. How can I separate them?
This is a common challenge, especially with structural isomers. When fractional distillation is ineffective, chromatography is the preferred method.
Causality: The unique properties of fluorinated compounds can be leveraged for separation. Fluorinated molecules exhibit "fluorophilicity," meaning they have favorable interactions with other fluorinated materials[10][11]. This principle is the basis of fluorous chromatography.
-
Fluorous Solid-Phase Extraction (F-SPE) or Flash Chromatography: Use a column packed with fluorous silica gel. Elute with a non-fluorinated solvent system (e.g., hexane/ethyl acetate). The more highly fluorinated compound (your product) will be retained more strongly on the column, allowing for separation from its non-fluorinated or less-fluorinated hydrocarbon counterparts[10][12].
-
Reverse-Phase HPLC (RP-HPLC): While typically used for more polar compounds, specialized fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can offer unique selectivity for separating halogenated compounds compared to standard C18 columns[13].
Q5: I suspect my sample is contaminated with acidic residues from the synthesis. What is the quickest way to remove them?
Acidic or basic impurities can often be removed with a simple liquid-liquid extraction (a chemical wash) prior to distillation.
-
For Acidic Impurities: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-5%) sodium hydroxide (NaOH) solution.
-
For Basic Impurities: Wash with a dilute (1-5%) hydrochloric acid (HCl) solution.
Self-Validation: After washing, always perform a final wash with deionized water to remove any residual salts, followed by a brine (saturated NaCl) wash to aid in the removal of dissolved water. The organic layer must then be dried thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to any final distillation step.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques.
Protocol 1: High-Efficiency Fractional Distillation
This method is ideal for separating this compound from impurities with significantly different boiling points.
Underlying Principle: Fractional distillation separates liquids based on differences in their boiling points. By using a fractionating column, a series of vaporization-condensation cycles are established, effectively enriching the vapor phase with the more volatile component at each stage.
Materials:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter (if performing vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add boiling chips.
-
Heating: Begin heating the flask gently. A steady, controlled heating rate is crucial for good separation.
-
Equilibration: As the liquid begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will be enriched in lower-boiling impurities. The temperature at the distillation head will be unstable initially and then hold steady at the boiling point of the first impurity.
-
Main Fraction: Once the temperature begins to rise again, change the receiving flask. Collect the main fraction of your product as the temperature holds steady at its boiling point.
-
Final Fraction: As the temperature starts to fluctuate or rise again, it indicates the end of your product fraction. Stop the distillation before the distilling flask runs dry.
-
-
Analytical Checkpoint: Analyze all collected fractions by GC-MS or GC-FID to confirm the purity and determine which fractions to combine.
Protocol 2: Fluorous Flash Chromatography
Use this protocol when distillation fails to separate close-boiling isomers or non-volatile impurities.
Underlying Principle: This technique exploits the unique property of "fluorophilicity". A stationary phase with bonded perfluoroalkyl chains (fluorous silica) will preferentially retain fluorinated compounds from a non-fluorinated mobile phase[10][12].
Materials:
-
Glass chromatography column
-
Fluorous silica gel (F-SPE)
-
Elution solvents (e.g., HPLC-grade hexane, ethyl acetate)
-
Sample loaded onto a small amount of silica or injected directly
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of the fluorous silica gel in your starting eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial mobile phase and load it directly.
-
Elution:
-
Begin eluting with a non-polar, non-fluorinated solvent like hexane. Non-fluorinated and less-fluorinated impurities will elute first.
-
Gradually increase the polarity of the mobile phase if necessary (e.g., by adding ethyl acetate), but often a single solvent is sufficient. Your target compound, this compound, will be retained more strongly than its hydrocarbon analogues.
-
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) if applicable, or directly by GC.
-
Analytical Checkpoint: Analyze the collected fractions using GC-MS to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Decision tree for selecting a purification method.
Physical & Safety Data
It is imperative to handle this compound with care, adhering to all safety protocols.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20733-01-1 | [14][15] |
| Molecular Formula | C₆H₁₁F₃ | [14][15] |
| Molecular Weight | 140.15 g/mol | [15] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | Not explicitly published, estimated to be similar to isomers (~63-64°C) | [3] |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [14] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves[3].
-
Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment[14].
-
Ground and bond containers when transferring material to prevent static discharge.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Kimata, K., Hosoya, K., Araki, T., & Tanaka, N. (1992). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences, 8(5), 637-642.
- Watanabe, C., Ohtani, H., & Tsuge, S. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Qiu, X. L., & Qing, F. L. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(3), 339-343.
- Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(10).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21020397, this compound. Retrieved from [Link]
- Janoski, E. J. (1952). U.S. Patent No. 2,613,232. Washington, DC: U.S.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,1,1-Trifluoropentane-2,4-dione.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Iodo-1,1,1-trifluoroethane.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
- Varughese, P., Gangoda, M., & Gilpin, R. K. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methylpentane.
- U.S. Environmental Protection Agency. (2022). Method 1621: Adsorbable organic fluorine (AOF)
- BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17947075, 1,1,1-Trifluoro-2-methylpentane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136255, 1,1,1-Trifluoro-3-methylbutane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22032691, 1,1,1-Trifluoro-4-methylpent-3-en-2-one. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-3-methylbutane in NIST Chemistry WebBook. Retrieved from [Link]
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Battelle. (n.d.).
- Stang, P. J., & Treptow, T. E. (1981). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 60, 84.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228005, 1,1,1-Trifluoropentane. Retrieved from [Link]
- Asahi Glass Co., Ltd. (2006). U.S. Patent No. 7,002,043. Washington, DC: U.S.
-
Chemistry LibreTexts. (2020). Distillation. Retrieved from [Link]
- Interstate Technology Regulatory Council. (2022).
- Nolan, A. M., & O'Connor, P. D. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 438–444.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 3-Fluorohexane Detection.
- Eurofins. (2022). Analytical Method Summaries.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18962876, 1-Fluoro-3-methylpentane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67899, 1,1,1-Trifluoropropane. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]
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- 2. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
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Technical Support Center: Stability of Catalysts in 1,1,1-Trifluoro-3-methylpentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of catalysts when using 1,1,1-Trifluoro-3-methylpentane as a reaction medium. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries about using catalysts in this unique fluorinated solvent.
Question: Why choose this compound as a solvent?
Answer: this compound is a member of the family of fluorinated solvents, which offer a unique reaction environment distinct from conventional organic solvents.[1] The presence of the trifluoromethyl (-CF3) group imparts specific properties such as high thermal stability, chemical inertness, and unique solvation characteristics.[2][3] These properties can be advantageous in certain catalytic reactions by enabling "fluorous phase" chemistry, which can simplify catalyst recovery and product purification.[1]
Question: What are the primary challenges to catalyst stability in a fluorinated solvent like this compound?
Answer: The primary challenges stem from the solvent's interaction with the catalyst system. These can include:
-
Ligand or Support Interaction: The polar C-F bonds of the solvent can interact with the catalyst's metal center, ligands, or support material, potentially altering the catalyst's electronic properties or structural integrity.
-
Leaching of Active Species: The unique solvating properties might facilitate the leaching of the active metal from its support into the reaction medium, leading to a permanent loss of catalytic sites.[4][5]
-
Byproduct Interaction: Reactions involving fluorine-containing reagents or substrates can generate byproducts (e.g., fluoride ions) that may act as poisons to the catalyst.
Question: Which types of catalysts are commonly used in reactions involving fluorinated compounds or solvents?
Answer: Late transition metal complexes are frequently employed.[1] This includes catalysts based on palladium, copper, manganese, iridium, and nickel.[1][3][6][7] The choice of metal, and more critically the ligand, is paramount as it dictates the catalyst's stability, activity, and selectivity in the fluorinated environment. Organocatalysts have also seen significant use in fluorination reactions, offering an alternative to metal-based systems.[1]
Section 2: Troubleshooting Guide for Catalyst Instability
This guide is structured to address specific problems you may encounter during your experiments.
Problem 1: Rapid Loss of Catalytic Activity or Low Conversion
Question: My reaction starts well but then slows down or stops completely. What are the likely causes and how can I fix it?
Answer: A rapid decline in activity points to acute catalyst deactivation. The underlying causes can be multifaceted, ranging from chemical poisoning to thermal degradation.[8][9]
Caption: Key mechanisms of heterogeneous catalyst deactivation.
Data Summary: Analytical Techniques for Catalyst Characterization
To effectively troubleshoot, you must characterize both the fresh and spent catalyst. The table below summarizes key techniques.
| Technique | Information Provided | Application in Troubleshooting |
| ICP-OES | Elemental composition, precise metal loading. | [5][10] Quantify metal leaching into the solvent; confirm initial catalyst loading. |
| XPS | Surface elemental composition and oxidation states. | [4] Determine if the active metal has been oxidized or reduced to an inactive state. |
| TEM / HAADF-STEM | Particle size, morphology, and dispersion. | [11] Visually confirm sintering (agglomeration) of metal nanoparticles on the support. |
| Chemisorption | Active metal surface area and dispersion. | [5][10] Quantify the loss of active sites due to poisoning, fouling, or sintering. |
| XRD | Crystalline structure of the catalyst and support. | [12] Identify changes in the catalyst's crystal phase or support degradation. |
Section 4: Experimental Protocols
Protocol 1: Standard Catalyst Stability Test
This protocol provides a framework for evaluating the stability and reusability of your catalyst.
-
Initial Reaction:
-
Set up the reaction with your catalyst, substrate, and this compound under optimal conditions.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them (e.g., by GC, HPLC, or NMR).
-
Upon completion, carefully separate the catalyst from the reaction mixture (e.g., by filtration for a heterogeneous catalyst).
-
-
Catalyst Recovery and Washing:
-
Wash the recovered catalyst thoroughly with fresh, pure solvent (this compound or another suitable solvent like ethanol) to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum to remove residual solvent.
-
-
Recycle Runs:
-
Use the recovered and washed catalyst for a subsequent reaction run under identical conditions with fresh substrate and solvent.
-
Monitor the reaction progress as before.
-
Compare the reaction rate and final conversion/yield to the initial run. A significant drop indicates catalyst deactivation.
-
Repeat this cycle 3-5 times to assess long-term stability.
-
-
Analysis:
-
Analyze the catalyst before the first run and after the final run using the characterization techniques listed in the table above to identify the deactivation mechanism.
-
Protocol 2: General Catalyst Regeneration Procedure
Regeneration aims to restore the activity of a deactivated catalyst. The specific method depends heavily on the deactivation cause.
For Deactivation by Coking/Fouling:
-
Calcination: Carefully heat the catalyst in a controlled flow of air or an inert gas mixed with a small amount of oxygen. This can burn off organic deposits (coke). T[13]he temperature must be carefully optimized to avoid thermal degradation (sintering) of the catalyst itself.
For Deactivation by Poisoning (Reversible):
-
Solvent Washing: Wash the catalyst with a solvent that can dissolve the adsorbed poison without damaging the catalyst.
-
Chemical Treatment: For certain poisons, a chemical wash may be necessary. For example, a mild acid or base wash might remove adsorbed species. This must be approached with caution to avoid damaging the catalyst structure.
For Deactivation by Reduction/Oxidation:
-
Reductive/Oxidative Treatment: If the metal's oxidation state has changed, a controlled treatment with a reducing agent (e.g., H₂) or an oxidizing agent (e.g., O₂ at controlled temperature) can sometimes restore the active state.
[14]Important Note: Regeneration is often not possible for deactivation caused by sintering or leaching.
[5]---
References
- US5227350A - Fluorination catalyst regeneration - Google P
- CN104918700A - Activation and regeneration of fluorination catalysts - Google P
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. [Link]
-
Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges - Green Chemistry (RSC Publishing). [Link]
-
Mechanisms of catalyst deactivation - SciSpace. [Link]
-
This compound | C6H11F3 | CID 21020397 - PubChem. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. [Link]
-
Preparation and Characterization of Ru-Based Catalyst for Power to Gas Applications - MDPI. [Link]
-
Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC - NIH. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]
-
Techniques for the characterization of single atom catalysts - PMC - NIH. [Link]
-
Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. [Link]
-
Preparation of 1,1,1,2-Tetrafluoroethane by the Vapor-Phase Catalytic Reaction of 1,1,1-Trifluoro-2-chloroethane with Anhydrous Hydrogen Fluoride - ResearchGate. [Link]
-
The kinetics of isomerization of 3-methylpentane catalyzed by trifluoromethanesulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor - MDPI. [Link]
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Preparation and Characterization of Ru-Based Catalyst for Power to Gas Applications [mdpi.com]
- 11. Techniques for the characterization of single atom catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5227350A - Fluorination catalyst regeneration - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quenching Procedures for Reactions in 1,1,1-Trifluoro-3-methylpentane
Welcome to the technical support center for reaction quenching in 1,1,1-Trifluoro-3-methylpentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this critical step in synthesis. The unique properties of fluorinated solvents necessitate specific considerations during workup, and this resource aims to address common challenges and ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding quenching procedures in this compound, providing concise and actionable answers.
Q1: Why are standard aqueous quenching procedures sometimes problematic in this compound?
A1: The primary challenge arises from the solvent's physical properties. This compound is a highly fluorinated, non-polar, and hydrophobic solvent. This can lead to poor miscibility with aqueous quenching solutions, resulting in the formation of emulsions or distinct layers that are difficult to separate.[1][2] In some cases, the desired product may have some solubility in the fluorinated solvent, leading to potential yield loss if not handled correctly.[3]
Q2: What are the key safety precautions to consider when quenching reactions in this solvent?
A2: Safety is paramount. Always perform quenching operations in a well-ventilated fume hood.[4][5][6] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves compatible with both the solvent and the quenching agent.[4] Be aware that quenching can be exothermic and may release gases; therefore, slow and controlled addition of the quenching agent is crucial.[4] For particularly reactive or pyrophoric reagents, working under an inert atmosphere is recommended.[5][6]
Q3: Can I use common quenching agents like water, saturated ammonium chloride, or sodium bicarbonate?
A3: Yes, these common quenching agents can be used, but with careful consideration of the potential for phase separation issues. It is often beneficial to dilute the reaction mixture with a co-solvent that is miscible with both the fluorinated solvent and the aqueous quencher to facilitate a smoother workup. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE) are often suitable choices.
Q4: How can I break an emulsion that has formed during the workup?
A4: Emulsion formation is a common issue.[1][7] Several techniques can be employed to break an emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous layer, often leading to phase separation.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes break up the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
Q5: Are there alternative, non-aqueous quenching methods suitable for this solvent?
A5: Yes, for certain reaction types, non-aqueous workups can be advantageous. For instance, quenching organometallic reagents can often be achieved by the slow addition of a proton source like isopropanol or methanol at low temperatures before introducing water.[8] This two-step process can help to control the exothermicity and minimize side reactions.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the quenching and workup of reactions in this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - High concentration of amphiphilic species. - Vigorous shaking during extraction. - Insufficient difference in density between the organic and aqueous phases. | - Add saturated NaCl (brine) to the separatory funnel. - Gently rock or swirl the separatory funnel instead of shaking vigorously. - Add a small amount of a different organic solvent (e.g., diethyl ether) to alter the density of the organic phase. - Filter the emulsion through a pad of Celite®.[1] |
| Low Product Yield After Workup | - Product is partially soluble in the aqueous layer. - Incomplete extraction from the aqueous layer. - Product degradation during quenching (e.g., due to pH changes). | - Back-extract the aqueous layer multiple times with a suitable organic solvent.[9] - Before quenching, perform a small-scale test to check the stability of your product to the quenching conditions.[3] - Consider a non-aqueous workup if the product is water-sensitive. |
| Formation of an Insoluble Precipitate at the Interface | - A reaction byproduct or the product itself is insoluble in both the organic and aqueous phases. | - Attempt to dissolve the precipitate by adding a co-solvent. - If the precipitate is the desired product, it can be isolated by filtration. Ensure to wash the precipitate with both the organic and aqueous solvents to remove impurities. - If the precipitate is a byproduct, it can be removed by filtration before proceeding with the liquid-liquid extraction.[1] |
| Color Change in the Aqueous Layer | - This may indicate the presence of certain metal catalysts or byproducts. | - For copper salts, washing with a saturated ammonium chloride solution can help to complex the copper and move it into the aqueous layer.[10] - For residual halogen reagents, a wash with sodium thiosulfate can be effective.[1] |
| Difficulty Seeing the Phase Interface | - The reaction mixture is dark or opaque. | - Shine a bright light through the separatory funnel to help visualize the interface. - Add a small amount of a dense, immiscible solid like a polypropylene cap or a piece of a septum, which will often float at the interface.[1] - Adding ice can also help to delineate the layers as it will float on the aqueous phase.[1] |
III. Experimental Protocol: Quenching a Grignard Reaction
This protocol provides a detailed, step-by-step methodology for quenching a Grignard reaction performed in this compound.
Reaction: Phenylmagnesium bromide + Benzaldehyde → Diphenylmethanol
Step-by-Step Methodology
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or another analytical method, cool the reaction flask to 0 °C in an ice-water bath.[4] This is crucial to control the exothermicity of the quenching process.
-
Prepare the Quenching Solution: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slow Addition of Quenching Agent: With vigorous stirring, slowly add the saturated NH₄Cl solution dropwise to the reaction mixture. Caution: The addition will be exothermic and may cause some bubbling.[4] Maintain the temperature below 10 °C.
-
Observe for Changes: Continue the addition until the bubbling ceases and a white precipitate (magnesium salts) is observed.
-
Dilution with an Ethereal Solvent: Add an equal volume of diethyl ether or MTBE to the reaction mixture. This will help to dissolve the product and improve phase separation.
-
Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Phase Separation and Extraction:
-
Allow the layers to separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to dissolve any remaining magnesium salts)
-
Saturated aqueous sodium bicarbonate (to neutralize any excess acid)
-
Brine (to begin the drying process)
-
-
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate.[9][11] Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Solvent Removal:
-
Filter the organic solution through a fluted filter paper into a pre-weighed round-bottom flask.
-
Rinse the drying agent with a small amount of fresh diethyl ether and add this to the flask.[11]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can then be purified by recrystallization or column chromatography.
IV. Visualizing the Quenching Workflow
Decision Tree for Quenching Strategy
The following diagram illustrates a decision-making process for selecting an appropriate quenching and workup strategy.
Caption: Decision tree for selecting a quenching strategy.
General Aqueous Workup Workflow
This diagram outlines the general steps involved in a standard aqueous workup following a reaction in this compound.
Caption: General workflow for an aqueous workup.
V. References
-
Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]
-
Roldan, D., et al. (2023). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Omega.
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Holmstrom, K. M., et al. (2010). Differential Fluorescence Quenching of Fluorescent Nucleic Acid Base Analogues by Native Nucleic Acid Monophosphates. The Journal of Physical Chemistry B, 114(18), 6219-6227.
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Environmental Health and Safety, Princeton University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
-
Klein, J., et al. (1978). Quenching of the fluorescence of substituted benzenes by halomethanes. The Journal of Chemical Physics, 68(10), 4634-4642.
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Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphase Catalysis. Science, 266(5182), 72-75.
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21020397, this compound. Retrieved from [Link]
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Re R, et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics, 22(38), 21854-21861.
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ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
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Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
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University of California, Irvine, Environmental Health & Safety. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
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Technical Support Center: The Impact of Water Content in 1,1,1-Trifluoro-3-methylpentane on Reaction Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of water content in 1,1,1-trifluoro-3-methylpentane and its impact on sensitive chemical reactions.
Introduction: Why Water Content Matters
This compound is a fluorinated organic solvent increasingly utilized in specialized applications due to its unique properties.[1][2] However, like many organic solvents, the presence of even trace amounts of water can have a profound and often detrimental effect on a wide range of chemical transformations. Water is not merely an inert bystander; it can act as a nucleophile, a base, or a proton source, leading to unwanted side reactions, catalyst deactivation, and reduced product yields.[3][4][5] This is particularly critical in moisture-sensitive reactions, such as those involving organometallics, strong bases, or highly reactive intermediates.[6][7]
This guide is designed to provide you with the expertise and practical insights needed to diagnose, troubleshoot, and control water content in your reactions involving this compound, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Diagnosing and Solving Common Reaction Issues
This section addresses specific problems you might encounter during your experiments, with a focus on identifying water as a potential root cause and providing actionable solutions.
Problem 1: My reaction is sluggish, incomplete, or fails to initiate.
Possible Cause: Water is deactivating a moisture-sensitive catalyst or reagent. Many organometallic reagents (e.g., Grignards, organolithiums) and catalysts are readily hydrolyzed by water, rendering them inactive.[7]
Diagnostic Steps:
-
Quantify Water Content: The first and most critical step is to determine the water content of your this compound using a reliable method like Karl Fischer titration.[8][9]
-
Reagent Viability Check: If possible, test the activity of your catalyst or reagent on a small scale with a known dry solvent and a reliable substrate.
-
Review Handling Procedures: Scrutinize your experimental setup and reagent handling techniques for potential sources of moisture ingress.[10][11][12] Are you using oven-dried glassware?[13] Are your septa fresh and properly sealing the reaction vessel?
Corrective Actions:
-
Solvent Drying: If the water content is above the acceptable limit for your reaction, you must dry the solvent. The use of activated molecular sieves (3Å or 4Å) is a common and effective method.[14]
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from contaminating the reaction.[11]
-
Reagent Quality: Use freshly opened or properly stored moisture-sensitive reagents. The molarity of commercially available organometallic solutions can change over time due to gradual reaction with atmospheric moisture and should be periodically titrated.
Problem 2: I'm observing unexpected byproducts in my reaction mixture.
Possible Cause: Water is participating in the reaction as a nucleophile, leading to hydrolysis of your starting materials, intermediates, or products.[3][4][15][16]
Diagnostic Steps:
-
Byproduct Identification: Characterize the unexpected byproducts using techniques like NMR, GC-MS, or LC-MS. Compare their structures to potential hydrolysis products of your reactants or intermediates.
-
Reaction Monitoring: Take aliquots of your reaction at various time points to track the formation of byproducts. This can help determine if they are forming early on, suggesting a problem with the initial setup, or later, indicating a slower hydrolysis process.
Corrective Actions:
-
Rigorous Drying: Implement a more stringent solvent and reagent drying protocol.
-
Temperature Control: In some cases, running the reaction at a lower temperature can suppress the rate of hydrolysis side reactions.
-
Alternative Reagents: If your substrate is particularly susceptible to hydrolysis, consider using a less water-sensitive analogue if one is available.
Problem 3: My reaction yield is inconsistent between batches.
Possible Cause: Variable water content in your this compound is leading to inconsistent reaction outcomes.
Diagnostic Steps:
-
Batch-to-Batch Water Analysis: Measure the water content of each new bottle or batch of this compound before use.
-
Standardize Procedures: Ensure that all experimental parameters, including solvent handling, reagent addition, and reaction setup, are standardized and documented for each run.
Corrective Actions:
-
Establish a Water Specification: Define a maximum acceptable water content for your specific reaction and ensure all solvent batches meet this specification.
-
Consistent Solvent Treatment: Treat all batches of this compound in the same manner (e.g., always drying with molecular sieves for a set period) to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What is the typical water content of "anhydrous" grade this compound from a commercial supplier?
A1: The water content of commercially available "anhydrous" solvents can vary. While suppliers take measures to minimize water content, it is not uncommon for sealed bottles to contain 10-50 ppm of water. This level may be acceptable for some reactions, but for highly moisture-sensitive applications, it is always best practice to measure the water content yourself and dry the solvent further if necessary.
Q2: What is the most reliable method for determining the water content in this compound?
A2: Coulometric Karl Fischer (KF) titration is the gold standard for accurately determining low levels of water in organic solvents.[8][9][17] This method is highly sensitive and specific for water.
Q3: What are the best practices for drying this compound?
A3: For routine drying, activated molecular sieves (typically 3Å or 4Å) are effective.[14] The sieves should be activated by heating under vacuum before use. For extremely low water content, more rigorous methods like distillation from a suitable drying agent may be necessary, but care must be taken to choose a drying agent that does not react with the solvent.
Q4: Can I use other drying agents like sodium metal or calcium hydride with this compound?
A4: The compatibility of reactive drying agents with fluorinated solvents should be carefully evaluated. While some fluorinated compounds are relatively inert, others can react with strong reducing agents. It is crucial to consult safety data sheets and relevant literature before using highly reactive drying agents with this compound.
Q5: How does the polarity of this compound affect the impact of water on my reaction?
A5: The polarity of the solvent can influence the solubility of water and the rates of both the desired reaction and undesired side reactions.[18] While this compound is a relatively non-polar solvent, any dissolved water can still have a significant impact on localized reaction environments, especially at interfaces or in the solvation shells of ionic species.
Experimental Protocols
Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol provides a general guideline. Always refer to the specific operating manual for your Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode solutions (commercially available KF reagents)
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the anode and cathode compartments with the appropriate reagents and allowing the instrument to stabilize to a low drift rate.
-
Sample Injection: Using a clean, dry, gastight syringe, carefully draw a known volume or weight of the this compound sample.
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the water present and display the result, usually in ppm or percent water.
-
Replicate Measurements: For accuracy, perform the measurement in triplicate and calculate the average water content.
Protocol 2: Drying of this compound with Activated Molecular Sieves
Materials:
-
This compound
-
3Å or 4Å molecular sieves
-
Oven-dried flask with a septum or stopcock
-
Inert gas source (argon or nitrogen)
Procedure:
-
Sieve Activation: Place the molecular sieves in a flask and heat them in an oven at a temperature and for a duration sufficient to drive off adsorbed water (e.g., >200 °C for several hours under vacuum).
-
Cooling: Allow the activated sieves to cool to room temperature under a stream of inert gas or in a desiccator.
-
Solvent Addition: Under an inert atmosphere, add the this compound to the flask containing the activated molecular sieves (typically 5-10% w/v).
-
Drying: Allow the solvent to stand over the molecular sieves for at least 24 hours.[19] For very low water content, a longer period may be necessary.
-
Solvent Transfer: When ready to use, carefully decant or cannula transfer the dry solvent to the reaction vessel under an inert atmosphere.
Data Presentation
Table 1: Impact of Water Content on a Hypothetical Moisture-Sensitive Reaction
| Water Content in this compound (ppm) | Reaction Outcome | Observed Byproducts |
| < 10 | > 95% Yield | None detected |
| 50 | 60-70% Yield | Hydrolysis product of starting material |
| 100 | 20-30% Yield | Significant hydrolysis of starting material and catalyst decomposition products |
| > 200 | < 5% Yield | Predominantly decomposition and hydrolysis products |
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Reaction Outcomes
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Diagram 2: Impact of Water on a Generic Moisture-Sensitive Reaction
Caption: The competing desired and undesired reaction pathways in the presence of water.
References
- Hydrolysis Reactions. (2018).
-
Reactions Involving Water. (2024). Chemistry LibreTexts. Retrieved from [Link]
- ASTM E1064 - 08(2012) Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. (2012).
-
Are all chemical reactions of water fall in hydrolysis reaction? (2023). Quora. Retrieved from [Link]
-
Organic reactions: Hydrolysis. Monash University. Retrieved from [Link]
- Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
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Hydrolysis. (2024). Wikipedia. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
- Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (2000). Talanta.
-
Karl Fischer water content titration. Scharlab. Retrieved from [Link]
- Managing moisture sensitivity in reactions with N,N-dimethylformamide hydrochloride. Benchchem.
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-[1,2,2,2-tetra-fluoro-1-(trifluoromethyl)ethyl]-4-(trifluoro-methyl)pentane with water. (2010).
- Recent progress on fluorination in aqueous media. (2017). Green Chemistry.
- Is Water a Friend or Foe in Organometallic Chemistry? The Case of Group 13 Organometallic Compounds. (2004). Accounts of Chemical Research.
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3: Performing Sensitive Reactions without a Schlenk Line. (2024). Chemistry LibreTexts. Retrieved from [Link]
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How To Run A Reaction: The Setup. University of Rochester. Retrieved from [Link]
- After cooling to room temperature, the flask is backfilled with argon and charged with. Organic Syntheses.
- Using molecular sieves for solvent drying. University of California, Irvine.
- Hydrophobic effects on simple organic reactions in water. (1991). Accounts of Chemical Research.
-
1,1,1-Trifluoro-2-methylpentane. PubChem. Retrieved from [Link]
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1,1,1-Trifluoro-3-methylbutane. PubChem. Retrieved from [Link]
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2022). ACS Organic & Inorganic Au.
-
1,1,1-Trifluoro-3-methylbutane. NIST WebBook. Retrieved from [Link]
-
1,1,1-Trifluoro-4-methylpent-3-en-2-one. PubChem. Retrieved from [Link]
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- How water could replace some organic solvents and make chemical reactions greener. (2022). ACS News & Events.
- Specific Solvent Issues with Fluorination. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
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Solvent effects. (2024). Wikipedia. Retrieved from [Link]
- Preparing Anhydrous Reagents and Equipment. Moodle@Units.
-
1-Fluoro-3-methylpentane. PubChem. Retrieved from [Link]
- Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses.
- Organometallic chemistry using partially fluorinated benzenes. (2017).
- This compound Safety Data Sheet.
- 1 1 1-TRIFLUORO-3-METHYLBUTAN-2-ONE. Crescent Chemical Company.
- Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. (2021). Chemical Society Reviews.
-
Trifluoroacetone. (2024). Wikipedia. Retrieved from [Link]
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). U.S.
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Navigating the Scale-Up of Reactions in 1,1,1-Trifluoro-3-methylpentane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up chemical reactions in 1,1,1-Trifluoro-3-methylpentane. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting advice. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide leverages established principles of working with fluorinated hydrocarbon solvents to address potential challenges during the scale-up process.
Section 1: Understanding the Solvent: Physicochemical Properties (Inferred)
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale and Impact on Scale-Up |
| Molecular Formula | C₆H₁₁F₃[1] | - |
| Molecular Weight | 140.15 g/mol [1] | - |
| Boiling Point | Estimated to be in the range of 80-120 °C | Based on structurally similar fluorinated and non-fluorinated hexanes. A moderate boiling point simplifies solvent removal post-reaction but requires careful temperature control to prevent solvent loss during reflux. |
| Density | Estimated to be higher than water (>1 g/mL) | Typical for fluorinated hydrocarbons. This will affect phase separation during aqueous workups, with the organic layer likely being the bottom layer. |
| Polarity | Low to moderate | The trifluoromethyl group introduces some polarity, but the overall hydrocarbon structure suggests it is a relatively non-polar solvent. This will influence the solubility of reagents and catalysts. |
| Miscibility | Likely miscible with many common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) but immiscible with water. | Co-solvents may be necessary to improve the solubility of polar reagents.[2] Immiscibility with water is advantageous for extractions. |
Section 2: Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions from the laboratory bench to pilot or production scale can introduce unforeseen challenges.[3][4] This section addresses common issues encountered when working with fluorinated hydrocarbon solvents like this compound.
Issue 1: Poor or Inconsistent Reaction Kinetics
Question: My reaction, which worked well on a small scale, is now sluggish or giving inconsistent yields upon scale-up in this compound. What could be the cause?
Answer: This is a common issue when scaling up and can be attributed to several factors related to mixing and heat transfer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reaction kinetics.
Detailed Explanation:
-
Mixing Efficiency: In larger reactors, achieving homogeneous mixing is more challenging. Pockets of high or low reactant concentration can form, leading to side reactions or incomplete conversion.
-
Actionable Advice:
-
Stirrer Speed and Design: Increase the stirrer speed and ensure the impeller design is appropriate for the reactor geometry and viscosity of the reaction mixture.
-
Baffles: If your reactor is not baffled, consider adding them. Baffles disrupt vortex formation and improve top-to-bottom mixing.
-
-
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[4]
-
Actionable Advice:
-
Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the jacket temperature.
-
Jacket Temperature: You may need to set the jacket temperature significantly higher or lower than the desired internal temperature to compensate for poor heat transfer.
-
-
-
Reagent Addition: The rate of addition of a reactant can have a profound effect on the reaction outcome, especially for exothermic reactions.[3]
-
Actionable Advice:
-
Controlled Addition: Use a syringe pump or a dropping funnel for controlled addition of reagents.
-
Initial Charge: Start with a small portion of the reagent to initiate the reaction before adding the rest at a controlled rate.
-
-
Issue 2: Solubility and Phase Separation Problems
Question: My starting materials or catalyst are not fully dissolving in this compound at a larger scale, leading to a heterogeneous mixture and poor conversion.
Answer: Solubility issues can become more pronounced on a larger scale. The unique properties of fluorinated solvents can sometimes lead to biphasic systems with common organic reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Explanation:
-
Co-solvents: The use of a co-solvent can significantly improve the solubility of reagents.[2]
-
Actionable Advice:
-
Screening: Screen a range of co-solvents on a small scale to find one that is miscible with this compound and effectively dissolves your reagents without negatively impacting the reaction. Dichloromethane or tetrahydrofuran are often good starting points.
-
-
-
Temperature: Increasing the reaction temperature can improve the solubility of many compounds.
-
Actionable Advice:
-
Gradual Increase: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or side product formation.
-
-
-
Phase-Transfer Catalysis: If you are dealing with a reaction between two immiscible phases (e.g., an aqueous phase and the fluorinated solvent), a phase-transfer catalyst can facilitate the reaction by transporting one of the reactants across the phase boundary.
Issue 3: Product Isolation and Workup Challenges
Question: I am having difficulty with the aqueous workup and isolation of my product from this compound.
Answer: The high density of fluorinated solvents can alter the familiar behavior of extractions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product isolation.
Detailed Explanation:
-
Layer Identification: As this compound is likely denser than water, the organic layer will be the bottom layer during an aqueous extraction.
-
Actionable Advice:
-
Drop Test: To confirm which layer is aqueous, add a few drops of water and observe which layer it enters.
-
-
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult.
-
Actionable Advice:
-
Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the mixture through a pad of a filter aid like Celite® can also help to break up emulsions.
-
-
-
Solvent Removal: The moderate boiling point of this compound should allow for removal by rotary evaporation.
-
Actionable Advice:
-
Temperature and Vacuum: Use a water bath temperature that is approximately 20-30 °C below the boiling point of the solvent and adjust the vacuum accordingly for efficient removal. For larger volumes, distillation may be a more practical option.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound on a large scale?
A1: While specific toxicity data is limited, general precautions for fluorinated hydrocarbons should be followed.[5]
-
Inhalation: Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including a respirator if necessary.[6]
-
Flammability: Although the trifluoromethyl group reduces flammability compared to its non-fluorinated analog, it should still be treated as a flammable liquid. Keep away from ignition sources and use explosion-proof equipment.[7]
-
Thermal Runaway: Be particularly cautious with exothermic reactions. The lower heat capacity of some fluorinated solvents compared to common organic solvents can lead to a more rapid temperature increase if the reaction is not properly controlled.[3]
Q2: Can I use common laboratory glassware for scaling up reactions in this solvent?
A2: For moderate scale-up, standard borosilicate glassware is generally acceptable. However, for larger volumes and reactions involving significant temperature or pressure changes, it is crucial to use specialized reactors designed for chemical process scale-up. Ensure all glassware is free from scratches and cracks.
Q3: How does this compound compare to other common solvents for scale-up?
A3: Fluorinated hydrocarbon solvents offer several potential advantages:
-
Selectivity: The unique electronic properties of fluorinated solvents can sometimes lead to different reaction selectivities compared to traditional solvents.
-
Lower Flammability: They are often less flammable than their non-fluorinated counterparts.
-
Chemical Inertness: They are generally more chemically inert, which can be beneficial for reactions involving highly reactive reagents.[8] However, they are also typically more expensive and have a higher global warming potential than many common solvents.
Q4: Where can I find more specific data on this compound?
A4: At present, detailed experimental data for this specific solvent is not widely available in public chemical databases. It is recommended to consult with commercial suppliers of this solvent, as they may have access to more comprehensive internal data. For any new process, it is imperative to conduct small-scale safety and feasibility studies before proceeding to a larger scale.
References
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. Available at: [Link]
-
Specific Solvent Issues with Fluorination. American Chemical Society. Available at: [Link]
-
Trifluoroacetone. Wikipedia. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. Available at: [Link]
-
Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. Seacole. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
Scale-up Reactions. University of Illinois. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Available at: [Link]
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Technical Support Center: Analytical Methods for Monitoring Reactions in 1,1,1-Trifluoro-3-methylpentane
Welcome to the technical support center for analytical monitoring of chemical reactions conducted in 1,1,1-Trifluoro-3-methylpentane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique fluorinated solvent in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding this compound as a Reaction Solvent
This compound is a specialty solvent with a unique property profile that makes it advantageous for certain chemical transformations. Its fluorinated nature imparts low polarity and miscibility with a range of organic compounds, while its hydrogen-containing backbone provides a degree of solvency not found in perfluorinated alkanes. However, these same properties can present unique challenges when it comes to real-time or offline reaction monitoring. This guide will walk you through the most common analytical techniques and how to optimize them for this specific solvent environment.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is the bedrock of successful analytical method development. Below is a summary of key physicochemical data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 20733-01-1 | PubChem[1][2] |
| Molecular Formula | C₆H₁₁F₃ | PubChem[1][2] |
| Molecular Weight | 140.15 g/mol | PubChem[1][2] |
| Boiling Point | Not explicitly available in search results. | |
| Density | Not explicitly available in search results. | |
| Viscosity | Not explicitly available in search results. | |
| UV Cutoff | Expected to be low (<210 nm) | General knowledge on fluorinated alkanes |
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before delving into specific troubleshooting guides.
Q1: Why are my non-polar analytes showing poor solubility in this compound during sample preparation for analysis?
A1: While this compound is a low-polarity solvent, its solvating power is not equivalent to common non-polar hydrocarbon solvents like hexane or toluene. The principle of "like dissolves like" is nuanced here. The C-F bonds in the solvent create a fluorous phase that interacts most favorably with other fluorinated or highly halogenated compounds. Your non-polar, but non-fluorinated, analytes may have limited solubility.
-
Recommendation: For offline analysis (e.g., HPLC, GC), consider a solvent exchange step. After taking an aliquot of your reaction mixture, carefully evaporate the this compound (if your analyte is not volatile) and redissolve the residue in a solvent that is compatible with your analytical method and has better solvating power for your analytes (e.g., acetonitrile, methanol, or a hexane/ethyl acetate mixture).
Q2: I'm observing unexpected baseline noise in my HPLC analysis. Could the this compound be the cause?
A2: Yes, there are a few possibilities. If you are injecting the reaction mixture directly, miscibility issues with your mobile phase can cause baseline disturbances. Also, while fluorinated alkanes generally have low UV absorbance, impurities in the solvent could contribute to a noisy baseline, especially at lower wavelengths.[3][4][5][6]
-
Recommendation: Filter your this compound before use if you suspect particulate matter. When developing an HPLC method, perform a blank injection of the solvent to assess its contribution to the baseline. A solvent exchange, as mentioned in A1, is often the best solution.
Q3: Is this compound compatible with standard PEEK and stainless steel HPLC and reaction hardware?
A3: Generally, yes. Both PEEK (Polyetheretherketone) and PTFE (Polytetrafluoroethylene) exhibit excellent chemical resistance to a wide range of organic compounds, including fluorinated hydrocarbons.[1][7][8][9][10] Stainless steel is also generally considered compatible.
-
Caution: At elevated temperatures and pressures, the reactivity of any solvent can increase. Always consult the manufacturer's chemical compatibility charts for your specific equipment and seals, especially if you are working under harsh conditions. PEEK can be attacked by some halogenated compounds at high temperatures.[7]
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for reaction monitoring, providing detailed structural information. However, the presence of a fluorinated solvent requires special consideration for both ¹H and ¹⁹F NMR.
Workflow for NMR Sample Preparation and Analysis
Caption: A simplified workflow for preparing and analyzing reaction mixtures in this compound by NMR.
Common ¹H NMR Issues and Solutions
Q: My ¹H NMR spectrum shows broad peaks and is difficult to shim. What's wrong?
A: This is a common issue when working with fluorinated solvents.
-
Causality:
-
Magnetic Susceptibility: Differences in magnetic susceptibility between your sample and the deuterated solvent can lead to line broadening.
-
Sample Heterogeneity: If your analyte has poor solubility in the mixed solvent system, this can cause sample inhomogeneity and poor shims.
-
Troubleshooting Steps:
-
Solvent Choice: Try a different deuterated solvent. Benzene-d₆ can sometimes provide better resolution for analytes that are difficult to shim in CDCl₃.
-
Concentration: Adjust the concentration of your analyte. A more dilute sample may be more homogeneous.
-
Vortex and Wait: After preparing your sample, vortex it thoroughly and allow it to equilibrate to the magnet's temperature for at least 5-10 minutes before shimming.
-
Manual Shimming: If automated shimming fails, a careful manual adjustment of the Z1, Z2, X, and Y shims may be necessary.
-
Q: I see unexpected signals in my ¹H NMR spectrum. How do I identify the solvent peaks?
A: The ¹H NMR spectrum of this compound will show signals for its methyl and methylene protons. The exact chemical shifts can vary slightly based on the deuterated solvent used. Based on the structure and similar compounds, you can expect complex multiplets in the aliphatic region (likely between 0.8 and 2.5 ppm).[11]
-
Recommendation: Before running your reaction, acquire a ¹H NMR spectrum of pure this compound in your chosen deuterated solvent. This will serve as a reference to easily identify the solvent peaks in your reaction spectra.
Best Practices for ¹⁹F NMR
¹⁹F NMR is an invaluable tool for monitoring reactions involving fluorinated compounds.
Q: How do I set up a ¹⁹F NMR experiment for my reaction in this compound?
A: The setup is similar to a ¹H experiment, but with a few key differences.
-
Reference: The common chemical shift reference for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) at 0 ppm.[12] However, this is a volatile and ozone-depleting substance. A common secondary reference is trifluoroacetic acid (TFA), which has a chemical shift of approximately -76 ppm relative to CFCl₃.[13] The CF₃ group of this compound will also have a characteristic chemical shift, which you should determine by running a spectrum of the pure solvent with a known reference. For CF₃ groups in similar aliphatic environments, the chemical shift can be in the range of -50 to -70 ppm.[14]
-
Decoupling: It is common to run ¹⁹F NMR spectra with proton decoupling to simplify the signals and improve the signal-to-noise ratio.
-
Spectral Width: The chemical shift range for ¹⁹F NMR is much wider than for ¹H NMR, often spanning several hundred ppm.[14] Ensure your spectral width is large enough to encompass all expected fluorine signals, including your reactants, products, and the solvent.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Monitoring reactions in this compound by HPLC often requires careful consideration of the sample injection and mobile phase compatibility. Direct injection is often not feasible.
Decision Tree for HPLC Method Development
Caption: A decision tree to guide HPLC method development for reaction monitoring in this compound.
Common HPLC Issues and Solutions
Q: I'm seeing split or tailing peaks in my chromatogram after a solvent exchange. What is the cause?
A: This is often related to the injection solvent and its compatibility with the mobile phase.
-
Causality:
-
Solvent Strength Mismatch: If your injection solvent (the solvent you redissolved your sample in after removing the this compound) is significantly stronger than your initial mobile phase, it can cause the analyte band to spread on the column before the gradient starts, leading to poor peak shape.
-
Analyte Solubility: If your analyte is not fully dissolved in the injection solvent, this can lead to tailing peaks.
-
Column Degradation: While less common with modern columns, aggressive solvents or pH conditions can lead to degradation of the stationary phase, exposing silanol groups that can cause tailing, especially for basic analytes.[15]
-
-
Troubleshooting Steps:
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If this is not possible due to solubility constraints, use the weakest solvent that will fully dissolve your analyte.
-
Injection Volume: Reduce the injection volume. This minimizes the volume of strong solvent introduced onto the column.
-
Column Choice: For halogenated compounds, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluorinated C8 phase) can sometimes offer better peak shape and selectivity compared to a standard C18 column.[16] These phases can have different interactions with your analytes, potentially mitigating the issues causing poor peak shape.
-
Troubleshooting Guide: Gas Chromatography (GC)
GC is well-suited for volatile and semi-volatile compounds. The high volatility of this compound makes it a suitable solvent for direct GC analysis in many cases.
Common GC Issues and Solutions
Q: I am observing significant column bleed at high temperatures when analyzing my reaction mixture. Is the this compound causing this?
A: While the solvent itself is unlikely to be the primary cause of bleed, it can be a contributing factor.
-
Causality:
-
Oxygen Exposure: The primary cause of column bleed is the presence of oxygen in the carrier gas at high temperatures, which leads to the degradation of the stationary phase.[17][18][19][20][21]
-
Aggressive Reagents: If your reaction mixture contains unquenched, reactive reagents, these can be carried onto the column and degrade the stationary phase.
-
Solvent Purity: Impurities in the this compound could potentially be reactive at high temperatures.
-
-
Troubleshooting Steps:
-
Carrier Gas Purity: Ensure you are using high-purity carrier gas (e.g., helium, hydrogen) and that your gas lines are leak-free. An oxygen trap is highly recommended.
-
Septum Purge: Check that your inlet's septum purge is functioning correctly to prevent oxygen from entering the column during injection.
-
Sample Preparation: If possible, quench any reactive species in your reaction aliquot before injection. A simple workup or filtration through a small plug of silica may be beneficial.
-
Column Choice: Use a column with a low-bleed stationary phase (often designated with "ms" in the name). These are designed to be more stable at higher temperatures.
-
Q: My peaks are broad and tailing. What should I investigate?
A: This can be due to several factors, from injection technique to column issues.
-
Troubleshooting Flowchart:
Caption: A troubleshooting flowchart for addressing broad and tailing peaks in GC analysis.
In-Situ FTIR Spectroscopy
For real-time reaction monitoring, in-situ FTIR (ReactIR) can be a powerful technique.
Q: Can I use in-situ FTIR to monitor reactions in this compound?
A: Yes, but with some considerations.
-
Solvent Interference: Like any solvent, this compound will have its own infrared absorbance spectrum. You must acquire a spectrum of the pure solvent under your reaction conditions to identify the spectral regions that are transparent enough for monitoring your reactants, intermediates, and products. The C-H and C-F stretching and bending regions will be obscured.
-
Probe Compatibility: Ensure that the material of your ATR probe (e.g., Diamond, ZnSe) is chemically compatible with your reaction mixture, including the solvent, at the intended temperature and pressure.
This technical support guide provides a starting point for addressing the analytical challenges associated with using this compound. As with any specialized solvent, a systematic and well-informed approach to method development and troubleshooting is key to achieving reliable and accurate results.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
-
PTFE vs PEEK - What are the differences? - Fluorocarbon Group.
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This compound | C6H11F3 | CID 21020397 - PubChem.
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Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
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The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC - NIH.
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CHEMICAL COMPATIBILITY OF PEEK - Zeus.
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PEEK vs. Fluoropolymers: Comparison and Selection.
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PTFE vs PEEK: Learning the Difference Between Polymers of Greater Performance.
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This compound | C6H11F3 | CID 21020397 - PubChem.
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Preventing Column Bleed in Gas Chromatography - Phenomenex.
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19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
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GC Column Killers! | LCGC International.
-
Achieving Low Levels of GC Column Bleed.
-
What is GC column bleed? - Phenomenex.
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate.
-
The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC | Request PDF - ResearchGate.
-
UV Cutoff.
-
1,1,1-Trifluoro-3-methylbutane | C5H9F3 | CID 136255 - PubChem - NIH.
-
GC Column Bleed: Causes and Prevention - Separation Science.
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
-
Solubility of Organic Compounds.
-
F -19 NMR Spectroscopy - YouTube.
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press.
-
Fluorine NMR.
-
Wavelength cutoffs for common solvents - Waters Help Center.
-
UV Cutoff.
-
Leveraging Fluorinated Stationary Phases for Enhanced HPLC Separation: A NINGBO INNO PHARMCHEM CO.,LTD. Insight.
-
1,1,1-Trifluoro-3-methylbutane - the NIST WebBook.
-
3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes.
-
UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography.com.
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Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
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UV Cutoff Values for Common Solvents | PDF | Ethanol | Methyl Group - Scribd.
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Lesson Explainer: Polar and Nonpolar Solvents | Nagwa.
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Chemical polarity - Wikipedia.
-
1,1,1-Trifluoro-3-phenyl-2-propanone 96 350-92-5 - Sigma-Aldrich.
-
Saturated Liquid Dynamic Viscosity and Surface Tension of trans -1-Chloro-3,3,3-trifluoropropene and Dodecafluoro-2-methylpentan-3-one | Request PDF - ResearchGate.
-
Chemical Properties of PERFLUORO-3-METHYLPENTANE - Cheméo.
-
1936730-14-1|3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane - BLDpharm.
-
Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan.
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives.
-
1,1,1-Trifluoro-3-iodopropane 97 460-37-7 - Sigma-Aldrich.
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Proton NMR chemical shifts and coupling constants for brain metabolites.
-
1-Fluoro-3-methylpentane | C6H13F | CID 18962876 - PubChem - NIH.
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Validation & Comparative
A Comparative Guide to 1,1,1-Trifluoro-3-methylpentane and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction outcomes, purification efficiency, and overall process viability. Fluorinated solvents have emerged as a compelling class of media, offering unique physicochemical properties that can overcome challenges associated with conventional solvents. This guide provides an in-depth technical comparison of 1,1,1-Trifluoro-3-methylpentane, a hydrofluoroalkane, with other commercially available fluorinated solvents, offering insights into their performance, applications, and safety considerations.
Introduction: The Rise of Fluorinated Solvents in Advanced Chemistry
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of drug candidates.[1] Consequently, the solvents used in the synthesis and purification of these fluorinated compounds must be carefully chosen. Fluorinated solvents, characterized by the presence of carbon-fluorine bonds, offer a unique combination of properties including high density, low surface tension, low viscosity, non-flammability, and chemical inertness.[2][3][4] These attributes make them valuable alternatives to traditional chlorinated or hydrocarbon solvents, particularly in applications requiring high purity and compatibility with sensitive reagents.[4]
This guide will focus on a comparative analysis of this compound against other prevalent fluorinated solvents such as hydrofluoroethers (HFEs) and other hydrofluorocarbons (HFCs).
Physicochemical Properties: A Foundation for Solvent Selection
The utility of a solvent is fundamentally dictated by its physical and chemical properties. A comprehensive understanding of these parameters is essential for predicting solvent behavior in various applications.
Table 1: Physicochemical Properties of Selected Fluorinated Solvents
| Property | This compound | HFE-7100 (Methyl nonafluorobutyl ether) | Vertrel™ XF (2,3-dihydrodecafluoropentane) |
| Molecular Formula | C₆H₁₁F₃[5] | C₅H₃F₉O | C₅H₂F₁₀[6] |
| Molecular Weight ( g/mol ) | 140.15[5] | 250.05 | 252.05[6] |
| Boiling Point (°C) | ~95-97 (Predicted) | 61 | 55[6] |
| Density (g/mL @ 25°C) | ~1.0 (Predicted) | 1.52 | 1.58[6] |
| Viscosity (cP @ 25°C) | Not available | 0.4 | 0.67 |
| Surface Tension (dyn/cm @ 25°C) | Not available | 13.6 | 14.1[6] |
| Flash Point | Non-flammable (Predicted) | None | None[6] |
| Ozone Depletion Potential (ODP) | 0 (Expected) | 0 | 0[6] |
| Global Warming Potential (GWP) | Low (Expected) | Low | Low[6] |
Performance in Key Applications: A Comparative Analysis
The true measure of a solvent's utility lies in its performance in real-world applications. This section explores the potential advantages and disadvantages of this compound in comparison to other fluorinated solvents in common laboratory and process workflows.
Solubility of Drug Compounds
The ability of a solvent to dissolve a wide range of compounds is paramount in drug discovery and development. Fluorinated solvents exhibit unique solvency characteristics, often being immiscible with both hydrocarbons and water, which can be advantageous in biphasic reactions and extractions.[7]
Experimental Protocol: Comparative Solubility Assessment
This protocol outlines a standardized method for comparing the solubility of a model drug compound in different fluorinated solvents.
Objective: To determine and compare the solubility of a model active pharmaceutical ingredient (API) in this compound, HFE-7100, and Vertrel™ XF.
Materials:
-
Model API (e.g., a poorly water-soluble drug candidate)
-
This compound
-
HFE-7100
-
Vertrel™ XF
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the model API into separate vials.
-
Add a known volume (e.g., 1 mL) of each fluorinated solvent to the respective vials.
-
Securely cap the vials and vortex for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquots with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
Inject the diluted samples into the HPLC system and determine the concentration of the dissolved API.
-
-
Data Analysis:
-
Calculate the solubility of the API in each fluorinated solvent (e.g., in mg/mL).
-
Compare the solubility values to assess the relative solvating power of each solvent for the model compound.
-
Causality and Insights: The choice of a partially fluorinated alkane like this compound versus a hydrofluoroether like HFE-7100 can significantly impact solubility due to differences in polarity and hydrogen bonding capabilities. The ether oxygen in HFE-7100 can act as a hydrogen bond acceptor, potentially increasing the solubility of compounds with hydrogen bond donor functionalities.
Sources
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A Comparative Analysis for the Modern Researcher: 1,1,1-Trifluoro-3-methylpentane vs. Benzotrifluoride
In the landscape of contemporary drug discovery and chemical synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, has garnered immense interest for its ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers an in-depth comparative study of two trifluoromethylated compounds: the aliphatic 1,1,1-Trifluoro-3-methylpentane and the aromatic benzotrifluoride. This analysis is tailored for researchers, scientists, and drug development professionals, providing a framework for selecting the appropriate scaffold for specific applications.
Introduction: Aliphatic and Aromatic Scaffolds with a Trifluoromethyl Group
This compound represents a simple, branched-chain aliphatic hydrocarbon bearing a terminal trifluoromethyl group. While specific experimental data for this exact molecule is sparse in publicly available literature, its properties can be largely inferred from the behavior of similar aliphatic trifluoromethylated compounds. These molecules are valued for their potential to introduce lipophilicity and metabolic stability without the electronic complexities of an aromatic system.
Benzotrifluoride , also known as α,α,α-trifluorotoluene, is a widely used commodity chemical and a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] The trifluoromethyl group is directly attached to a benzene ring, which significantly influences the electronic nature of the aromatic system, rendering it a unique and valuable synthon.
Physicochemical Properties: A Head-to-Head Comparison
The structural difference between an aliphatic chain and an aromatic ring imparts distinct physicochemical characteristics to these molecules. The following table provides a comparative summary of key properties.
| Property | This compound | Benzotrifluoride | Rationale for Differences |
| Molecular Formula | C6H11F3 | C7H5F3 | Benzotrifluoride has a higher degree of unsaturation due to the aromatic ring. |
| Molecular Weight | 140.15 g/mol [5] | 146.11 g/mol [1] | The additional carbon and lower number of hydrogens in benzotrifluoride result in a slightly higher molecular weight. |
| Boiling Point | Estimated: ~90-110 °C | 102 °C[1] | The boiling point of benzotrifluoride is well-established. For this compound, the boiling point is estimated to be in a similar range due to its comparable molecular weight and the presence of the polar C-F bonds, though the lack of aromaticity may lead to weaker intermolecular forces compared to benzotrifluoride. |
| Density | Estimated: ~1.0-1.1 g/mL | 1.19 g/mL at 20 °C[1] | The planar and more compact structure of the benzene ring allows for more efficient packing of benzotrifluoride molecules, leading to a higher density. |
| Water Solubility | Very low | <0.1 g/100 mL at 21 °C[1] | Both compounds are expected to have low water solubility due to their hydrophobic hydrocarbon portions. The polar trifluoromethyl group may slightly enhance solubility compared to their non-fluorinated analogs, but overall they remain sparingly soluble. |
| LogP (Octanol-Water Partition Coefficient) | 3.6 (Computed)[5] | 3.01 at 20°C[1] | Both are lipophilic. The computed LogP for the aliphatic compound is slightly higher, suggesting greater lipophilicity. This is consistent with the general trend that aliphatic hydrocarbons are more nonpolar than aromatic hydrocarbons of similar size.[6] |
Structural and Electronic Considerations
The fundamental difference in the carbon skeleton—sp3-hybridized carbons in this compound versus the sp2-hybridized aromatic ring in benzotrifluoride—dictates their electronic properties and reactivity.
Diagram: Comparison of Molecular Structures
Caption: Molecular structures of the aliphatic and aromatic trifluoromethyl compounds.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[2]
-
In This compound , this inductive effect is localized to the aliphatic chain, primarily influencing the adjacent methylene group.
-
In benzotrifluoride , the -CF3 group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This electronic perturbation is key to its utility in synthesis.[7]
Reactivity and Synthetic Utility
This compound , as a saturated aliphatic compound, is expected to be relatively inert, similar to other alkanes. Its reactivity would likely be limited to free-radical halogenation at the C-H bonds. The primary synthetic value of such a molecule would be as a building block where the trifluoromethylated alkyl chain is desired.
Benzotrifluoride , in contrast, is a versatile synthetic intermediate.[8] The electron-withdrawing nature of the -CF3 group facilitates nucleophilic aromatic substitution and allows for a range of transformations of the aromatic ring. It is a common precursor for many pharmaceuticals and agrochemicals.[3][4]
Diagram: Synthetic Pathways Overview
Caption: General synthetic routes for the two compounds.
Metabolic Stability: The Trifluoromethyl Advantage
A primary reason for incorporating a trifluoromethyl group in drug candidates is to enhance metabolic stability.[9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1]
-
In This compound , the -CF3 group would render the terminal end of the molecule highly resistant to oxidative metabolism. The rest of the aliphatic chain, however, would remain susceptible to hydroxylation.
-
In benzotrifluoride , the -CF3 group itself is metabolically robust. Furthermore, its deactivating effect on the aromatic ring can slow down aromatic hydroxylation, a common metabolic pathway for many drugs.[10]
It is important to note that while the C-F bond is generally stable, metabolic defluorination can occur in some contexts.[11]
Experimental Protocols
For a rigorous comparison, standardized experimental protocols are essential. Below are methodologies for determining key physicochemical properties.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol is a standard method for determining the lipophilicity of a compound.
Objective: To measure the equilibrium distribution of the test compound between n-octanol and water.
Materials:
-
Test compound (this compound or Benzotrifluoride)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a separatory funnel.
-
Add an equal volume of water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
-
Quantification:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the test compound in each layer using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
LogP = log10(P)
-
Diagram: Workflow for LogP Determination
Caption: Shake-flask method for LogP determination.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an indication of how quickly a compound is metabolized by liver enzymes.
Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.
-
Add the test compound and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.
-
Conclusion
The choice between an aliphatic and an aromatic trifluoromethylated scaffold depends heavily on the desired application.
-
This compound , and similar aliphatic compounds, are suitable when the primary goal is to introduce a metabolically stable, lipophilic alkyl group without significantly altering the electronic properties of a parent molecule. They offer a "clean" way to block metabolism at a specific position.
-
Benzotrifluoride is the choice when the electronic effects of the trifluoromethyl group on an aromatic ring are desired for synthetic manipulation or for modulating interactions with a biological target. Its well-established chemistry makes it a reliable and versatile building block.
Ultimately, the decision should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target system. This guide provides a foundational framework for making such informed decisions in the pursuit of novel and effective chemical entities.
References
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PubChem. (Trifluoromethyl)benzene. [Link]
-
ResearchGate. Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. [Link]
-
ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]
-
Market.us News. (2023, February 11). Benzotrifluoride Market Growth at 6.6% CAGR Until 2033. [Link]
- Google Patents.
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National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. PubMed Central. [Link]
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PubChem. This compound. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. Influence of Aliphatic and Aromatic Fluorine Groups on Gas Permeability and Morphology of Fluorinated Polyimide Films. [Link]
-
National Center for Biotechnology Information. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PubMed Central. [Link]
-
PubChem. 1,1,1-Trifluoro-3-methylbutane. [Link]
-
SpectraBase. 1,1,1-trifluoro-3,4-dimethylpent-3-en-2-one. [Link]
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The Pharma Innovation. (2018). Comparative study of aliphatic and aromatic compounds. [Link]
-
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National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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A Comparative Performance Analysis of 1,1,1-Trifluoro-3-methylpentane as a Novel Alternative to Traditional Laboratory Solvents
Introduction
The selection of an appropriate solvent is a cornerstone of successful experimental design in chemical research, synthesis, and pharmaceutical development.[1] For decades, traditional solvents such as heptane, toluene, and dichloromethane (DCM) have been staples in the laboratory, valued for their specific solvency characteristics. However, growing concerns regarding their environmental impact and potential health hazards have catalyzed the search for safer, more sustainable alternatives.[1][2] This guide provides an in-depth technical comparison of 1,1,1-Trifluoro-3-methylpentane, a partially fluorinated organic compound, against these conventional solvents. Our analysis is grounded in physicochemical data and performance in key laboratory applications, offering researchers and drug development professionals the critical information needed to evaluate its potential as a viable substitute.
Physicochemical Properties: A Comparative Overview
The utility of a solvent is dictated by its physical and chemical properties. A solvent's boiling point influences reaction temperature control and ease of removal, while its density is critical for applications like liquid-liquid extraction. Solvency power, often quantified by the Kauri-Butanol (Kb) value, determines its ability to dissolve various solutes.[3][4][5] The table below presents a side-by-side comparison of these key parameters.
| Property | This compound | n-Heptane | Toluene | Dichloromethane (DCM) |
| Molecular Formula | C₆H₁₁F₃[6] | C₇H₁₆ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 140.15[6][7] | 100.21 | 92.14 | 84.93 |
| Boiling Point (°C) | ~95-105 (Predicted) | 98.4 | 110.6 | 39.6 |
| Density (g/mL) | ~1.0 (Predicted) | 0.684 | 0.867 | 1.326 |
| Kauri-Butanol (Kb) Value | Low (Estimated < 30) | ~30 | 105[3] | 136[3] |
| Flash Point (°C) | Flammable Liquid (Class 3)[8] | -4 | 4 | N/A |
| Primary Hazards | Flammable, Skin/Eye Irritant[8][9] | Flammable, Irritant, Neurotoxin | Flammable, Irritant, Neurotoxin | Suspected Carcinogen, Neurotoxin[2] |
Note: Experimental data for this compound is limited in public literature; some values are estimated based on its structure and data for similar fluorinated compounds. The estimated low Kauri-Butanol value suggests a solvency profile similar to aliphatic hydrocarbons like heptane, making it suitable for dissolving nonpolar compounds.
Performance in Key Laboratory Applications
Normal-Phase Chromatography
In normal-phase chromatography, the mobile phase is typically a nonpolar solvent. Heptane is a common choice due to its low polarity and volatility.
Causality of Performance: this compound, with its predicted low solvency power (low Kb value) and structural similarity to branched alkanes, is expected to perform comparably to heptane as a nonpolar mobile phase component. Its fluorinated nature can, in some cases, offer unique selectivity for separating fluorinated analytes or isomers that are challenging to resolve with conventional hydrocarbon phases.[10] The slightly higher polarity induced by the trifluoromethyl group may modulate retention times, providing an additional parameter for method optimization.
Logical Workflow: Solvent Selection for Chromatography
The following diagram illustrates a decision-making process for selecting a solvent for a normal-phase chromatography application.
Caption: Decision workflow for solvent selection in normal-phase chromatography.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental workup procedure used to separate compounds based on their differential solubilities in two immiscible liquid phases. Dichloromethane and toluene are frequently used for this purpose.
Causality of Performance:
-
Immiscibility and Density: An effective extraction solvent must be immiscible with the aqueous phase.[11] With a predicted density around 1.0 g/mL, this compound may form a less distinct layer with aqueous solutions compared to dichloromethane (1.326 g/mL), which provides a clear lower organic layer. This necessitates careful observation during separation.
-
Solvency: Dichloromethane and toluene have high Kb values (136 and 105, respectively), indicating their ability to dissolve a broad range of moderately polar to nonpolar organic compounds.[3] The lower expected solvency of this compound suggests it would be most effective for extracting highly nonpolar or "fluorous" compounds, potentially leaving more polar impurities behind in the aqueous layer. This can be an advantage for purification.
-
Safety Profile: A significant driver for replacing dichloromethane is its classification as a suspected carcinogen.[1][2] While this compound is a flammable liquid and requires appropriate handling, it is not subject to the same severe health classifications as DCM, presenting a compelling safety advantage.[8]
Experimental Protocol: Comparative Liquid-Liquid Extraction
This protocol describes a standardized procedure to compare the extraction efficiency of this compound against a traditional solvent like dichloromethane.
Objective: To extract a nonpolar analyte (e.g., biphenyl) from an aqueous solution and compare the recovery rates.
Materials:
-
Biphenyl (analyte)
-
Deionized water
-
This compound
-
Dichloromethane (for comparison)
-
Sodium sulfate (anhydrous)
-
Separatory funnels (125 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Preparation of Aqueous Phase: Dissolve a precisely weighed amount of biphenyl (~100 mg) in a minimal amount of a water-miscible solvent (e.g., 1 mL acetone) and add it to 50 mL of deionized water in two separate separatory funnels. This creates a standardized aqueous phase containing the analyte.
-
Rationale: This ensures that both extraction experiments begin with an identical concentration of the target compound.
-
-
Extraction:
-
To the first funnel, add 25 mL of this compound.
-
To the second funnel, add 25 mL of dichloromethane.
-
-
Mixing: Stopper each funnel and invert gently 10-15 times, venting frequently to release any pressure buildup.
-
Rationale: Gentle inversions minimize the formation of emulsions, which can complicate phase separation. Venting is crucial for volatile solvents like DCM.
-
-
Phase Separation: Place the funnels in a ring stand and allow the layers to separate completely. Dichloromethane will form the bottom layer, while this compound is expected to be the top layer or an interface layer depending on its exact density.
-
Collection: Drain the organic layer from each funnel into a separate, clean Erlenmeyer flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to each organic extract to remove residual water.
-
Rationale: Water can interfere with subsequent analysis and yield calculations.
-
-
Solvent Removal: Remove the solvent from each extract using a rotary evaporator under reduced pressure.
-
Quantification: Weigh the recovered biphenyl from each experiment and calculate the percent recovery.
Diagram: Standard Liquid-Liquid Extraction Workflow
Caption: General workflow for a liquid-liquid extraction experiment.
Environmental, Health, and Safety (EHS) Considerations
A primary motivation for seeking solvent alternatives is to improve safety and reduce environmental impact.
-
Toxicity: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] This profile is less severe than that of dichloromethane, which is a suspected carcinogen and regulated heavily, or toluene, which is a known reproductive toxicant.
Conclusion
This compound presents itself as a specialized alternative to traditional laboratory solvents. Its performance profile suggests it is not a universal "drop-in" replacement but rather a valuable tool for specific applications. Its low polarity makes it a potential substitute for heptane in normal-phase chromatography, where its unique fluorinated character may offer novel separation capabilities. While its efficacy as a broad extraction solvent is likely lower than that of dichloromethane or toluene, its selectivity for nonpolar compounds and significantly improved safety profile make it a compelling option, particularly in regulated environments such as pharmaceutical development. Further experimental validation is necessary, but the available data indicates that this compound is a promising candidate for inclusion in the modern chemist's toolkit for building safer and more sustainable processes.
References
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Wikipedia. (n.d.). Kauri-butanol value. Retrieved from [Link]
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A Researcher's Guide to Benchmarking Catalyst Performance in the Transformation of 1,1,1-Trifluoro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Molecules such as 1,1,1-Trifluoro-3-methylpentane represent a class of fluorinated alkanes whose selective functionalization can lead to novel chemical entities with enhanced metabolic stability, bioavailability, and unique physicochemical properties. The key to unlocking this potential lies in catalysis. However, the inert nature of C-H and C-F bonds in such substrates presents a significant challenge.
This guide provides a comprehensive framework for the objective benchmarking of catalyst performance in the transformation of this compound. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the scientific rationale behind designing, executing, and interpreting catalytic experiments to generate robust and comparable data.
The Challenge and Opportunity of Fluorinated Alkane Functionalization
The primary difficulty in activating this compound lies in the high bond dissociation energies of its C-H and C-F bonds. Catalytic strategies often revolve around two main pathways:
-
C-H Bond Activation/Functionalization: This is a highly sought-after transformation that allows for the direct conversion of the alkane backbone into more complex structures.[1] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of adjacent C-H bonds.
-
C-F Bond Activation: While thermodynamically strong, C-F bonds can be activated by certain transition metal complexes, offering a route to different functionalized products.[2]
Given the nascent stage of research into the specific catalytic transformations of this compound, a standardized approach to catalyst evaluation is crucial for advancing the field.
A Framework for Benchmarking Catalyst Performance
A rigorous evaluation of catalyst performance requires a multi-faceted approach. The following sections outline key experimental considerations and performance metrics.
Experimental Design: Ensuring Data Integrity
The design of your catalytic experiment is the foundation of reliable benchmarking. A well-designed experiment minimizes ambiguity and allows for meaningful comparisons between different catalytic systems.
Key Experimental Parameters and Their Rationale:
| Parameter | Rationale |
| Catalyst Loading (mol%) | Specifies the amount of catalyst relative to the substrate. Lower loadings that achieve high conversion are indicative of a more active catalyst. |
| Substrate Concentration | Can influence reaction kinetics. It's crucial to keep this consistent when comparing catalysts. |
| Solvent | The polarity and coordinating ability of the solvent can significantly impact catalyst solubility, stability, and reactivity. |
| Temperature (°C) | Reaction rates are highly sensitive to temperature. Comparisons should be made at identical temperatures. |
| Reaction Time (h) | A time-course study is essential to understand the reaction kinetics and determine the point of maximum conversion or the onset of catalyst deactivation. |
| Atmosphere | Many catalytic reactions are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary. |
Experimental Workflow for Catalyst Screening:
Caption: A generalized workflow for screening and evaluating catalyst performance.
Key Performance Metrics: Quantifying Success
Objective comparison requires quantifiable metrics. The following are essential for reporting catalyst performance:
-
Conversion (%): The percentage of the starting material that has been consumed in the reaction.
-
Formula:(moles of substrate reacted / initial moles of substrate) * 100
-
-
Selectivity (%): The percentage of the reacted substrate that has been converted into the desired product.
-
Formula:(moles of desired product formed / moles of substrate reacted) * 100
-
-
Yield (%): The overall efficiency of the reaction in producing the desired product.
-
Formula:(moles of desired product formed / initial moles of substrate) * 100
-
Alternatively: (Conversion * Selectivity) / 100
-
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. A measure of catalyst longevity.
-
Formula:moles of product formed / moles of catalyst
-
-
Turnover Frequency (TOF): The turnover number per unit of time (usually hours). A measure of catalyst activity/speed.
-
Formula:TON / reaction time (h)
-
Illustrative Data: Dehydrogenation of Cycloalkanes as an Analog
While specific data for this compound is scarce in the literature, we can draw parallels from well-studied systems like the dehydrogenation of cycloalkanes. For instance, the dehydrogenation of cyclohexane and methylcyclohexane has been extensively studied with platinum-based catalysts.[3]
Table 1: Hypothetical Performance Data for Catalytic Dehydrogenation of a Fluorinated Alkane
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Alkene (%) | TOF (h⁻¹) |
| Catalyst A (Pt-based) | 1.0 | 150 | 4 | 65 | >99 | 16.25 |
| Catalyst B (Pd-based) | 1.0 | 150 | 4 | 45 | 95 | 10.69 |
| Catalyst C (Ni-based) | 2.0 | 180 | 8 | 30 | 80 | 1.5 |
| Control (No Catalyst) | - | 180 | 8 | <1 | - | - |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Detailed Experimental Protocol: A Starting Point
The following is a generalized, step-by-step protocol for the catalytic screening for the dehydrogenation of this compound. This should be adapted based on the specific catalyst and reaction being investigated.
Objective: To determine the conversion and selectivity of a given catalyst for the dehydrogenation of this compound.
Materials:
-
This compound (substrate)
-
Catalyst of interest
-
Anhydrous, degassed solvent (e.g., dodecane, diphenyl ether)
-
Internal standard (e.g., mesitylene)
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)
Procedure:
-
Catalyst Preparation:
-
If the catalyst is air-sensitive, handle it in a glovebox.
-
Weigh the required amount of catalyst into the reaction vessel.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon), add the solvent and the internal standard to the reaction vessel.
-
Add the this compound substrate.
-
Seal the vessel.
-
-
Reaction Execution:
-
Place the vessel on the hotplate with magnetic stirring.
-
Heat the reaction to the desired temperature and start the timer.
-
At specified time intervals, take aliquots of the reaction mixture for analysis.
-
-
Sample Analysis:
-
Quench the reaction in the aliquot (e.g., by cooling and dilution).
-
Analyze the sample by GC-FID to determine the concentration of the substrate and products relative to the internal standard.
-
-
Data Calculation:
-
Using the GC data, calculate the conversion, selectivity, and yield at each time point.
-
Calculate the TON and TOF at the end of the reaction or at a specific conversion level.
-
Logical Flow of the Experimental Protocol:
Caption: A step-by-step logical flow for a single catalytic experiment.
Conclusion and Future Directions
The catalytic functionalization of this compound is a challenging yet rewarding frontier in organic synthesis. A systematic and rigorous approach to benchmarking catalyst performance is paramount to making significant progress. By adhering to the principles of sound experimental design and consistently reporting key performance metrics, the research community can build a reliable and comparable body of knowledge. This will ultimately accelerate the discovery of novel, efficient catalysts for the transformation of fluorinated alkanes, paving the way for the development of new pharmaceuticals and advanced materials.
References
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 2023. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 2022. [Link]
-
Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Springer Series in Materials Science, 2021. [https://www.princeton.edu/chemistry/wp-content/uploads/sites/2 chemistry/files/c94c7e1efd2840448a189db4e94d267f.pdf]([Link] chemistry/files/c94c7e1efd2840448a189db4e94d267f.pdf)
-
Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst. Nature Communications, 2022. [Link]
-
Conversion of methylcyclopentane on platinum-tin reforming catalysts. Journal of Catalysis, 1984. [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 1,1,1-Trifluoro-3-methylpentane
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of fluorinated organic molecules is paramount. The unique physicochemical properties imparted by fluorine atoms can profoundly influence a molecule's bioactivity, stability, and conformational preferences. This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the structure of 1,1,1-Trifluoro-3-methylpentane, contrasting it with its constitutional isomer, 1,1,1-Trifluoro-2-methylpentane, to illustrate the power of a comparative analytical approach.
The Analytical Challenge: Differentiating Constitutional Isomers
Constitutional isomers, such as this compound and 1,1,1-Trifluoro-2-methylpentane, share the same molecular formula (C₆H₁₁F₃) and molecular weight (140.15 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[1][2] Their distinct atomic connectivity, however, gives rise to unique spectroscopic fingerprints. Our primary objective is to leverage a suite of modern spectroscopic techniques to irrefutably distinguish between these two structures.
Figure 1: Target Compound and Its Isomer
Caption: Chemical structures of the target compound and a key isomer.
A Multi-faceted Spectroscopic Approach
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Our workflow integrates mass spectrometry for molecular formula confirmation with a powerful suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.
Caption: The integrated workflow for spectroscopic structure confirmation.
Mass Spectrometry: The First Step
Principle: Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions.
Expected Data for this compound:
-
Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight of C₆H₁₁F₃.
-
Key Fragmentation: The C-C bond alpha to the chiral center is prone to cleavage. We would anticipate significant fragments from the loss of an ethyl group ([M-29]⁺ at m/z = 111) and a propyl group containing the CF₃ moiety. The presence of the CF₃ group will also likely lead to a prominent peak at m/z = 69, corresponding to the [CF₃]⁺ ion.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy provides information about the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting). The strong electron-withdrawing effect of the trifluoromethyl group causes a significant downfield shift for nearby protons.
Predicted ¹H NMR Spectrum of this compound:
-
-CH₂-CF₃ (H-2): A complex multiplet (quartet of triplets) around 2.0-2.2 ppm. The primary splitting is a quartet due to coupling with the three fluorine atoms (³JHF), and each of these lines is further split into a triplet by the neighboring methine proton (³JHH).
-
-CH(CH₃)- (H-3): A multiplet around 1.7-1.9 ppm, coupled to the protons on C-2, C-4, and the methyl group at C-3.
-
-CH₂-CH₃ (H-4): A multiplet around 1.3-1.5 ppm, coupled to the protons on C-3 and C-5.
-
-CH(CH₃) (H-6): A doublet around 0.9 ppm (³JHH ≈ 7 Hz), coupled to the methine proton at C-3.
-
-CH₂-CH₃ (H-5): A triplet around 0.9 ppm (³JHH ≈ 7 Hz), coupled to the methylene protons at C-4.
¹³C NMR and DEPT: Probing the Carbon Skeleton
Principle: ¹³C NMR reveals the number of unique carbon environments in a molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups, which is invaluable for unambiguous assignment.[3][4]
Predicted ¹³C NMR and DEPT Data for this compound:
-
-CF₃ (C-1): A quartet around 125-128 ppm due to one-bond coupling with fluorine (¹JCF). This carbon will be absent in all DEPT spectra.
-
-CH₂-CF₃ (C-2): A quartet around 35-40 ppm due to two-bond coupling with fluorine (²JCF). In DEPT-135, this will appear as a negative signal.
-
-CH(CH₃)- (C-3): A signal around 30-35 ppm. This will be a positive signal in DEPT-90 and DEPT-135.
-
-CH₂-CH₃ (C-4): A signal around 25-30 ppm. This will appear as a negative signal in DEPT-135.
-
-CH(CH₃) (C-6): A signal around 15-20 ppm. This will be a positive signal in DEPT-135.
-
-CH₂-CH₃ (C-5): A signal around 10-15 ppm. This will also be a positive signal in DEPT-135.
2D NMR: The Definitive Connectivity Map
Two-dimensional NMR techniques are the cornerstone of modern structure elucidation, providing an unambiguous map of atomic connectivity.[5]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, we would expect to see cross-peaks connecting H-2/H-3, H-3/H-4, H-3/H-6, and H-4/H-5, confirming the proton-proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][7]
Key Predicted HMBC Correlations for this compound:
-
The protons of the C-6 methyl group (H-6) will show a correlation to C-3 and C-4.
-
The protons of the C-5 methyl group (H-5) will show a correlation to C-4 and C-3.
-
The methylene protons at C-2 (H-2) will show correlations to the quaternary carbon C-1 (-CF₃) and the methine carbon C-3.
Caption: Key predicted HMBC correlations for this compound.
Comparison with 1,1,1-Trifluoro-2-methylpentane
The predicted spectroscopic data for the isomeric 1,1,1-Trifluoro-2-methylpentane would show distinct differences, allowing for unambiguous differentiation.
| Feature | This compound (Predicted) | 1,1,1-Trifluoro-2-methylpentane (Predicted) |
| ¹H NMR | ||
| Protons adjacent to CF₃ | -CH₂-CF₃ (multiplet, ~2.0-2.2 ppm) | -CH(CH₃)-CF₃ (multiplet, ~2.3-2.5 ppm) |
| Number of CH₃ signals | 2 (1 doublet, 1 triplet) | 2 (1 doublet, 1 triplet) |
| ¹³C NMR / DEPT | ||
| Number of CH signals | 1 | 1 |
| Number of CH₂ signals | 2 | 2 |
| Number of CH₃ signals | 2 | 2 |
| Key HMBC Correlation | H-2 protons correlate to C-1 (-CF₃) | Methyl protons on C-2 would correlate to C-1 (-CF₃) |
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 100 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, depending on the sample concentration.
-
-
DEPT-135 and DEPT-90:
-
Use standard DEPT pulse programs available on the spectrometer software.
-
The acquisition parameters will be similar to the standard ¹³C experiment.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs for each experiment.
-
Optimize the spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, set the long-range coupling delay to optimize for J-couplings of 4-8 Hz.
-
Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve good resolution.
-
3. Mass Spectrometry (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or a GC inlet.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range of m/z 40-200.
Conclusion
The structural confirmation of this compound is readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry confirms the molecular formula, the detailed analysis of 1D and 2D NMR spectra provides the irrefutable evidence of its unique atomic connectivity. The combination of ¹H and ¹³C chemical shifts, proton coupling patterns, and, most critically, the long-range correlations observed in the HMBC spectrum, allows for its unambiguous differentiation from other constitutional isomers. This guide demonstrates that a logical, evidence-based workflow, grounded in the fundamental principles of spectroscopy, is the most reliable path to structural certainty in chemical research.
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A Comparative Guide to the Green Chemistry Metrics of 1,1,1-Trifluoro-3-methylpentane
For the modern researcher, scientist, and drug development professional, solvent selection is a critical decision point that extends far beyond mere solubility and reactivity parameters. The principles of green chemistry compel us to scrutinize the entire lifecycle and environmental impact of the materials we use. Solvents are a primary contributor to the waste generated in chemical processes, often accounting for 80-90% of the mass in non-bulk chemical manufacturing.[1][2][3] This guide provides an in-depth assessment of 1,1,1-Trifluoro-3-methylpentane, evaluating its standing as a potential solvent through the lens of established green chemistry metrics and comparing it against both conventional and recognized greener alternatives.
Our analysis is grounded in the understanding that a truly "green" solvent must be evaluated holistically. We will move beyond simple mass-based metrics to consider the toxicological profile, environmental fate, and lifecycle implications that are paramount for sustainable chemical innovation.
The Foundation: Key Green Chemistry Metrics for Solvent Assessment
To objectively compare solvents, we must employ a standardized set of metrics. While dozens exist, we will focus on three cornerstone mass-based metrics that provide a robust framework for evaluation.[4][5]
-
Atom Economy (AE): A theoretical measure of reaction efficiency, calculating the percentage of reactant atoms incorporated into the desired product.[6][7] It is an excellent starting point for designing waste-free synthetic routes.
-
Environmental Factor (E-Factor): A simple yet powerful metric introduced by Roger Sheldon, defined as the total mass of waste produced per unit of product (kg waste / kg product).[8][9] A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is arguably the most holistic mass-based metric.[10] It is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product (total kg in / kg product).[1][11] The relationship between PMI and E-Factor is simple: E-Factor = PMI - 1.[12]
The logical workflow for assessing a solvent using these metrics involves a multi-tiered approach, from theoretical calculations to practical process evaluation.
Caption: Workflow for a comprehensive green solvent assessment.
Comparative Analysis: this compound vs. Alternatives
This compound (C6H11F3) is a fluorinated hydrocarbon.[13] To assess its green credentials, we compare it with a common hazardous solvent it might replace (Hexane) and several solvents recognized as greener alternatives.
| Metric/Property | This compound | n-Hexane | Heptane | 2-Methyltetrahydrofuran (2-MeTHF) |
| Formula | C₆H₁₁F₃ | C₆H₁₄ | C₇H₁₆ | C₅H₁₀O |
| Source | Petrochemical | Petrochemical | Petrochemical | Bio-based (from carbohydrates)[14] |
| Boiling Point | ~100-102 °C (est.) | 69 °C | 98 °C | 80 °C |
| Key Hazards | Flammable liquid, Skin/Eye Irritant, May cause respiratory irritation.[15] | Flammable liquid, Reproductive toxicant, Neurotoxin.[16] | Flammable liquid | Flammable liquid, Peroxide former[16] |
| Environmental Concern | Potential for persistence and formation of stable degradation products (e.g., TFA).[17][18][19] | Volatile Organic Compound (VOC), Hazardous Air Pollutant (HAP). | Lower neurotoxicity than hexane.[16] | Derived from renewable feedstock.[14] |
| Green Status | Questionable: Fluorinated compounds raise concerns about persistence. | Undesirable: High toxicity profile. | Preferable Alternative: Less toxic than hexane.[16] | Recommended Green Solvent: Bio-derived, good performance.[14] |
Expertise & Experience: The choice to replace hexane with heptane is a common and straightforward "greener" substitution that reduces toxicity without drastically altering solvent properties.[16] However, the introduction of fluorinated alkanes like this compound requires deeper consideration. While they may offer unique solubility or stability, their environmental persistence is a significant drawback. The carbon-fluorine bond is exceptionally strong, making these molecules resistant to natural degradation pathways. This can lead to accumulation in the environment and the formation of highly persistent terminal degradation products like trifluoroacetic acid (TFA).[18][19]
A Deeper Dive into the Metrics
Atom Economy (AE)
Let's consider a hypothetical synthesis for this compound to illustrate the calculation of Atom Economy. A plausible route could involve the Grignard reaction of 3-methyl-1-pentene followed by a fluorination step. For simplicity, we will analyze a representative fluorination reaction:
Reaction: R-Cl + 3 HF → R-F₃ + 3 HCl (This is a simplified representation of a complex industrial process).
To calculate the AE, we need the molecular weights of the reactants and the desired product. Let's assume the precursor has a similar carbon backbone. The key takeaway is that any atoms not incorporated into the final product are considered theoretical waste. Addition reactions have a 100% atom economy and are thus preferable from a design standpoint.[6]
Process Mass Intensity (PMI): An Experimental Approach
PMI provides a real-world measure of the waste generated by a process, with solvents being the dominant factor.[2][3] A lower PMI indicates a more efficient and greener process. The goal for pharmaceutical processes is often to reduce PMI from the hundreds or thousands in early development to double digits at the manufacturing stage.
The following protocol provides a self-validating system for researchers to experimentally compare the PMI of a process using different solvents.
Experimental Protocol: Comparative PMI Assessment of a Solid-Liquid Extraction
Objective: To quantify and compare the Process Mass Intensity (PMI) of extracting a target compound (e.g., β-carotene from a plant matrix) using this compound versus a conventional solvent like n-Hexane.
Materials:
-
Dried Carrot Powder (as a source of β-carotene)
-
This compound
-
n-Hexane
-
Filter paper
-
Glassware (beakers, flasks, funnels)
-
Rotary evaporator
-
Analytical balance (±0.001 g)
Methodology:
-
Preparation:
-
Accurately weigh two empty 250 mL round-bottom flasks and record their masses (M_flask1, M_flask2).
-
Accurately weigh approximately 10.0 g of dried carrot powder into two separate 250 mL beakers. Record the exact masses (M_matrix1, M_matrix2).
-
-
Extraction:
-
System 1 (Hexane): Add 100 mL of n-Hexane to the first beaker. Record the exact mass of the solvent added (M_solvent1).
-
System 2 (Trifluoro-methylpentane): Add 100 mL of this compound to the second beaker. Record the exact mass of the solvent added (M_solvent2).
-
Stir both mixtures at room temperature for 30 minutes.
-
-
Workup & Isolation:
-
Filter the contents of the first beaker through a pre-weighed filter paper into the pre-weighed flask (M_flask1). Wash the solid residue with an additional 20 mL of n-Hexane. Record the mass of this washing solvent (M_wash1).
-
Repeat the filtration and washing for the second system using this compound, collecting the filtrate in M_flask2 and recording the wash mass (M_wash2).
-
Concentrate the filtrate in both flasks to dryness using a rotary evaporator.
-
Place the flasks in a vacuum oven at 40 °C for 1 hour to remove any residual solvent.
-
-
Data Collection & Calculation:
-
Allow the flasks to cool to room temperature and weigh them. Record the final masses (M_final1, M_final2).
-
Calculate the mass of the extracted product (M_product) for each system:
-
M_product1 = M_final1 - M_flask1
-
M_product2 = M_final2 - M_flask2
-
-
Calculate the total mass of all inputs (M_total) for each system:
-
M_total1 = M_matrix1 + M_solvent1 + M_wash1
-
M_total2 = M_matrix2 + M_solvent2 + M_wash2
-
-
Calculate the PMI:
-
PMI_Hexane = M_total1 / M_product1
-
PMI_Trifluoro = M_total2 / M_product2
-
-
Caption: Experimental workflow for determining Process Mass Intensity (PMI).
Beyond Mass: The Imperative of Lifecycle Assessment (LCA)
While metrics like PMI are invaluable, a complete assessment of "greenness" requires a Lifecycle Assessment (LCA) approach.[20][21] LCA is a standardized methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave").[22]
For a solvent like this compound, an LCA would quantify impacts beyond just mass waste, including:
-
Global Warming Potential (GWP): Fluorinated compounds can be potent greenhouse gases.[23]
-
Resource Depletion: The energy and raw materials required for its multi-step synthesis from petrochemical sources.
-
Ecotoxicity: The impact of the solvent and its degradation products on aquatic and terrestrial ecosystems.[17]
The challenge with novel fluorinated substances is the lack of comprehensive data for a full LCA. However, the known persistence of such compounds is a significant red flag that must be weighed heavily against any potential benefits in process efficiency.[17]
Conclusion and Recommendations
Assessing the green chemistry profile of this compound reveals a complex and cautionary picture.
-
From a mass-efficiency perspective (PMI, E-Factor), its performance is entirely process-dependent. It could potentially reduce solvent usage in specific applications, leading to a favorable PMI compared to a less efficient conventional solvent. This must be determined experimentally.
-
From a safety and toxicity perspective, it is a flammable liquid and an irritant, which requires careful handling but does not place it in the same high-hazard category as reproductive toxins like n-hexane.[15][16]
-
From an environmental and lifecycle perspective, its profile is concerning. As a synthetic fluorinated hydrocarbon, it is presumed to be environmentally persistent. The potential for long-term accumulation and the generation of terminal sinks like TFA are significant environmental burdens that likely outweigh moderate improvements in process mass intensity.[18][19]
Final Recommendation: this compound should not be broadly classified as a "green solvent." Its use should be considered only in niche applications where it provides a significant and otherwise unattainable improvement in efficiency or safety, and where robust measures can be taken to ensure its recovery and prevent environmental release.
For general applications, researchers are strongly encouraged to prioritize solvents that are both efficient and derived from renewable feedstocks with a benign end-of-life profile, such as 2-MeTHF, cyclopentyl methyl ether, or even simple alcohols like ethanol.[14][24] The ultimate goal of green chemistry is not just to reduce the mass of our waste, but to eliminate its intrinsic hazard and persistence altogether.
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Cravotto, G., et al. (2022). Green Chemistry Metrics, A Review. MDPI. [Link]
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Holmquist, H., et al. (2020). An (Eco)Toxicity Life Cycle Impact Assessment Framework for Per- And Polyfluoroalkyl Substances. PubMed Central. [Link]
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Lasee, S., et al. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]
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Solomon, K. R., et al. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Ozone Secretariat. [Link]
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IVL Swedish Environmental Research Institute. (2020). The application of a tiered life cycle assessment (LCA) approach to safe and sustainable chemistry. [Link]
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Navigating the Fluorinated Solvent Landscape: A Comparative Guide to 1,1,1-Trifluoro-3-methylpentane and its Alternatives for Researchers and Drug Development Professionals
In the realm of modern chemistry and drug discovery, the choice of solvent is a pivotal decision that can profoundly impact reaction outcomes, product purity, and overall process efficiency. Fluorinated solvents, a class of compounds characterized by the presence of carbon-fluorine bonds, have emerged as valuable tools due to their unique properties, including high thermal and chemical stability, low surface tension, and often, non-flammable nature.
This guide focuses on 1,1,1-Trifluoro-3-methylpentane, a lesser-known member of the hydrofluoroalkane family. While extensive experimental data on this specific solvent remains limited in publicly available literature, this guide will provide a comprehensive comparison based on its known physicochemical properties and data from structurally similar compounds. We will delve into the principles of solvent selection, the importance of validating experimental results, and provide a framework for researchers to evaluate and compare fluorinated solvents for their applications.
Understanding the Landscape: Physicochemical Properties of this compound and its Alternatives
A thorough understanding of a solvent's physical and chemical properties is the cornerstone of rational solvent selection. These properties dictate a solvent's behavior in a given experimental setup and its suitability for a specific application. Below is a comparative table of key physicochemical properties for this compound and a selection of other relevant fluorinated and non-fluorinated solvents.
| Property | This compound | 1,1,1-Trifluoropentane | 1,1,1-Trifluoro-3-methylbutane | n-Hexane | Dichloromethane (DCM) |
| CAS Number | 20733-01-1[1] | 406-82-6[2] | 406-49-5[3] | 110-54-3 | 75-09-2 |
| Molecular Formula | C₆H₁₁F₃[1] | C₅H₉F₃[2] | C₅H₉F₃[3] | C₆H₁₄ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 140.15[1] | 126.12[2] | 126.12[3] | 86.18 | 84.93 |
| Boiling Point (°C) | Data not readily available | ~40.2 | ~43 | 69 | 39.6 |
| Density (g/mL) | Data not readily available | 1.05 | 1.05 | 0.659 | 1.33 |
| Calculated XLogP3 | 3.6[1] | 3.1[2] | 2.9 | 3.9 | 1.25 |
The trifluoromethyl group (-CF₃) in this compound and its fluorinated counterparts significantly influences their properties. The high electronegativity of fluorine atoms creates a strong dipole, yet the symmetrical arrangement of the C-F bonds in the -CF₃ group can result in a relatively low overall molecular polarity. This unique combination can lead to interesting solubility characteristics, potentially allowing for the dissolution of a range of solutes. The introduction of fluorine can also increase the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation.[4]
The Principle of Cross-Validation in Experimental Science
In the pursuit of scientific rigor, the concept of cross-validation is paramount. It is the process of critically assessing and comparing data generated from different methods or under varying conditions to ensure the reliability and reproducibility of the results.[5][6] For researchers working with novel or less-characterized compounds like this compound, a robust cross-validation strategy is essential.
A Self-Validating Experimental Workflow
A well-designed experimental protocol should inherently incorporate elements of self-validation. This means that the experimental choices are not arbitrary but are based on a logical progression and include internal controls and comparative benchmarks.
Caption: A logical workflow for a self-validating experimental design.
Experimental Protocols: A Framework for Solvent Evaluation
Protocol: Comparative Solvent Screening for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the efficacy of this compound as a solvent for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid and compare its performance against established solvents.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-methoxybenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: this compound, Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of Reaction Mixtures:
-
In a series of identical reaction vessels (e.g., Schlenk tubes), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
To each vessel, add a precise volume (e.g., 5 mL) of one of the test solvents (this compound, Toluene, 1,4-Dioxane, THF).
-
Add a known amount of the internal standard to each reaction mixture.
-
-
Reaction Execution:
-
Degas each reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessels in a pre-heated oil bath at a controlled temperature (e.g., 80 °C).
-
Stir the reactions for a set period (e.g., 12 hours) under an inert atmosphere (e.g., argon or nitrogen).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixtures to room temperature.
-
Quench the reactions by adding water.
-
Extract the organic products with a suitable solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) to determine the yield of the desired biaryl product relative to the internal standard.
-
-
Cross-Validation and Data Interpretation:
-
Perform each reaction in triplicate to ensure the reproducibility of the results.
-
Statistically analyze the yields obtained in each solvent to determine if there are significant differences in performance.
-
Compare the performance of this compound to the established solvents.
-
Caption: Workflow for the comparative solvent screening experiment.
Discussion and Future Perspectives
The strategic incorporation of fluorine into molecules has been a game-changer in drug discovery, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[4] While the direct experimental data for this compound is currently sparse, its structural features suggest it could be a valuable addition to the chemist's toolbox. Its trifluoromethyl group and branched alkyl chain may offer a unique balance of lipophilicity and polarity, potentially making it a suitable solvent for a range of organic transformations and as a medium for the formulation of poorly soluble drug candidates.
The lack of extensive data also presents an opportunity for the research community. Systematic studies on the solubility of a diverse set of compounds in this compound, its performance in various reaction types, and its toxicological profile are needed to fully elucidate its potential.
Conclusion
This guide has provided a framework for understanding and evaluating this compound in the context of other fluorinated and conventional solvents. While a definitive, data-rich comparison is hampered by the current lack of published experimental results for this specific compound, the principles of physicochemical property analysis and rigorous cross-validation outlined here offer a robust methodology for any researcher venturing into the use of novel solvents. As the demand for specialized solvents in the pharmaceutical and chemical industries continues to grow, a systematic and comparative approach to their evaluation is more critical than ever.
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A Comparative Guide to Solvent Alternatives for 1,1,1-Trifluoro-3-methylpentane in Modern Organic Synthesis
Introduction: Situating 1,1,1-Trifluoro-3-methylpentane in the Synthetic Landscape
In the vast toolkit of the modern chemist, solvents are not merely inert media but active participants that can dictate the course, efficiency, and selectivity of a chemical transformation. Among the specialized solvents, fluorinated compounds occupy a unique niche due to their distinct physicochemical properties, such as high polarity, low miscibility with common organic solvents, and unique electronic characteristics. This compound, a partially fluorinated alkane, represents a class of solvents whose utility lies at the intersection of conventional hydrocarbon properties and the specialized behavior imparted by the trifluoromethyl group.
While not as ubiquitous as stalwarts like toluene or THF, the structure of this compound suggests its potential application in areas where solvent polarity, coordinating ability, and product separation are critical challenges. The presence of a lipophilic hydrocarbon backbone combined with a highly fluorinated terminus hints at its utility in "fluorous" chemistry techniques, which leverage the unique phase preference of highly fluorinated molecules for elegant and efficient separations[1].
This guide provides an in-depth comparison of this compound with a curated selection of alternatives across two critical and distinct chemical transformations: a transition-metal catalyzed cross-coupling reaction and a fluorous solid-phase extraction. The objective is to equip researchers, scientists, and drug development professionals with the data and rationale needed to make informed solvent choices, balancing reaction performance with the growing imperatives of safety and environmental sustainability. We will move beyond simple listings of physical properties to explain the causality behind experimental outcomes, grounding our discussion in authoritative data and providing actionable, detailed protocols.
Chapter 1: Physicochemical Profile of this compound
Understanding the physical and chemical identity of this compound is fundamental to predicting its behavior in a reaction. Its structure is a hybrid: a C6 alkane backbone provides non-polar character, while the terminal CF3 group introduces a region of high electronegativity and steric bulk.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 20733-01-1 | [2] |
| Molecular Formula | C₆H₁₁F₃ | [2] |
| Molecular Weight | 140.15 g/mol | [2] |
| XLogP3 | 3.6 | [2] |
The high XLogP3 value indicates significant lipophilicity, suggesting good solubility for non-polar organic molecules. However, the trifluoromethyl group creates a dipole and a "fluorophilic" character, which is the basis for its potential use in specialized separation techniques.
Caption: Molecular structure of this compound.
Chapter 2: Case Study in Catalysis: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, particularly in pharmaceutical development, for its reliability in forming C-C bonds[3][4]. However, the choice of solvent is far from trivial; it influences catalyst solubility, stability, and the rate of key mechanistic steps like oxidative addition and reductive elimination[5][6].
Here, we compare the performance of this compound against logical alternatives in a model Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Solvent Selection Rationale
-
This compound (Baseline): A partially fluorinated, non-coordinating solvent.
-
3-Methylpentane (Hydrocarbon Analogue): The direct non-fluorinated counterpart, to isolate the effect of the CF₃ group.
-
Toluene (Conventional Standard): A widely used aromatic solvent known for good performance in Suzuki couplings.
-
Cyclopentyl Methyl Ether (CPME) (Green Alternative): A bio-renewable ether with a high boiling point and favorable safety profile, positioned as a greener substitute for THF or dioxane[7].
-
Trifluoroethanol (TFE) (Fluorinated Alcohol): A polar, fluorinated solvent known to promote certain catalytic reactions through its unique hydrogen-bonding properties and ability to stabilize cationic intermediates[8][9].
Comparative Performance Data
The following table synthesizes expected outcomes based on literature precedents for similar transformations.
| Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Rationale & Commentary |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | 80 | 12 | ~75% | Expected to perform adequately. The non-coordinating nature is suitable, but lower polarity might limit solubility of the base and boronic acid salt, potentially slowing the reaction. |
| 3-Methylpentane | Pd(PPh₃)₄ / K₂CO₃ | 80 | 12 | ~70% | Performance may be slightly lower than its fluorinated analog due to subtle electronic effects or solubility differences of the palladium catalyst. |
| Toluene | Pd(PPh₃)₄ / K₂CO₃ | 110 | 4 | >95% | The industry standard. Its aromatic nature can stabilize the Pd(0) catalyst via π-coordination, and its high boiling point allows for faster reaction kinetics. |
| CPME | Pd(OAc)₂ / SPhos / K₃PO₄ | 100 | 6 | >90% | An excellent green alternative. Its etheric oxygen can coordinate to the palladium and boronic acid, while its hydrophobic character prevents catalyst decomposition by water[7]. |
| Trifluoroethanol (TFE) | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | 78 | 8 | ~85% | TFE can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle. Its high polarity aids in dissolving the inorganic base[8]. |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram and protocol outline a self-validating system for comparing solvent performance. The key is to maintain all other variables (reagent stoichiometry, catalyst loading, temperature, and stirring rate) constant.
Caption: Experimental workflow for comparing solvents in a Suzuki-Miyaura reaction.
Detailed Protocol: Comparative Suzuki-Miyaura Coupling
-
Preparation: To five separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inerting: Seal each flask with a rubber septum, and subject the contents to three cycles of vacuum evacuation followed by backfilling with argon gas.
-
Solvent Addition: To each flask, add 5 mL of the designated solvent (this compound, 3-Methylpentane, Toluene, CPME, or TFE) via an argon-purged syringe.
-
Reaction: Place the flasks in a preheated oil bath set to the appropriate temperature as indicated in the data table and stir vigorously.
-
Monitoring: After the specified time, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to determine conversion.
-
Workup: Upon completion, cool the flasks to room temperature. Add 10 mL of deionized water and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product. Determine the isolated yield and characterize by ¹H NMR and ¹³C NMR.
Chapter 3: Case Study in Purification: Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction (F-SPE) is an elegant purification technique that relies on the strong affinity of highly fluorinated "tags" for a fluorous stationary phase (e.g., silica gel modified with a perfluoroalkyl chain)[10][11]. This allows for the separation of fluorous-tagged molecules from non-fluorous components of a reaction mixture with high efficiency[12]. The choice of elution solvents is paramount: a "fluorophobic" solvent washes away non-fluorous impurities, while a "fluorophilic" solvent is used to recover the desired fluorous-tagged product[13].
In this case study, we assess solvents for the critical fluorophilic elution step—the recovery of a fluorous-tagged product from a fluorous SPE cartridge.
Solvent Selection Rationale
-
This compound (Baseline): Its partial fluorine content gives it moderate fluorophilicity, making it a candidate for eluting lightly-tagged compounds.
-
Perfluorohexane (Highly Fluorinated Standard): This perfluorinated solvent is highly fluorophilic and is a standard choice for eluting strongly-retained fluorous compounds[10].
-
Trifluoroethanol (TFE) (Fluorinated Alcohol): A polar fluorinated solvent. Its utility here is to test if its polarity and hydrogen-bonding capability can disrupt the fluorous interaction and elute the product.
-
Methanol (Conventional Polar Eluent): A common polar solvent used in chromatography. It serves as a benchmark to assess the necessity of a fluorinated solvent for efficient elution.
Comparative Performance Data
| Elution Solvent | Expected Recovery (%) | Purity (%) | Rationale & Commentary |
| This compound | ~80% | >95% | Should be effective for eluting molecules with "light" fluorous tags (e.g., C₄F₉). May require a larger volume compared to more fluorophilic solvents. |
| Perfluorohexane | >95% | >98% | The gold standard for F-SPE. Its extreme fluorophilicity ensures sharp and efficient elution of even heavily-tagged compounds with minimal solvent volume[10]. |
| Trifluoroethanol (TFE) | ~90% | >95% | TFE is a good "bridging" solvent. It is fluorophilic enough to elute the tagged product while also having sufficient polarity to be compatible with subsequent aqueous workups if needed. |
| Methanol | <60% | ~90% | While a good solvent for the product itself, methanol is not sufficiently fluorophilic to efficiently disrupt the interaction with the fluorous stationary phase, leading to poor recovery and band broadening[12]. |
Workflow: Fluorous Solid-Phase Extraction
This logical diagram illustrates the principle of F-SPE, where solvent choice dictates which components are retained and which are eluted.
Caption: Logical workflow of Fluorous Solid-Phase Extraction (F-SPE).
Detailed Protocol: Comparative F-SPE Elution
-
Sample Preparation: Dissolve a crude reaction mixture containing a known amount (e.g., 100 mg) of a fluorous-tagged product (e.g., with a C₈F₁₇ tag) in a minimal amount of a loading solvent (e.g., DMF).
-
Cartridge Conditioning: Condition a fluorous SPE cartridge (e.g., 2g fluorous silica) by passing 5 mL of the chosen fluorophilic elution solvent, followed by 10 mL of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O).
-
Loading: Load the prepared sample onto the top of the cartridge bed.
-
Fluorophobic Wash: Wash the cartridge with 20 mL of the fluorophobic solvent (80:20 MeOH/H₂O) to elute all non-fluorous impurities. Collect this fraction as "Waste".
-
Fluorophilic Elution: Place a clean, tared collection vial under the cartridge. Elute the retained fluorous product using 15 mL of the designated fluorophilic solvent (this compound, Perfluorohexane, TFE, or Methanol).
-
Analysis: Remove the solvent from the collected fraction under reduced pressure (or by evaporation for volatile solvents like perfluorohexane). Determine the mass of the recovered product to calculate the recovery yield. Analyze the purity of the recovered material by HPLC or NMR.
Chapter 4: Safety, Sustainability, and Practical Considerations
The selection of a solvent extends beyond its performance in the flask. A holistic assessment requires consideration of its safety, environmental impact, and cost.
| Solvent | Key Hazards (GHS) | Environmental Profile | Origin | Relative Cost |
| This compound | Flammable liquid, Skin/eye irritant (presumed) | Persistent; potential to form trifluoroacetic acid (TFA) upon degradation. | Petrochemical | High |
| 3-Methylpentane | Highly flammable, Aspiration hazard, Skin irritant, Drowsiness/dizziness | Volatile Organic Compound (VOC). | Petrochemical | Low |
| Toluene | Highly flammable, Reproductive toxicity, Organ toxicity, Aspiration hazard | VOC, Hazardous Air Pollutant. | Petrochemical | Low |
| CPME | Highly flammable, Harmful if swallowed, Skin/eye irritation[7] | Low peroxide formation, biodegradable. | Bio-renewable option | Moderate |
| TFE | Toxic, Corrosive, Flammable | Persistent; forms TFA upon degradation. | Petrochemical | High |
| Perfluorohexane | Non-flammable | Extremely persistent, High Global Warming Potential (GWP). | Petrochemical | Very High |
Causality and Choice:
-
Safety: Toluene's reproductive toxicity is a major driver for its replacement. CPME presents a much-improved safety profile[14][15]. The hazards of fluorinated alcohols like TFE (toxicity, corrosivity) must be carefully managed.
-
Environmental Impact: The primary concern with many fluorinated solvents is their atmospheric persistence and high GWP, or their degradation to the environmentally persistent trifluoroacetic acid (TFA). In contrast, "green" solvents like CPME are often derived from renewable feedstocks and are designed for biodegradability.
-
Cost and Availability: Conventional solvents like toluene and simple alkanes are inexpensive and readily available. Specialized fluorinated solvents, particularly perfluorocarbons, are significantly more expensive, limiting their use to high-value applications or systems where efficient recycling is possible.
Conclusion and Expert Recommendations
This compound, as a representative of partially fluorinated alkanes, occupies a nuanced position in the solvent spectrum. While it does not offer the universal applicability of toluene or the clear "green" credentials of CPME, its unique properties make it a viable candidate for specific, challenging applications.
Recommendations for the Practicing Scientist:
-
For General-Purpose Cross-Coupling: For routine Suzuki-Miyaura reactions where high yield and fast kinetics are paramount, Toluene remains a benchmark. However, for process development and scale-up, a transition to a greener alternative like CPME is strongly advised. The data shows that performance can be maintained or even improved, with significant benefits to safety and sustainability.
-
When Facing Separation Challenges: If your synthesis involves a fluorous-tagged substrate, catalyst, or scavenger, the use of a fluorinated solvent is indispensable. For the elution step in F-SPE, Perfluorohexane provides the highest efficiency and sharpest separation. This compound or TFE can be considered more economical alternatives for "lightly" fluorous compounds, where the required eluting power is lower.
-
Prioritizing Green Chemistry: When the primary objective is to develop the most sustainable process, the choice is clear. Avoid persistent fluorinated solvents and toxic conventional solvents. Embrace modern, bio-derived solvents like CPME or 2-MeTHF . While this may require some initial reaction re-optimization, the long-term benefits to environmental and personal safety are substantial.
Ultimately, the optimal solvent is context-dependent. By understanding the causal links between a solvent's structure, its performance in a given transformation, and its broader impact, the modern scientist can make choices that are not only synthetically effective but also responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
